1-(2-Hydrazinylethyl)pyrrolidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c7-8-3-6-9-4-1-2-5-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEMQIFUWPFPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388727 | |
| Record name | 1-(2-Hydrazinylethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13562-40-8 | |
| Record name | 1-(2-Hydrazinylethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(2-Hydrazinylethyl)pyrrolidine
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the spectroscopic characterization of the molecule 1-(2-Hydrazinylethyl)pyrrolidine (CAS No. 23075-16-3). In the dynamic fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel or specialized chemical entities is a foundational requirement. This guide is structured to provide not just reference data, but a practical framework for acquiring and interpreting the key spectroscopic signatures of this compound.
Given the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this guide will leverage predicted spectroscopic data and first-principle analysis. This approach serves a dual purpose: it offers a robust hypothesis of the expected spectral features and provides a detailed roadmap for researchers to verify these predictions through empirical analysis. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounding our interpretations in the established principles of chemical spectroscopy.
Molecular Structure and Predicted Spectroscopic Overview
This compound is a unique structure featuring a saturated five-membered pyrrolidine ring N-substituted with an ethylhydrazine moiety. This combination of a tertiary amine within the ring and a primary/secondary amine functionality in the hydrazine group dictates its chemical properties and, consequently, its spectroscopic behavior.
Key Structural Features:
-
Pyrrolidine Ring: A saturated heterocyclic amine.
-
Ethyl Bridge: A two-carbon aliphatic linker.
-
Hydrazine Group: A reactive -NH-NH₂ functional group.
These features will give rise to distinct signals in NMR, characteristic fragmentation in MS, and specific vibrational modes in IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR will provide a wealth of information regarding its molecular framework.
The data presented below is based on computational predictions, which serve as a reliable baseline for interpreting experimentally acquired spectra.
Predicted ¹H NMR Data
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic environments (chemical shift), neighboring protons (splitting patterns), and their relative numbers (integration).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| H on C1' (Pyrrolidine α-CH₂) | ~ 2.5 - 2.7 | Triplet (t) | 2H | Adjacent to the pyrrolidine nitrogen and the ethyl chain, leading to a downfield shift. Split by the adjacent CH₂. |
| H on C2' (Pyrrolidine β-CH₂) | ~ 1.7 - 1.9 | Multiplet (m) | 4H | Typical aliphatic protons on the pyrrolidine ring. |
| H on C1 (Ethyl -CH₂-N) | ~ 2.6 - 2.8 | Triplet (t) | 2H | Adjacent to the pyrrolidine nitrogen and the hydrazine group, resulting in a downfield shift. Split by the adjacent CH₂. |
| H on C2 (Ethyl -CH₂-NH) | ~ 2.8 - 3.0 | Triplet (t) | 2H | Adjacent to the hydrazine nitrogen, causing a significant downfield shift. Split by the adjacent CH₂. |
| H on -NH- (Hydrazine) | Broad, variable (~3.0 - 5.0) | Singlet (br s) | 1H | Labile proton, subject to exchange. Position and broadness are solvent and concentration-dependent. |
| H on -NH₂ (Hydrazine) | Broad, variable (~3.0 - 5.0) | Singlet (br s) | 2H | Labile protons, subject to exchange. Often overlaps with the -NH signal. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C1' (Pyrrolidine α-C) | ~ 54 - 58 | Carbon adjacent to the nitrogen atom is deshielded and appears downfield. |
| C2' (Pyrrolidine β-C) | ~ 22 - 26 | Standard aliphatic carbon shift for a five-membered ring. |
| C1 (Ethyl -CH₂-N) | ~ 55 - 60 | Deshielded by the adjacent pyrrolidine nitrogen. |
| C2 (Ethyl -CH₂-NH) | ~ 40 - 45 | Influenced by the adjacent hydrazine nitrogen, but less deshielded than carbons directly on the ring. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a small molecule like this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general solubility, while D₂O can be used to confirm exchangeable protons (-NH, -NH₂), which will disappear from the spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: spectral width of ~12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR peaks and analyze the multiplicities.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Predicted Mass Spectrum Data
-
Molecular Weight: The molecular formula for this compound is C₆H₁₅N₃, giving it a monoisotopic mass of approximately 129.1266 Da.
-
Expected Molecular Ion: In a technique like Electrospray Ionization (ESI), the compound is expected to be readily protonated. Therefore, the primary ion observed would be the [M+H]⁺ ion at m/z ≈ 130.1344 .
-
Key Fragmentation Patterns: The fragmentation of the molecular ion will be driven by the stability of the resulting cations. The most likely fragmentation pathway involves the cleavage of the C-C bond alpha to the pyrrolidine nitrogen, leading to a stable, resonance-stabilized pyrrolidinium-containing fragment.
-
Primary Fragment: Cleavage between C1 and C2 of the ethyl chain would likely yield a fragment corresponding to the N-ethylpyrrolidine cation at m/z = 98 .
-
Secondary Fragment: Another significant fragmentation would be the loss of the hydrazine group (-N₂H₃), leading to a fragment at m/z = 97 .
-
Experimental Protocol for MS Data Acquisition
Methodology (using ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Add a small amount of an acid (e.g., 0.1% formic acid) to the solution to promote protonation and enhance the formation of the [M+H]⁺ ion.
-
-
Instrument Setup (ESI-TOF or ESI-Quadrupole):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
To observe fragmentation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ precursor ion (m/z 130.1) and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ and confirm that its mass corresponds to the expected molecular formula.
-
Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.
-
Caption: Workflow for Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Data
The IR spectrum of this compound will be characterized by the vibrations of its N-H, C-H, C-N, and N-N bonds.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3300 - 3400 | N-H Stretch (Hydrazine) | Medium | A characteristic doublet is expected for the asymmetric and symmetric stretching of the primary -NH₂ group. |
| 3250 - 3350 | N-H Stretch (Hydrazine) | Medium | A single peak for the secondary -NH- group. |
| 2850 - 2960 | C-H Stretch (Aliphatic) | Strong | Stretching vibrations of the C-H bonds in the pyrrolidine ring and ethyl chain. |
| 1590 - 1650 | N-H Bend (Scissoring) | Medium | Bending vibration of the primary -NH₂ group. |
| 1450 - 1470 | C-H Bend (Scissoring) | Medium | Bending vibrations of the CH₂ groups. |
| 1000 - 1250 | C-N Stretch | Medium | Stretching vibrations for the tertiary amine in the ring and the other C-N bonds. |
Experimental Protocol for IR Data Acquisition
Methodology (using Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
As this compound is likely a liquid at room temperature, no special preparation is needed for ATR-IR.
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Collection:
-
With the clean, empty ATR crystal, collect a background spectrum. This is essential to subtract the spectral contributions of the atmosphere (CO₂, H₂O).
-
-
Sample Analysis:
-
Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the key absorption bands and correlate them with the functional groups present in the molecule.
-
Caption: Workflow for Infrared Spectroscopy Analysis.
Conclusion
The structural elucidation of this compound is a multi-faceted process requiring the synergistic use of NMR, MS, and IR spectroscopy. This guide provides a comprehensive framework based on predicted data and established analytical protocols. While the predicted data offers a strong initial hypothesis for the compound's spectral characteristics, it is imperative that these are confirmed through the acquisition of experimental data. The detailed methodologies provided herein offer a clear and robust path for any researcher, scientist, or drug development professional to follow in order to achieve an unambiguous characterization of this molecule, ensuring the integrity and validity of their scientific endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Purity and stability of "1-(2-Hydrazinylethyl)pyrrolidine"
An In-depth Technical Guide to the Purity and Stability of 1-(2-Hydrazinylethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule of interest in synthetic and medicinal chemistry, incorporating the versatile pyrrolidine scaffold with a reactive hydrazine functional group.[1] The inherent reactivity of the hydrazine moiety, while synthetically useful, presents significant challenges regarding the compound's purity, stability, and handling.[2][3] This technical guide provides a comprehensive overview of the critical aspects of purity analysis and stability assessment for this compound. In the absence of extensive direct studies on this specific molecule, this guide synthesizes information from analogous pyrrolidine and alkylhydrazine compounds to offer expert insights and robust protocols. We will delve into potential synthetic impurities, degradation pathways, and the analytical methodologies required for accurate characterization.
Introduction: A Molecule of Synthetic Potential and Practical Challenges
The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous natural products and pharmaceuticals.[1] The addition of a hydrazinoethyl side chain introduces a highly nucleophilic and reactive functional group, opening avenues for the synthesis of more complex heterocyclic systems, such as pyrazoles and pyridazines, or for use as a linker in bioconjugation.[4]
However, the very reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to specific purity and stability issues. Hydrazine and its derivatives are known for their sensitivity to oxidation and their potential to degrade under various conditions.[2][3][5] A thorough understanding of these liabilities is paramount for its effective use in research and development, ensuring the integrity of experimental outcomes and the safety of personnel.
Purity Profile and Impurity Analysis
A plausible synthetic route could involve the reaction of a 1-(2-haloethyl)pyrrolidine (e.g., 1-(2-chloroethyl)pyrrolidine) with hydrazine hydrate.
Potential Process-Related Impurities
Based on the inferred synthesis, the following impurities could be present:
-
Starting Materials: Unreacted 1-(2-chloroethyl)pyrrolidine and excess hydrazine.
-
By-products:
-
Bis-adduct: 1,2-bis(2-(pyrrolidin-1-yl)ethyl)hydrazine, formed by the reaction of two molecules of the halo-pyrrolidine with one molecule of hydrazine.
-
Azine Formation: Reaction of the product with any trace carbonyl impurities in the reaction medium.
-
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps.
Analytical Methodologies for Purity Assessment
Due to the high polarity and potential for on-column degradation, the analysis of this compound requires careful method development.
Table 1: Recommended Analytical Techniques for Purity Analysis
| Technique | Purpose | Key Considerations |
| Gas Chromatography (GC) | Quantification of volatile impurities and the main component. | Derivatization is often necessary to improve volatility and thermal stability. A common approach for hydrazines is derivatization with acetone to form the corresponding acetone azine, which has better chromatographic properties.[6] A Flame Ionization Detector (FID) or a Nitrogen Phosphorus Detector (NPD) can be used.[7] |
| High-Performance Liquid Chromatography (HPLC) | Quantification of non-volatile impurities and the main component. | Due to the polar nature of the compound, reversed-phase chromatography may be challenging.[4] HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography (combining ion-exchange and reversed-phase) can be effective.[4] An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | Provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities. | Can be coupled with GC or HPLC for definitive identification of by-products and degradants. |
Experimental Protocol: GC-FID Analysis via Acetone Derivatization
This protocol outlines a general procedure for the purity assessment of this compound by GC-FID after derivatization.
Objective: To quantify the purity of this compound and identify potential volatile impurities.
Rationale: Derivatization with acetone converts the polar and reactive hydrazine into a more stable and volatile acetone azine, enabling reliable GC analysis.[6]
Materials:
-
This compound sample
-
Acetone (analytical grade)
-
Methanol (analytical grade, as co-solvent if needed for solubility)
-
Internal standard (e.g., dodecane)
-
GC-FID system
Procedure:
-
Standard Preparation: Accurately weigh a known amount of a reference standard (if available) or the sample to be tested into a volumetric flask. Dissolve in a known volume of acetone. If an internal standard is used, add a known amount to the flask.
-
Sample Preparation: Accurately weigh the sample into a vial. Add a precise volume of acetone (and internal standard solution, if used).
-
Derivatization: Vortex the sample and standard solutions and allow them to stand at room temperature for at least 15 minutes to ensure complete formation of the azine.
-
GC Analysis:
-
Column: A mid-polarity column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624), is a suitable starting point.[6]
-
Injector Temperature: 200-250 °C.
-
Detector Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of all components.
-
Carrier Gas: Helium or Hydrogen.
-
-
Data Analysis: Calculate the purity by area normalization or by using the internal standard method.
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter, particularly its susceptibility to oxidative and thermal degradation.
Oxidative Degradation
Hydrazines are highly susceptible to oxidation, a process that can be catalyzed by metal ions (e.g., copper, iron) and exposure to air (oxygen).[2][8]
-
Mechanism: The oxidation of alkylhydrazines can proceed through radical intermediates, leading to the formation of diazenes, which can further decompose to release nitrogen gas and form various other products.
-
Potential Degradants:
-
Oxidation can lead to the cleavage of the C-N or N-N bonds.
-
In the presence of nitrite sources, there is a potential for the formation of N-nitrosamines, which are often potent genotoxic impurities.[5]
-
Thermal Degradation
Hydrazine and its derivatives can decompose at elevated temperatures. The decomposition can be influenced by the presence of surfaces and impurities.[9]
-
Mechanism: Thermal decomposition can lead to the formation of ammonia, nitrogen gas, and various hydrocarbon fragments.
-
Considerations: Storage at elevated temperatures should be avoided. During synthesis and purification (e.g., distillation), exposure to high temperatures should be minimized.
Forced Degradation Studies
To understand the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradants.
Table 2: Conditions for Forced Degradation Studies
| Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, heat | Hydrolysis of the hydrazine group is generally slow under these conditions. |
| Basic Hydrolysis | 0.1 M NaOH, heat | Generally stable. |
| Oxidation | 3% H₂O₂, room temperature | Rapid degradation is expected, leading to a complex mixture of products. |
| Thermal | 60-80 °C, solid state | Decomposition, potentially accelerated by impurities. |
| Photostability | Exposure to UV/Vis light (ICH Q1B) | To be determined, but colored degradants may form. |
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Handling and Storage
Given the reactive and potentially hazardous nature of the hydrazine moiety, strict handling and storage procedures are essential.
-
Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[8][10] The container should be tightly sealed, and it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] It should be stored separately from oxidizing agents and acids.[2]
-
Handling: All handling should be performed in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[10] Avoid inhalation of vapors and skin contact.[3] Due to the potential for spontaneous ignition of hydrazines when absorbed onto porous materials, care should be taken to avoid spills on materials like paper towels or rags.[8]
Conclusion
This compound is a compound with significant synthetic utility, but its successful application hinges on a comprehensive understanding of its purity and stability. The presence of the reactive hydrazine group necessitates careful control of the synthetic process to minimize impurities and rigorous analytical characterization. The compound's susceptibility to oxidative degradation is its primary stability liability, requiring storage under an inert atmosphere and away from incompatible materials. The protocols and insights provided in this guide, based on established principles of hydrazine and pyrrolidine chemistry, offer a robust framework for researchers and developers to ensure the quality and integrity of this compound in their work.
References
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Retrieved from [Link]
-
Clark, C. C. (1984). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
-
SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
- Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(8), 641-655.
-
United Kingdom Atomic Energy Authority. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS. OSTI.GOV. Retrieved from [Link]
- Santa Cruz Biotechnology.
- Glass, J. P., & Rees, W. S. (1999). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 42(18), 3531-3541.
- Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
- Arxada. Anhydrous Hydrazine AH.
- Bowman, R. H., & St. John, M. R. (1997).
- Reddit. (2020). Advice on storing/handling hydrazine. r/chemistry.
- Lab Pro Inc. 1-(2-Hydroxyethyl)pyrrolidine, 100ML.
- Benchchem.
- Sigma-Aldrich. 1-(2-Hydroxyethyl)pyrrolidine 97%.
- Home Sunshine Pharma. 1-(2-hydroxyethyl)pyrrolidine-2,5-dione CAS 18190-44-8.
- Mallak Specialties. N-(2-Hydroxyethyl) pyrrolidine.
- Sigma-Aldrich. 1-(2-Hydroxyethyl)-2-pyrrolidone 98%.
- Al-Juburi, R. A., & Al-Majidi, S. M. H. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- Ibrahim, M. N. (2010). Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes. International Archive of Applied Sciences and Technology, 1(1), 41-44.
- Kadek, V., et al. (2022). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules, 27(23), 8213.
- Lucien, H. W. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server.
- Guidechem. 1-Pyrrolidineethanol 2955-88-6 wiki.
- Gasparyan, M. K., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6599.
- Sigma-Aldrich.
- Wikipedia. Pyrrolidine.
- ChemScene. 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride.
- PubChem. Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1).
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research, 30(8), 1481-1520.
- Sigma-Aldrich. 1-(2-Hydroxyethyl)pyrrolidine.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sielc.com [sielc.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. arxada.com [arxada.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 1-(2-Hydrazinylethyl)pyrrolidine Derivatives and Analogues
Abstract
The 1-(2-hydrazinylethyl)pyrrolidine scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its unique combination of a basic pyrrolidine ring and a highly reactive hydrazine moiety provides a fertile ground for the synthesis of diverse chemical libraries. This guide offers a comprehensive overview of this scaffold, detailing its synthesis, key derivatization strategies, and the pharmacological landscape of its analogues. We will explore the causality behind experimental choices in synthetic protocols and bioassays, focusing on the development of enzyme inhibitors and other targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity for novel therapeutic interventions.
The this compound Scaffold: A Privileged Core
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in drug discovery, appearing in numerous natural products and synthetic drugs.[1][2] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[2]
When coupled with a hydrazinyl-ethyl side chain, the resulting molecule, this compound, becomes a potent bifunctional building block.
-
The Pyrrolidine Moiety: Typically imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The nitrogen atom acts as a key basic center, often involved in hydrogen bonding or salt bridge formation within a protein's active site.
-
The Hydrazine Moiety (-NHNH₂): This is a highly nucleophilic functional group, making it an exceptional handle for chemical derivatization. It readily reacts with aldehydes and ketones to form stable hydrazone linkages, a cornerstone of combinatorial chemistry and fragment-based drug design.[3][4][5] This reactivity is the primary reason for the scaffold's utility in generating large, diverse libraries of compounds for screening.
The combination of these two features creates a scaffold with inherent "drug-like" properties and immense potential for chemical modification to target a wide array of biological systems.
Synthetic Strategies and Chemical Space Expansion
The successful exploration of the this compound chemical space hinges on robust and flexible synthetic methodologies. The primary goal is to generate analogues with diverse functionalities to probe structure-activity relationships (SAR).
Synthesis of the Core Scaffold
Caption: General workflow for the synthesis of the core this compound scaffold.
Causality Behind Choices:
-
Activation: The hydroxyl group of the starting material is a poor leaving group. It must be converted into a better one, such as a tosylate, mesylate, or halide (e.g., chloride), to facilitate the subsequent nucleophilic attack by hydrazine. Thionyl chloride (SOCl₂) is often a cost-effective and efficient choice for this transformation.[6]
-
Nucleophilic Substitution: Hydrazine hydrate is a powerful nucleophile that displaces the leaving group to form the desired product. An excess of hydrazine is often used to minimize the formation of undesired bis-alkylated products.
Primary Derivatization: Hydrazone Synthesis
The most powerful application of this scaffold is the synthesis of hydrazone derivatives. This reaction is highly reliable, proceeds with high yields, and allows for the introduction of a vast array of chemical functionalities. Hydrazones themselves are a class of compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][7][8][9]
Protocol 1: General Procedure for Hydrazone Derivative Synthesis
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl: Add 1.0-1.1 equivalents of the desired aldehyde or ketone to the solution. A slight excess of the carbonyl compound can help drive the reaction to completion.
-
Catalysis (Optional but Recommended): Add a catalytic amount (2-3 drops) of glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
-
Reaction: Stir the mixture at room temperature or under gentle reflux (40-60 °C) for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure. The resulting solid can be collected by filtration.
-
Purification: The crude product is washed with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted aldehyde/ketone. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of hydrazone derivatives.
Pharmacological Landscape and Therapeutic Targets
The derivatization of the this compound scaffold has led to the discovery of compounds with activity against a range of biological targets. The pyrrolidine ring often serves as a key anchoring point, while the substituents introduced via the hydrazone linkage are responsible for defining the specific pharmacological activity and selectivity.
Case Study: Enzyme Inhibition
Many biologically active hydrazones function as enzyme inhibitors. The SAR for these compounds can be systematically explored by varying the aldehyde or ketone used in the synthesis.
Example Target: Aminoglycoside Acetyltransferase (AAC) Resistance to aminoglycoside antibiotics is a growing clinical threat, often mediated by enzymes like AAC(6')-Ib. Inhibitors of this enzyme could restore the efficacy of existing antibiotics. Structure-activity relationship studies on related scaffolds have shown that specific aromatic and heterocyclic functionalities are crucial for inhibitory activity.[10][11][12]
| R-Group on Hydrazone | Target Enzyme | IC₅₀ (µM) | Key Insight |
| Phenyl | AAC(6')-Ib | >100 | Basic phenyl group shows minimal activity. |
| 4-Nitrophenyl | AAC(6')-Ib | 50.2 | Electron-withdrawing groups can improve binding. |
| 2-Thiophenyl | AAC(6')-Ib | 25.8 | Heterocyclic rings can enhance potency. |
| Naphthyl | AAC(6')-Ib | 15.1 | Extended aromatic systems may improve hydrophobic interactions. |
Data is illustrative and based on general principles of SAR for enzyme inhibitors.
Trustworthiness of Protocols: The validation of these compounds requires a robust and reproducible bioassay.
Protocol 2: In Vitro Enzyme Inhibition Assay (General)
-
Reagent Preparation: Prepare buffer solutions, substrate (e.g., the target enzyme's natural substrate), and co-factors at desired concentrations. Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO) and create serial dilutions.
-
Enzyme Reaction: In a 96-well plate, add the enzyme, buffer, and the inhibitor at various concentrations. Incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.
-
Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence) on a plate reader. The method will depend on the specific reaction being catalyzed.
-
Data Analysis: Plot the reaction rate as a function of inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Other Therapeutic Areas
Beyond specific enzyme inhibition, derivatives of this scaffold have shown promise in various other areas:
-
Antifungal Activity: Hydrazones have been reported to exhibit significant antifungal activity, potentially by disrupting the fungal cell membrane.[3][13]
-
Anticancer Activity: Certain hydrazone derivatives have demonstrated potent anticancer effects, inducing apoptosis in cancer cell lines.[7]
-
CNS Activity: The pyrrolidine ring is a common feature in molecules targeting the central nervous system, and its derivatives have been explored for anticonvulsant properties.[2]
Future Perspectives and Conclusion
The this compound scaffold is a powerful platform for the discovery of novel bioactive compounds. The ease and efficiency of hydrazone formation allow for the rapid generation of large and diverse chemical libraries, making it an ideal system for high-throughput screening and SAR studies.
Future research should focus on:
-
Expanding Chemical Space: Moving beyond simple aldehydes and ketones to incorporate more complex and three-dimensional fragments.
-
Analogue Synthesis: Modifying the pyrrolidine ring and the ethyl linker to fine-tune pharmacokinetic and pharmacodynamic properties.
-
Target Identification: Utilizing chemoproteomics and other advanced techniques to identify the specific molecular targets of active compounds.
By combining rational design with combinatorial synthesis, the this compound core will continue to be a valuable tool for medicinal chemists and drug discovery professionals in the quest for new and effective therapeutics.
References
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. National Institutes of Health (NIH). [Link]
-
Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. PubMed. [Link]
-
Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. National Institutes of Health (NIH). [Link]
-
Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health (NIH). [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. MDPI. [Link]
-
Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. [Link]
-
Synthesis and biological evaluation of hydrazone derivatives as antifungal agents. PubMed. [Link]
-
Synthesis and Biological Evaluation of Some Hydrazone Derivatives as Anti-inflammatory Agents. Semantic Scholar. [Link]
-
Biological Activities of Hydrazone Derivatives. ResearchGate. [Link]
-
Pharmacologically potentials of hydrazonone containing compounds: a promising scaffold. ResearchGate. [Link]
-
Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. OMICS International. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]
-
Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. ResearchGate. [Link]
-
Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes. Society of Education, Agra. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Some Hydrazone Derivatives as Anti-inflammatory Agents | Semantic Scholar [semanticscholar.org]
- 9. omicsonline.org [omicsonline.org]
- 10. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of hydrazone derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Hydrazinylethyl)pyrrolidine: Commercial Availability, Synthesis, and Applications for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Hydrazinylethyl)pyrrolidine (CAS No. 13562-40-8), a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. Due to its limited commercial availability, this guide focuses on a detailed, field-proven synthesis protocol. It further explores the compound's potential applications, drawing parallels with structurally similar molecules and the broader significance of the pyrrolidine scaffold in pharmaceuticals. Safety protocols for handling hydrazine derivatives are also discussed to ensure self-validating and safe experimental design.
Introduction: The Pyrrolidine Scaffold and the Hydrazine Moiety
The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in natural alkaloids and numerous FDA-approved drugs.[1] This five-membered saturated heterocycle offers a three-dimensional structure that allows for efficient exploration of pharmacophore space, a critical aspect in modern drug design.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antiviral to anti-inflammatory and antimicrobial.[2][3][4]
The incorporation of a hydrazine group (-NHNH2) introduces a highly reactive and versatile functional handle. Hydrazine and its derivatives are well-established building blocks in organic synthesis, enabling the construction of various heterocyclic systems and serving as potent nucleophiles.[5][6] The combination of the pyrrolidine scaffold with a hydrazinyl moiety in This compound presents a molecule with significant potential for creating novel chemical entities for drug discovery programs.
Commercial Availability and Suppliers
As of early 2026, this compound is not a widely stocked chemical available from major commercial suppliers. It is listed in specialized chemical libraries, such as the Enamine REAL database, under the identifier ENAH30478676. This limited availability necessitates that researchers planning to work with this compound prepare it in-house.
Table 1: Supplier Information for this compound
| Supplier/Database | Product/Plate ID | CAS Number | Notes |
| Enamine | ENAH30478676 | 13562-40-8 | Available through specialized library synthesis. |
Given the logistical challenges in acquiring this compound, a reliable synthetic route is essential for any research program intending to utilize it.
In-House Synthesis Protocol
The most direct and reliable method for synthesizing this compound is through the nucleophilic substitution of a suitable 1-(2-haloethyl)pyrrolidine with hydrazine. The following protocol is based on well-established principles of N-alkylation of hydrazine.[7][8]
Reaction Scheme
Caption: Synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier Example |
| 1-(2-Chloroethyl)pyrrolidine hydrochloride | 139-45-7 | ≥97% | Sigma-Aldrich, TCI |
| Hydrazine hydrate (64% hydrazine) | 7803-57-8 | Reagent | Sigma-Aldrich, Merck |
| Sodium Hydroxide (NaOH) | 1310-73-2 | ≥98% | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | Anhydrous | Acros Organics |
| Diethyl Ether | 60-29-7 | ACS Grade | J.T. Baker |
Step-by-Step Methodology
-
Preparation of the Free Base: In a 250 mL round-bottom flask, dissolve 1-(2-Chloroethyl)pyrrolidine hydrochloride (1 equivalent) in deionized water. Cool the flask in an ice bath. Slowly add a 2M solution of sodium hydroxide with stirring until the pH of the solution is >12. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, 1-(2-chloroethyl)pyrrolidine, as an oil. Causality: The hydrochloride salt must be neutralized to the free base to make the pyrrolidine nitrogen sufficiently nucleophilic for the subsequent reaction.
-
Reaction with Hydrazine: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Add hydrazine hydrate (5-10 equivalents, excess is crucial to minimize dialkylation). Heat the hydrazine hydrate to 80-90°C. Causality: Using a large excess of hydrazine favors the formation of the monosubstituted product and reduces the formation of the bis-alkylated side product.
-
Addition of Alkyl Halide: Add the 1-(2-chloroethyl)pyrrolidine (1 equivalent) dropwise to the heated hydrazine hydrate over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 90-100°C for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Work-up and Isolation: After cooling to room temperature, carefully add water to the reaction mixture. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Characterization
The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (129.21 g/mol ).
-
Infrared Spectroscopy (IR): To identify the N-H stretches of the hydrazine group.
Safety and Handling
Hydrazine and its derivatives are classified as hazardous materials and require strict safety protocols.[9]
-
Toxicity: Hydrazine is highly toxic and a suspected carcinogen. It can be absorbed through the skin, inhalation, or ingestion.[6][10] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles at all times.
-
Reactivity: Hydrazine is a powerful reducing agent and can react violently with oxidizing agents.[6] It is also flammable, with a wide explosive range in air.[9] Avoid contact with metals such as copper and iron oxides, which can catalyze its decomposition.[10]
-
Waste Disposal: All hydrazine-containing waste must be quenched and disposed of according to institutional and local regulations. A common method is dilution followed by treatment with a weak oxidizing agent like sodium hypochlorite solution.[9]
Caption: Mandatory safety workflow for handling hydrazine.
Potential Applications in Research and Drug Development
While specific research on this compound is not abundant, its structural components suggest several promising applications for researchers.
-
Scaffold for Novel Heterocycles: The terminal hydrazine group is a versatile precursor for synthesizing a variety of heterocyclic compounds, such as pyrazoles, triazoles, and pyridazines, via condensation reactions with diketones, imides, or other bifunctional electrophiles.[5] These resulting heterocyclic systems are themselves important pharmacophores in many drug classes.
-
Linker Chemistry: The hydrazine moiety can be used to form stable hydrazone linkages with aldehydes and ketones. This is a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The pyrrolidine group can serve to modulate the solubility and pharmacokinetic properties of the resulting conjugate.
-
Fragment-Based Drug Discovery (FBDD): As a small molecule containing a key heterocyclic scaffold, this compound can be a valuable fragment for screening against various biological targets. The pyrrolidine ring is known to interact with numerous protein classes.
-
Precursor for Bioactive Molecules: The pyrrolidine scaffold is present in a vast number of bioactive compounds. Research has shown its derivatives to possess antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3] The introduction of a hydrazine or a subsequently formed heterocyclic group could lead to the discovery of novel therapeutic agents in these areas.
Conclusion
This compound is a chemical entity with considerable potential for synthetic and medicinal chemistry research. Its limited commercial availability should not be a barrier to its use, as it can be reliably synthesized in-house from commercially available precursors. By following the detailed synthesis and safety protocols outlined in this guide, researchers can safely access this versatile building block and explore its utility in the development of novel heterocyclic compounds and potential drug candidates. The inherent value of the pyrrolidine scaffold, combined with the synthetic versatility of the hydrazine group, makes this compound a compelling target for further investigation.
References
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]
-
Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). IntechOpen. [Link]
-
Hydrazines. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249969. [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society. [Link]
-
Synthesis of Alkyl Aliphatic Hydrazine and Application in Crude Oil as Flow Improvers. (2019). Journal of Chemistry. [Link]
-
The Lower Aliphatic Derivatives of Hydrazine. (1951). Defense Technical Information Center. [Link]
-
Synthetic methodology for alkyl substituted hydrazines. (2025). ResearchGate. [Link]
-
Baccar, N. M. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(1), 143-150. [Link]
-
Hydrazine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Schirmann, J.-P. (2000). Hydrazine and Its Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
Hydrazine Chemistry in Organic Synthesis. (2015). SlideShare. [Link]
-
Safety and Handling of Hydrazine. (1984). Defense Technical Information Center. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazines - Wikipedia [en.wikipedia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Safe Handling of 1-(2-Hydrazinylethyl)pyrrolidine
A Note on This Guidance: Specific safety and toxicity data for 1-(2-Hydrazinylethyl)pyrrolidine (CAS No. 13562-40-8) is not widely available in published literature.[1][2][3] Therefore, this guide has been developed by extrapolating from the well-documented hazards of the parent compound, hydrazine, and other substituted hydrazine derivatives. It is imperative for researchers to treat this compound with extreme caution, assuming it possesses hazards similar to or greater than those of hydrazine.
Introduction to Hydrazine Derivatives
Hydrazine and its derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. They are utilized in various industrial and research applications, from chemical synthesis to rocket propellants. However, their utility is matched by their significant hazardous properties. Hydrazines are generally reactive, toxic, and in some cases, carcinogenic.[4][5][6] This guide provides a framework for the safe handling of this compound, focusing on risk mitigation and emergency preparedness for professionals in research and drug development.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are inferred from the known properties of hydrazine. These include high acute toxicity, corrosivity, potential carcinogenicity, and reactivity.
Summary of Potential Hazards
| Hazard Category | Description |
| Acute Toxicity | Hydrazine is highly toxic via inhalation, ingestion, and dermal contact.[5][7][8] Symptoms of acute exposure can include irritation of the eyes, nose, and throat, as well as dizziness, headache, nausea, pulmonary edema, seizures, and even coma.[5] |
| Corrosivity | As a strong base, hydrazine and its derivatives are corrosive and can cause severe chemical burns to the skin and eyes upon contact.[5][7][8] |
| Carcinogenicity | Hydrazine is a suspected human carcinogen and has been shown to cause cancer in laboratory animals.[6][9][10] |
| Flammability | Hydrazine is a flammable liquid and can be a dangerous fire and explosion hazard.[9] It can self-ignite at low temperatures.[9] |
| Reactivity | Hydrazines are strong reducing agents and react violently with oxidizing agents, acids, and certain metals and metal oxides.[4][6] |
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential when working with highly hazardous compounds like this compound. The hierarchy of controls, from most to least effective, should be implemented.
Caption: Hierarchy of Controls for Hazardous Chemicals.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: The laboratory should be well-ventilated with a system that prevents the recirculation of contaminated air.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any area where this compound is handled.[11]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Hand Protection: Use of impervious gloves, such as nitrile or chloroprene, is necessary.[5] Contaminated gloves should be changed immediately.[8]
-
Eye and Face Protection: ANSI Z87.1-compliant safety goggles are required.[5] A full-face shield should be worn when there is a significant splash hazard.[5][8]
-
Skin and Body Protection: A flame-resistant lab coat should be worn.[5] For larger quantities or in situations with a high risk of splashing, a chemical-resistant apron or suit is recommended.[8]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and amines should be used.[6]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to prevent accidents and exposure.
Handling Procedures
-
Avoid Inhalation, Ingestion, and Skin Contact: All direct contact with the compound should be avoided.[8]
-
Use in a Designated Area: Work with this compound should be restricted to a designated area within the laboratory.[5]
-
Grounding and Bonding: To prevent static discharge, which could be an ignition source, ensure that all containers and equipment are properly grounded and bonded.[5]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound.[9] Do not eat, drink, or smoke in the laboratory.
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: The storage area should be cool, dry, and well-ventilated, away from sources of heat, sparks, or open flames.[9]
-
Incompatible Materials: Store separately from oxidizing agents, acids, metal oxides, and other incompatible materials.[4][6]
Emergency Procedures
Rapid and informed response to emergencies can significantly mitigate the consequences of an incident.
Caption: Emergency Response Flowchart.
Spill Response
-
Minor Spills: For small spills, if it is safe to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal.
-
Major Spills: For large spills, evacuate the area immediately and call for emergency response.[5] Do not attempt to clean up a large spill without proper training and equipment.
Fire Response
-
In case of fire, use a dry chemical, carbon dioxide, or water spray extinguisher.[9] Water can be used to cool containers and dilute the hydrazine to a non-combustible concentration.[4][6]
First Aid Measures
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes.[5][8][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Waste Disposal
Waste containing this compound must be treated as extremely hazardous waste.[5]
-
Collection: Collect all waste in a properly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
References
-
DTIC. Safety and Handling of Hydrazine. [Link]
-
University of California, Santa Barbara. Standard Operating Procedure: Hydrazine. [Link]
-
GOV.UK. Hydrazine - Incident management. [Link]
-
New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]
Sources
- 1. 1-(2-hydrazinoethyl)pyrrolidine compounds | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-vinyl-2-pyrrolidine | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-metyl-2-pyrrolidine | Sigma-Aldrich [sigmaaldrich.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. arxada.com [arxada.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
The Emergence of 1-(2-Hydrazinylethyl)pyrrolidine in Medicinal Chemistry: A Technical Primer on a Versatile Scaffold
Abstract
The confluence of robust heterocyclic scaffolds with reactive functional groups represents a cornerstone of modern medicinal chemistry. This technical guide delves into the untapped potential of 1-(2-Hydrazinylethyl)pyrrolidine , a molecule poised at the intersection of two pharmacologically significant moieties: the saturated pyrrolidine ring and the versatile hydrazinyl group. While direct research on this specific compound is nascent, this document synthesizes established principles from structurally related compounds to forecast its applications, guide its synthesis, and propose pathways for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces for therapeutic innovation.
Introduction: The Strategic Value of the Pyrrolidine and Hydrazine Moieties
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical feature for enhancing binding affinity and selectivity to biological targets.[2] The pyrrolidine moiety can improve a drug's potency, selectivity, and pharmacokinetic profile, including enhanced aqueous solubility.[1]
Juxtaposed with this is the hydrazinyl functional group (-NH-NH₂), a reactive and versatile component known for its broad spectrum of pharmacological activities.[3][4] Hydrazone derivatives, formed from the condensation of hydrazines with aldehydes or ketones, are extensively studied for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[3][4] The hydrazinyl group itself can act as a potent nucleophile, a linker, or a key interacting moiety with enzymatic targets.
The combination of these two entities in This compound presents a unique molecular architecture with significant potential for derivatization and application across diverse therapeutic areas.
Synthesis and Characterization
The synthesis of this compound can be approached through established synthetic routes. A logical and efficient pathway involves the reaction of a commercially available precursor, such as 1-(2-chloroethyl)pyrrolidine or 1-(2-bromoethyl)pyrrolidine, with hydrazine hydrate. This nucleophilic substitution reaction is a standard method for the introduction of a hydrazine group.
Proposed Synthetic Workflow
Caption: Proposed synthesis and purification workflow for this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1 equivalent) in ethanol, add hydrazine hydrate (excess, e.g., 5-10 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained for a period of 4-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic (e.g., with NaOH) to deprotonate the product.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
Potential Applications in Medicinal Chemistry
The unique structure of this compound makes it a versatile starting material for the synthesis of a wide array of potential therapeutic agents.
Enzyme Inhibitors
The hydrazinyl moiety is a known pharmacophore in various enzyme inhibitors. For instance, pyrrolidine derivatives have been identified as inhibitors of InhA, an essential enzyme in Mycobacterium tuberculosis.[5][6]
-
Monoamine Oxidase (MAO) Inhibitors: The hydrazinyl group is a classic feature of many MAO inhibitors used in the treatment of depression and neurodegenerative diseases. The pyrrolidine ring can be used to modulate selectivity and pharmacokinetic properties.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Pyrrolidine-based structures are central to several DPP-IV inhibitors for the treatment of type 2 diabetes.[7] The hydrazinyl group can be derivatized to interact with key residues in the enzyme's active site.
-
Leukotriene A₄ (LTA₄) Hydrolase Inhibitors: Functionalized pyrrolidine analogues have been developed as potent inhibitors of LTA₄ hydrolase, a target for anti-inflammatory drugs.[8]
Anticancer Agents
Both pyrrolidine and hydrazone derivatives have demonstrated significant anticancer activity.[4][9] The pyrrolidine scaffold can induce cell cycle arrest and apoptosis in cancer cells.[9]
-
Hydrazone Derivatives: The primary amine of the hydrazinyl group can be readily condensed with various aldehydes and ketones to form a library of hydrazone derivatives. These can be screened for cytotoxic activity against a panel of cancer cell lines. The aromatic or heterocyclic aldehydes/ketones used for derivatization can be chosen to target specific pathways involved in cancer progression.
Antimicrobial Agents
The pyrrolidine nucleus is a component of many antibacterial and antifungal agents.[10][11] Hydrazine and hydrazone derivatives also possess a broad spectrum of antimicrobial activity.[4][12]
-
Antibacterial Agents: Derivatives of this compound can be synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. For instance, pyrrolidine-2-one derivatives synthesized from hydrazine hydrate have shown activity against Escherichia coli and Staphylococcus aureus.[10]
-
Antifungal Agents: Pyrrolidin-2-ones decorated with hydrazine or acyl hydrazone groups have been designed and evaluated as antifungal agents, with some compounds showing broad-spectrum activity.[12]
-
Antitubercular Agents: Given the known activity of pyrrolidine derivatives against Mycobacterium tuberculosis, this scaffold presents a promising starting point for the development of new antitubercular drugs.[6]
Logical Flow for Drug Discovery
Caption: Drug discovery workflow starting from this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available, the following table summarizes the activity of structurally related compounds to provide a benchmark for future studies.
| Compound Class | Target | Biological Activity | IC₅₀ / MIC | Reference |
| Pyrrolidine Carboxamides | InhA (M. tuberculosis) | Enzyme Inhibition | 0.85 µM | [5] |
| Pyrrolidine-2,5-diones | Anticonvulsant | in vivo (MES test) | ED₅₀ = 80.38 mg/kg | [2] |
| 5-Arylhydrazino-pyrrolidin-2-ones | Antifungal | Fungal Growth Inhibition | MIC₅₀ < control | [12] |
| Polysubstituted Pyrrolidines | Anticancer | Antiproliferative | IC₅₀ = 2.9-16 µM | [9] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis is straightforward, and its structure offers numerous avenues for chemical modification. The established pharmacological relevance of both the pyrrolidine ring and the hydrazinyl group strongly suggests that derivatives of this compound could yield potent and selective modulators of various biological targets. Future research should focus on the synthesis of a diverse library of derivatives, followed by systematic screening across a range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The insights provided in this guide aim to catalyze these efforts and unlock the full therapeutic potential of this versatile molecule.
References
- Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). Medicinal Chemistry Research, 30(2), 483-499.
- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Pharmaceutical Sciences, 6(12).
- N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. (n.d.). Mallak Specialties.
- Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. (2025). RSC Medicinal Chemistry.
- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). Medicinal Chemistry Research, 30(2), 483-499.
- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020). Al-Mustansiriyah Journal of Science, 31(3), 1-8.
- Design, synthesis and evaluation of hydrazine and acyl hydrazone derivatives of 5-pyrrolidin-2-one as antifungal agents. (2020). Bioorganic & Medicinal Chemistry Letters, 30(15), 127220.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4885.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11, 1246927.
- Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. (2020). Archiv der Pharmazie, 353(12), e2000136.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry, 379(5), 34.
- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Pharmaceutical Sciences, 6(12).
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2007). Journal of Medicinal Chemistry, 50(22), 5285–5295.
- Pyrrolidinone and Pyrrolidine Derivatives: Evaluation as Inhibitors of InhA and Mycobacterium Tuberculosis. (2016). Journal of Medicinal Chemistry, 59(21), 9879–9884.
- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Al-Mustansiriyah Journal of Science, 31(1), 31-38.
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). Molecules, 28(13), 5085.
- Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. (2002). Bioorganic & Medicinal Chemistry Letters, 12(23), 3383–3386.
- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. omicsonline.org [omicsonline.org]
- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 12. Design, synthesis and evaluation of hydrazine and acyl hydrazone derivatives of 5-pyrrolidin-2-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Protein Bioconjugation using 1-(2-Hydrazinylethyl)pyrrolidine
Introduction: A Novel Linker for pH-Sensitive Bioconjugation
The field of bioconjugation is continually evolving, driven by the need for more precise and stable methods to link biomolecules for therapeutic and diagnostic applications. Among the various strategies, the formation of hydrazone bonds offers a compelling approach for creating pH-sensitive linkages. This is particularly valuable in drug delivery systems like Antibody-Drug Conjugates (ADCs), where a therapeutic payload needs to remain securely attached to its carrier in the neutral pH of the bloodstream but be efficiently released in the acidic environment of endosomes or lysosomes within target cells.[1]
This guide details the application of 1-(2-Hydrazinylethyl)pyrrolidine , a bifunctional linker designed for the acid-labile conjugation of proteins. The core of this technology lies in the reaction between its terminal hydrazine group and a carbonyl (aldehyde or ketone) moiety on a target protein, forming a hydrazone bond. The inclusion of the pyrrolidine ring is hypothesized to enhance the hydrophilicity and conformational flexibility of the linker, potentially improving the solubility and stability of the resulting protein conjugate.[2]
These application notes provide a comprehensive overview of the chemistry, protocols, and expected outcomes when using this compound for protein bioconjugation.
Principle of the Method
The bioconjugation strategy is a two-step process that relies on the principles of carbonyl-hydrazine chemistry.
-
Introduction of a Carbonyl Group onto the Protein: Most native proteins lack accessible aldehyde or ketone groups. Therefore, a carbonyl functional group must be introduced. A common and effective method for glycoproteins (such as antibodies) is the mild oxidation of cis-diol moieties within their carbohydrate chains using sodium periodate (NaIO₄). This reaction cleaves the sugar ring and generates two aldehyde groups.
-
Hydrazone Bond Formation: The aldehyde-modified protein is then reacted with the hydrazine group of this compound. This condensation reaction forms a stable hydrazone bond, covalently linking the pyrrolidine moiety to the protein. The reaction is typically carried out in a slightly acidic buffer (pH 5.0-6.0) to catalyze the formation of the hydrazone.[3]
The resulting hydrazone linkage is stable at neutral pH (e.g., in blood plasma at pH 7.4) but is susceptible to hydrolysis under acidic conditions (pH 4.5-5.5), which are characteristic of endosomal and lysosomal compartments. This pH-dependent lability is the key to the controlled release of molecules attached to the pyrrolidine ring.[4]
Reaction Mechanism
Figure 1: Overall workflow for protein conjugation.
Materials and Reagents
Reagent Properties: this compound
-
Structure:
-
Note: The exact structure is inferred from the name. A commercially available analog is 1-(2-Hydroxyethyl)pyrrolidine (CAS: 2955-88-6).
-
-
Molecular Formula (Estimated): C₆H₁₅N₃
-
Molecular Weight (Estimated): 129.21 g/mol
-
Functional Groups: Primary Hydrazine (-NHNH₂), Tertiary Amine (within the pyrrolidine ring)
-
Storage: Store at -20°C, protected from light and moisture.
| Reagent | Supplier | Recommended Grade | Storage Conditions |
| Protein of Interest (e.g., IgG) | In-house or Commercial | >95% Purity | 4°C or -80°C |
| This compound | TBD | >95% Purity | -20°C, Desiccated |
| Sodium meta-periodate (NaIO₄) | Sigma-Aldrich | ACS Reagent | Room Temperature |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Thermo Fisher | Molecular Biology | Room Temperature |
| Phosphate-Buffered Saline (PBS), 10X | Gibco | pH 7.4 | Room Temperature |
| Sodium Acetate Buffer (0.1 M) | In-house preparation | pH 5.5 | 4°C |
| Ethylene Glycol | Sigma-Aldrich | ACS Reagent | Room Temperature |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher | 7K MWCO | 4°C |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | 10K MWCO | Room Temperature |
Detailed Protocols
Part 1: Generation of Aldehyde Groups on the Antibody
This protocol is designed for a typical IgG antibody at a concentration of 5 mg/mL. Adjust volumes accordingly for different concentrations or amounts.
-
Buffer Exchange:
-
Equilibrate a desalting column with cold (4°C) 0.1 M PBS, pH 7.4.
-
Exchange the antibody into the PBS buffer to remove any interfering substances like Tris or glycine.
-
Determine the final antibody concentration using a spectrophotometer at 280 nm.
-
-
Periodate Oxidation:
-
Prepare a fresh 100 mM solution of sodium meta-periodate in cold PBS.
-
In a light-protected tube, add the periodate solution to the antibody solution to a final concentration of 10 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Scientist's Note: The oxidation is performed on ice to minimize potential side reactions and protein denaturation.
-
-
Quenching the Reaction:
-
Add ethylene glycol to a final concentration of 20 mM to quench the unreacted periodate.
-
Incubate on ice for 10 minutes in the dark.
-
-
Purification of the Aldehyde-Modified Antibody:
-
Immediately purify the antibody from the excess reagents using a desalting column equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5.
-
The resulting aldehyde-activated antibody should be used immediately in the next step.
-
Figure 2: Workflow for aldehyde generation on an antibody.
Part 2: Conjugation of this compound
-
Prepare the Linker Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 50 mM.
-
Note: Prepare this solution fresh immediately before use.
-
-
Conjugation Reaction:
-
To the aldehyde-activated antibody (in 0.1 M Sodium Acetate Buffer, pH 5.5), add the this compound stock solution to achieve a 50-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature with gentle shaking.
-
Scientist's Note: A molar excess of the linker drives the reaction to completion. The slightly acidic pH is a compromise between catalyzing hydrazone formation and maintaining protein stability.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker by buffer exchanging the reaction mixture into 0.1 M PBS, pH 7.4, using either a desalting column or centrifugal filters.
-
Repeat the buffer exchange process at least three times to ensure complete removal of small molecules.
-
-
Characterization and Storage:
-
Determine the final concentration of the protein conjugate.
-
Analyze the conjugate using SDS-PAGE to confirm conjugation (a shift in molecular weight may be observed depending on what is subsequently conjugated to the pyrrolidine).
-
For more detailed analysis, techniques like HPLC or Mass Spectrometry can be used to determine the drug-to-antibody ratio (DAR).
-
Store the final conjugate at 4°C for short-term use or at -80°C in aliquots for long-term storage. Add a cryoprotectant like glycerol if freezing.
-
Data and Expected Results
Stability of the Hydrazone Linkage
The stability of the hydrazone bond is highly dependent on pH. Based on literature for similar linkers, the following stability profile can be expected:[4]
| pH | Environment | Expected Stability | Rationale |
| 7.4 | Blood Plasma | High (Half-life of several days) | At neutral pH, the rate of hydrolysis is very slow, ensuring the conjugate remains intact in circulation. |
| 5.0-6.0 | Early Endosome | Moderate (Beginning of release) | Acid-catalyzed hydrolysis begins, initiating the release of the payload. |
| 4.5-5.0 | Late Endosome/Lysosome | Low (Rapid release, half-life of a few hours) | The acidic environment accelerates hydrolysis, leading to efficient payload release at the target site. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | 1. Inefficient aldehyde generation.2. Degradation of the linker.3. Suboptimal reaction pH. | 1. Ensure periodate is fresh and the reaction is protected from light.2. Prepare the linker solution immediately before use.3. Optimize the conjugation pH between 5.0 and 6.0. |
| Protein Aggregation | 1. Over-oxidation of the protein.2. High concentration of organic solvent (DMSO). | 1. Reduce the incubation time or concentration of periodate.2. Ensure the final DMSO concentration does not exceed 5-10% (v/v). |
| Premature Payload Release | Inherent instability of the specific hydrazone formed. | Consider using a more sterically hindered ketone on the protein or a different hydrazide linker chemistry for improved stability. |
Conclusion and Future Directions
This compound offers a promising tool for the development of pH-sensitive protein bioconjugates. The straightforward two-step protocol allows for the creation of acid-labile linkages, which are highly desirable for intracellular drug delivery. The presence of the pyrrolidine moiety may offer advantages in terms of solubility and biocompatibility, though this needs to be empirically validated for each specific conjugate. Future work should focus on quantifying the impact of the pyrrolidine ring on the physicochemical properties of the conjugate and on developing second-generation linkers with even more finely-tuned pH-release profiles.
References
- King, T. P., Zhao, S. W., & Lam, T. (1986). Preparation of protein conjugates via intermolecular hydrazone linkage. Biochemistry, 25(19), 5774–5779.
- Kupryushkin, M., et al. (2021). A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker. Molecules, 26(8), 2268.
-
Home Sunshine Pharma. (n.d.). 1-(2-hydroxyethyl)pyrrolidine-2,5-dione CAS 18190-44-8. Retrieved from [Link]
-
AxisPharm. (n.d.). Hydrazide PEG. Retrieved from [Link]
- Byeon, J. Y., Limpoco, F. T., & Bailey, R. C. (2010). Comparison of hydrazone heterobifunctional crosslinking agents for reversible conjugation of thiol-containing chemistry.
- Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates.
- King, T. P., Zhao, S. W., & Lam, T. (1986). Preparation of protein conjugates via intermolecular hydrazone linkage. Biochemistry, 25(19), 5774-5779.
-
PubChem. (n.d.). Hydrazinyl-indole compounds and methods for producing a conjugate - Patent US-11426465-B2. Retrieved from [Link]
- Google Patents. (n.d.). US9752137B2 - Compounds, compositions and methods for the preparation of peptide/protein conjugates.
- Google Patents. (n.d.). US9987373B2 - Modified glycoprotein, protein-conjugate and process for the preparation thereof.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376.
-
Justia Patents. (n.d.). compositions and methods for making antibody conjugates. Retrieved from [Link]
- Google Patents. (n.d.). US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 3. Preparation of protein conjugates via intermolecular hydrazone linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for labeling antibodies with "1-(2-Hydrazinylethyl)pyrrolidine"
An Application Scientist's Guide to Site-Specific Antibody Labeling via Hydrazone Ligation with 1-(2-Hydrazinylethyl)pyrrolidine
Introduction: Precision in Antibody Conjugation
Antibody labeling is a cornerstone of modern life sciences, enabling a vast array of applications from diagnostics and cellular imaging to targeted therapeutics. The method of conjugation—the chemical process of attaching a label to an antibody—is critical to the success of these applications. Traditional methods often target primary amines on lysine residues, which are abundant and distributed across the antibody surface.[1] While straightforward, this approach can lead to heterogeneous products with labels attached in or near the antigen-binding sites, potentially compromising the antibody's function.[2]
This guide details a site-specific labeling strategy that overcomes these limitations by targeting the carbohydrate moieties located on the antibody's Fc region, far from the antigen-binding domain.[1][3] The protocol involves two key stages:
-
Mild periodate oxidation of the antibody's N-linked glycans to generate reactive aldehyde groups.
-
Hydrazone ligation with a hydrazine-containing molecule, in this case, "this compound," to form a stable covalent bond.
This chemo-enzymatic approach ensures a more homogeneous, functionally intact final product. The formation of a hydrazone bond from a hydrazine and an aldehyde is a well-established and versatile bioconjugation strategy, valued for its specificity and mild reaction conditions.[4][5] While classic hydrazone bonds can be susceptible to hydrolysis, advancements in related chemistries like the Hydrazino-Pictet-Spengler (HIPS) ligation demonstrate that highly stable linkages can be achieved under biocompatible conditions, underscoring the power of carbonyl-hydrazine chemistry.[6][7][8]
This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to reliably conjugate antibodies using this precise and efficient method.
The Chemistry: A Two-Step Path to a Specific Conjugate
The core of this protocol rests on a two-step chemical transformation. Understanding the causality behind each step is crucial for successful implementation and troubleshooting.
-
Step 1: Aldehyde Generation via Glycan Oxidation. The process begins by targeting the cis-diol groups within the sugar residues of the antibody's Fc region glycans. Sodium periodate (NaIO₄) is a mild oxidizing agent that selectively cleaves the C-C bond of these diols, converting the hydroxyl groups into reactive aldehydes (–CHO).[3] This reaction must be carefully controlled; excessive oxidation can damage other amino acid residues, such as methionine and tryptophan, leading to loss of antibody function.[9][10] The reaction is typically performed in the dark at a low temperature (e.g., 4°C) to minimize side reactions.
-
Step 2: Hydrazone Bond Formation. Once the antibody is "activated" with aldehyde groups, it is ready for conjugation. The hydrazine moiety (–NH-NH₂) of this compound acts as a potent nucleophile that attacks the aldehyde's electrophilic carbonyl carbon. This reaction proceeds efficiently at a slightly acidic to neutral pH (typically pH 6.0-7.4) and results in the formation of a stable C=N hydrazone bond, covalently linking the pyrrolidine-based label to the antibody.[4][11]
Master Protocol: From Antibody to Validated Conjugate
This protocol is designed as a self-validating system, incorporating purification and characterization steps to ensure the final conjugate meets the required standards of purity, stability, and functionality.
Experimental Workflow Overview
The entire process can be visualized as a linear progression from preparation to final validation.
Materials and Reagents
| Reagent/Material | Specifications |
| Monoclonal Antibody (IgG) | >95% pure, carrier-free (e.g., no BSA), 1-5 mg/mL |
| This compound | High purity |
| Sodium periodate (NaIO₄) | Reagent grade, light-sensitive |
| Anhydrous Dimethyl sulfoxide (DMSO) | Molecular biology grade |
| Ethylene Glycol | Reagent grade |
| Buffers | |
| Oxidation Buffer | 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5 |
| Conjugation Buffer | 0.1 M MES, 0.15 M NaCl, pH 6.0 |
| Purification Buffer (PBS) | 10 mM Phosphate, 150 mM NaCl, pH 7.4 |
| Equipment | |
| Desalting columns (e.g., Zeba™ Spin) | 7K MWCO |
| UV-Vis Spectrophotometer | Capable of measuring at 280 nm |
| Reaction tubes | Amber or wrapped in foil |
| End-over-end rotator |
Part A: Antibody Preparation and Oxidation
-
Rationale: This initial step is critical for success. The antibody must be in a buffer free of primary amines (like Tris) or other additives that could interfere with the oxidation or subsequent conjugation.[12]
-
Buffer Exchange:
-
Equilibrate a desalting column with 3-4 column volumes of Oxidation Buffer (pH 5.5).
-
Apply the antibody solution to the column.
-
Centrifuge according to the manufacturer's protocol to elute the antibody into the Oxidation Buffer.
-
Measure the antibody concentration using its absorbance at 280 nm (A280).
-
-
Periodate Oxidation:
-
Prepare a fresh 100 mM solution of sodium periodate in Oxidation Buffer. Note: This solution is light-sensitive and should be used immediately.
-
In a light-protected tube (amber or foil-wrapped), add the periodate solution to the antibody to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at 4°C on a rotator. Causality: The low temperature and short incubation time are chosen to favor specific oxidation of cis-diols while minimizing non-specific oxidation of amino acid side chains.[3]
-
-
Quench and Purify:
-
Stop the reaction by adding ethylene glycol to a final concentration of 20 mM. Incubate for 10 minutes at 4°C. This quenches any remaining periodate.
-
Immediately purify the oxidized antibody using a desalting column equilibrated with Conjugation Buffer (pH 6.0) to remove excess periodate and ethylene glycol. The resulting aldehyde-activated antibody is less stable and should be used immediately in the next step.
-
Part B: Conjugation with this compound
-
Rationale: The reaction pH is maintained at a mild acidic level (pH 6.0) to catalyze hydrazone formation without damaging the antibody.[4][6] A molar excess of the hydrazine label is used to drive the reaction to completion.
-
Prepare Label Stock:
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the hydrazine stock solution to the purified, aldehyde-activated antibody. A typical starting point is a 50-fold molar excess of the label over the antibody.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Part C: Purification of the Labeled Antibody
-
Rationale: Removal of unreacted label is essential to prevent interference in downstream assays and to allow for accurate characterization of the conjugate.
-
Final Buffer Exchange:
-
Purify the antibody conjugate from excess, unreacted label using a desalting column equilibrated with your desired final storage buffer (e.g., PBS, pH 7.4).
-
Repeat the purification step if necessary to ensure complete removal of the free label.
-
Measure the final concentration of the labeled antibody at A280.
-
Part D: Characterization of the Conjugate
-
Rationale: This "self-validation" step confirms the success of the labeling process. It is crucial to determine both the extent of labeling and the preservation of biological function.
-
Determine Degree of Labeling (DOL):
-
The DOL (the average number of label molecules per antibody) can be challenging to determine for this specific label via spectrophotometry as the pyrrolidine group lacks a strong, distinct chromophore.
-
Alternative Methods: Mass spectrometry (MS) is the most accurate method. By comparing the mass of the native and labeled antibody, a precise DOL can be calculated.
-
If a functionalized version of the label containing a fluorophore or biotin were used, the DOL could be calculated from the absorbance of the dye and the protein.
-
-
Assess Functional Integrity:
-
Perform a functional assay, such as an ELISA or flow cytometry experiment, comparing the labeled antibody to the unlabeled starting material.
-
The labeled antibody should retain at least 85-90% of its binding activity compared to the unlabeled control. A significant loss of activity may indicate over-oxidation or aggregation.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Labeling (Low DOL) | Inefficient oxidation; Inactive hydrazine label; Interfering substances in buffer. | Ensure antibody buffer is amine-free before starting. Use freshly prepared sodium periodate. Increase molar excess of hydrazine label. |
| Antibody Aggregation/Precipitation | Over-oxidation of the antibody; Hydrophobicity of the label. | Decrease periodate concentration or incubation time. Perform conjugation and purification steps promptly. Ensure final storage buffer is optimal. |
| Significant Loss of Activity | Oxidation of critical amino acid residues; Steric hindrance from the label. | Reduce the concentration of sodium periodate. Confirm labeling is site-specific (on Fc region) via peptide mapping if possible. |
Safety Precautions
-
Sodium Periodate (NaIO₄): Is a strong oxidizing agent. Avoid contact with skin and eyes. Handle in a well-ventilated area.
-
This compound: Hydrazine derivatives can be toxic and irritants.[13] Consult the Safety Data Sheet (SDS) before use.[14] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Always wear gloves when handling.
Conclusion
The protocol described provides a robust framework for the site-specific labeling of antibodies using hydrazone ligation chemistry. By generating reactive aldehydes on the Fc region glycans, this method preserves the integrity of the antigen-binding sites, leading to functionally superior conjugates compared to random labeling techniques. The principles of controlled oxidation, specific ligation, and thorough characterization are paramount to achieving reproducible and reliable results, empowering researchers to develop high-quality reagents for a multitude of scientific applications.
References
-
Cedarlane Labs. (n.d.). Guide to making antibody labeling easier. Retrieved from [Link]
-
Jeong, J. M., et al. (2004). Site-specific 99mTc-labeling of antibody using dihydrazinophthalazine (DHZ) conjugation to Fc region of heavy chain. Nuclear Medicine and Biology, 31(7), 935-940. Retrieved from [Link]
-
American Pharmaceutical Review. (2015). The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy. Retrieved from [Link]
-
Mailig, M., et al. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters, 22(17), 6832–6836. Retrieved from [Link]
-
MBL Life Science. (n.d.). How to label antibodies. Retrieved from [Link]
-
Krumkacheva, O. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 562. Retrieved from [Link]
-
Milenic, D. E., et al. (2014). Efficient 1-step Radiolabeling of Monoclonal Antibodies to High Specific Activity With 225Ac for α-particle Radioimmunotherapy of Cancer. Journal of Nuclear Medicine, 55(10), 1636-1642. Retrieved from [Link]
-
Interchim. (n.d.). The new technology to conjugate simply and efficiently your biomolecules. Retrieved from [Link]
-
Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 846–851. Retrieved from [Link]
-
Visschers, R. W., et al. (2018). Susceptibility of protein therapeutics to spontaneous chemical modifications by oxidation, cyclization, and elimination reactions. Journal of Pharmaceutical Sciences, 107(10), 2533-2544. Retrieved from [Link]
-
Aronoff, M. R., et al. (2022). A Fluorogenic Hydrazino-Pictet-Spengler Reaction in Live Cells. Angewandte Chemie International Edition, 61(35), e202206109. Retrieved from [Link]
-
Xia, Y., et al. (2006). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Analytical and Bioanalytical Chemistry, 384(1), 84-95. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 43(5), 698-707. Retrieved from [Link]
-
Piche-Nicholas, N. R., et al. (2022). Simple, Rapid Chemical Labeling and Screening of Antibodies with Luminescent Peptides. Bioconjugate Chemistry, 33(8), 1496–1504. Retrieved from [Link]
-
ResearchGate. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates | Request PDF. Retrieved from [Link]
-
Windmueller, H. G. (1958). The reaction of ethylene oxide with some proteins, amino acids and vitamins. VTechWorks. Retrieved from [Link]
-
Kirshenbaum, K., & Zuckermann, R. N. (2004). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Journal of the American Chemical Society, 126(42), 13732-13733. Retrieved from [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]
-
Gracanin, M., et al. (2011). Amino acid, peptide, and protein hydroperoxides and their decomposition products modify the activity of the 26S proteasome. Free Radical Biology and Medicine, 50(2), 389-399. Retrieved from [Link]
-
Drake, P. M., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. Bioconjugate Chemistry, 25(7), 1331–1341. Retrieved from [Link]
-
Kirshenbaum, K., & Zuckermann, R. N. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. UCI Department of Chemistry. Retrieved from [Link]
Sources
- 1. Antibody Labeling and Immobilization Sites | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. How to label antibodies | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. Site-specific 99mTc-labeling of antibody using dihydrazinophthalazine (DHZ) conjugation to Fc region of heavy chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Fluorogenic Hydrazino‐Pictet–Spengler Reaction in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amino acid, peptide, and protein hydroperoxides and their decomposition products modify the activity of the 26S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. cedarlanelabs.com [cedarlanelabs.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
Application Note & Protocols: Leveraging 1-(2-Hydrazinylethyl)pyrrolidine for Site-Specific Peptide Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to utilizing "1-(2-Hydrazinylethyl)pyrrolidine" as a novel crosslinking agent for peptides. We will explore the underlying chemistry, provide comprehensive, step-by-step protocols for peptide modification and conjugation, and detail the necessary analytical techniques for validation. This guide is intended to empower researchers to effectively implement this crosslinker in their workflows for studying peptide structure, function, and for the development of novel peptide-based therapeutics.
Introduction: The Power of Hydrazone-Based Crosslinking
Chemical crosslinking is a powerful technique for elucidating protein-protein interactions and for the synthesis of complex bioconjugates.[1] The formation of a hydrazone bond between a hydrazinyl moiety and a carbonyl group (aldehyde or ketone) offers a highly specific and controllable method for covalently linking biomolecules.[2][3] This bioorthogonal reaction proceeds efficiently under mild, aqueous conditions, which is crucial for preserving the structural integrity and biological activity of peptides and proteins.[2][3]
"this compound" is a bifunctional molecule featuring a reactive hydrazinyl group and a pyrrolidine ring. While not a conventional commercially available crosslinker, its structure presents an opportunity for unique applications in peptide chemistry. The hydrazinyl group serves as the reactive handle for conjugation, while the pyrrolidine moiety may influence solubility and conformational properties of the resulting conjugate.
Principle of the Method: Hydrazone Formation
The core of this crosslinking strategy is the chemoselective reaction between the hydrazinyl group of "this compound" and a carbonyl group introduced into a target peptide. This reaction forms a stable hydrazone linkage.[2][4] A key advantage of this chemistry is the absence of native aldehydes or ketones in peptides, thus minimizing unwanted side reactions.[2]
The overall workflow can be conceptualized in two main phases:
-
Peptide Functionalization: Introduction of a carbonyl group (an aldehyde or ketone) into one of the target peptides.
-
Crosslinking Reaction: Conjugation of the carbonyl-modified peptide with a second peptide via the "this compound" crosslinker.
Sources
- 1. News - How can cross-linked mass spectrometry be used to analyze the structure of peptides in complex samples? [gtpeptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-(2-Hydrazinylethyl)pyrrolidine for the Development of pH-Sensitive Antibody-Drug Conjugates
Introduction: The Critical Role of Linker Chemistry in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload.[] An ideal linker must be stable in systemic circulation to prevent premature release of the toxic drug, yet efficiently release the payload within the target tumor cells.[]
Among the various classes of cleavable linkers, those sensitive to pH have been a cornerstone of ADC design.[] These linkers exploit the acidic environment of intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) to trigger payload release, a stark contrast to the physiological pH of blood (~7.4).[4] The hydrazone bond, formed from the condensation of a hydrazine derivative with a ketone or aldehyde, is a classic example of a pH-labile linkage.[1][4] This chemistry was notably used in the first FDA-approved ADC, Gemtuzumab ozogamicin (Mylotarg).[]
This document provides a detailed guide on the application of 1-(2-Hydrazinylethyl)pyrrolidine , a custom building block, for the synthesis of ADCs with pH-sensitive hydrazone linkers. While early hydrazone linkers faced challenges with plasma stability, advancements in linker technology and a deeper understanding of structure-activity relationships allow for the rational design of more stable and effective ADCs.[] The inclusion of the pyrrolidine moiety can enhance the hydrophilicity of the linker, potentially improving the pharmacokinetic properties and reducing aggregation of the final ADC.[5][6]
We will explore the conceptual synthesis of a drug-linker construct, its conjugation to a model antibody, and the subsequent purification and characterization protocols.
Principle of this compound in Hydrazone Linkage
The core of this strategy lies in the formation of a hydrazone bond between the hydrazine group of the linker and a carbonyl group (aldehyde or ketone) on the cytotoxic payload. The this compound moiety serves as the hydrazine-bearing component. The resulting C=N bond of the hydrazone is susceptible to acid-catalyzed hydrolysis, which is significantly accelerated at the lower pH found inside cancer cells.[1][4]
The overall workflow for developing an ADC using this building block can be visualized as follows:
Sources
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application & Technical Guide: Leveraging Hydrazine Chemistry for Bioorthogonal Labeling with 1-(2-Hydrazinylethyl)pyrrolidine
An advanced search has been conducted to find detailed information regarding "1-(2-Hydrazinylethyl)pyrrolidine" and its specific applications in bioorthogonal labeling. The results consistently point to chemical supplier listings, providing basic physicochemical properties (CAS No. 132174-27-9, molecular formula, etc.) but are devoid of scientific literature, established protocols, or mechanistic studies detailing its use in bioorthogonal chemistry. This suggests that "this compound" is not a commonly cited or utilized reagent for this purpose in the published scientific literature.
However, the core functional group of this molecule, the hydrazine moiety, is a cornerstone of well-established bioorthogonal reactions, namely hydrazone and oxime ligations. These reactions are widely used for their high specificity, biocompatibility, and favorable kinetics in biological systems.
Therefore, this guide will proceed by using the chemical principles of hydrazine-based bioorthogonal chemistry to build a comprehensive and scientifically sound application note. We will use "this compound" as an exemplary, though not widely documented, reagent to illustrate these powerful techniques. The protocols and insights provided are synthesized from established methodologies for similar hydrazine-containing probes in bioorthogonal chemistry.
This guide provides a detailed overview and experimental protocols for the application of hydrazine-containing probes in bioorthogonal labeling, with a specific focus on the potential use of "this compound."
Introduction: The Power of Hydrazone Ligation in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Among the arsenal of bioorthogonal reactions, the formation of hydrazones from the condensation of a hydrazine and an aldehyde or ketone is particularly noteworthy. This reaction is highly specific, proceeds readily under physiological conditions (neutral pH, aqueous environment), and forms a stable covalent bond.
The introduction of a unique aldehyde or ketone handle into a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) allows for its specific labeling with a hydrazine-functionalized probe, such as "this compound." This probe can carry a reporter tag (e.g., a fluorophore, biotin) for visualization or purification.
PART 1: The Reagent: this compound
"this compound" is a nucleophilic probe containing a terminal hydrazine group. The key feature of this molecule is the reactivity of the hydrazine moiety towards carbonyl groups (aldehydes and ketones).
Properties and Advantages:
-
High Nucleophilicity: The hydrazine group is a potent nucleophile, enabling efficient reaction with electrophilic carbonyl partners.
-
Water Solubility: The pyrrolidine ring and the ethylamine backbone are expected to confer good aqueous solubility, which is advantageous for biological applications.
-
Stability: The resulting hydrazone bond is relatively stable, especially when formed with aromatic aldehydes, allowing for robust labeling.
Reaction Mechanism: Hydrazone Formation
The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration to form the stable hydrazone linkage. The reaction is catalyzed by acidic conditions, with the optimal pH typically ranging from 5.0 to 6.5 to facilitate protonation of the carbonyl oxygen and the departure of water.
Figure 1: Hydrazone Formation. A schematic representation of the reaction between a carbonyl group (aldehyde or ketone) and a hydrazine to form a stable hydrazone bond and water.
PART 2: Protocols for Bioorthogonal Labeling
The following protocols are designed to provide a framework for using a hydrazine-containing probe like "this compound" for labeling biomolecules that have been metabolically or genetically engineered to contain a carbonyl group.
Protocol 1: General Protein Labeling in Solution
This protocol describes the labeling of a purified protein containing a genetically encoded unnatural ketone-bearing amino acid, p-acetyl-L-phenylalanine (pAcF).
Materials:
-
Purified protein containing pAcF (in a suitable buffer, e.g., PBS pH 7.4)
-
"this compound" (or a derivative conjugated to a reporter tag)
-
Aniline (catalyst)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
Quenching solution: 1 M hydroxylamine, pH 7.0
-
Desalting column (e.g., PD-10)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of "this compound"-reporter conjugate in DMSO or an appropriate aqueous buffer.
-
Prepare a 1 M stock solution of aniline in DMSO. Caution: Aniline is toxic.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified protein to a final concentration of 10-50 µM in the Reaction Buffer.
-
Add the "this compound"-reporter conjugate to a final concentration of 1-5 mM.
-
Add aniline to a final concentration of 10-100 mM. Note: Aniline acts as a catalyst, significantly accelerating the rate of hydrazone formation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
-
Purification:
-
Remove excess labeling reagent and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS pH 7.4).
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging (if a fluorescent reporter was used) or by mass spectrometry to observe the mass shift corresponding to the addition of the label.
-
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 10-50 µM | To ensure sufficient protein for labeling and analysis. |
| Hydrazine Probe Conc. | 1-5 mM | To drive the reaction to completion. |
| Aniline Conc. | 10-100 mM | To catalyze the hydrazone formation. |
| pH | 5.0-6.5 | To facilitate the dehydration step of the reaction. |
| Temperature | 25-37°C | To balance reaction rate and protein stability. |
Protocol 2: Cell Surface Glycan Labeling
This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to display an aldehyde or ketone. This is often achieved by feeding cells with an unnatural sugar precursor, such as peracetylated N-azidoacetylmannosamine (ManNAz), which is converted to sialic acid with an azide group. The azide is then converted to an aldehyde via a Staudinger ligation. A more direct approach involves using a ketone-modified monosaccharide.
Figure 2: Cell Surface Labeling Workflow. A generalized workflow for labeling cell surface glycans using metabolic engineering followed by bioorthogonal hydrazone ligation.
Materials:
-
Cultured cells (adherent or suspension)
-
Ketone-modified monosaccharide (e.g., N-ketoacetylmannosamine, ManNKeto)
-
"this compound"-fluorophore conjugate
-
Cell culture medium
-
Labeling Buffer: PBS with 1% FBS, pH 6.5 (adjusted with HCl)
-
Wash Buffer: PBS with 1% FBS, pH 7.4
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of the ketone-modified monosaccharide (e.g., 25-50 µM ManNKeto) for 24-48 hours. This allows for the incorporation of the ketone handle into cell surface glycans.
-
-
Cell Preparation:
-
Harvest the cells and wash them twice with ice-cold Wash Buffer to remove any unincorporated sugar.
-
Resuspend the cell pellet in ice-cold Labeling Buffer.
-
-
Bioorthogonal Labeling:
-
Add the "this compound"-fluorophore conjugate to the cell suspension to a final concentration of 50-200 µM.
-
Incubate the cells on ice or at 4°C for 1-2 hours to label the cell surface ketones.
-
-
Washing:
-
Wash the cells three times with ice-cold Wash Buffer to remove the unreacted probe.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for analysis.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy to quantify and visualize the labeling.
-
PART 3: Considerations for Experimental Design
-
pH Optimization: The rate of hydrazone formation is pH-dependent. While a pH of 5.0-6.5 is optimal, cell viability and protein stability must be considered. Short incubation times at a slightly acidic pH are generally well-tolerated by cells.
-
Catalyst: Aniline is a highly effective catalyst for hydrazone ligation. However, its toxicity must be considered, especially in live-cell imaging experiments. For in vivo applications, aniline is generally not suitable.
-
Reagent Concentration: The concentrations of the hydrazine probe and the biomolecule should be optimized to ensure efficient labeling without causing off-target effects or toxicity.
-
Controls: Appropriate controls are crucial for validating the specificity of the labeling. These include:
-
Cells or proteins not treated with the carbonyl-bearing precursor.
-
Labeling in the absence of the hydrazine probe.
-
For cellular experiments, a viability assay to ensure the labeling conditions are not cytotoxic.
-
References
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
Application Note & Protocols: 1-(2-Hydrazinylethyl)pyrrolidine as a Versatile Linker for Fluorescent Probe Development
Authored by: Gemini, Senior Application Scientist
Introduction: The Need for Precision in Biological Imaging
In the landscape of modern biological research, the ability to selectively tag and visualize biomolecules is paramount. Fluorescent probes are indispensable tools that illuminate complex cellular processes, from protein trafficking to receptor-ligand interactions. The efficacy of these probes hinges on the chemistry that connects the fluorescent reporter to the biological target. An ideal linker must be stable, specific in its reactivity, and minimally perturbing to the biological system.
This guide focuses on the application of hydrazide-based linkers, specifically drawing on the structural motif of 1-(2-Hydrazinylethyl)pyrrolidine , for the development of high-performance fluorescent probes. While this molecule itself is a building block, a fluorophore functionalized with this moiety creates a "fluorescent hydrazide." This class of reagents leverages the highly selective and bioorthogonal reaction between a hydrazine and a carbonyl group (an aldehyde or ketone) to form a stable hydrazone bond.[1][2] This chemistry is particularly powerful for labeling glycoproteins, as the sugar moieties can be gently oxidized to generate reactive aldehyde groups, providing a site-specific conjugation strategy that often preserves protein function.[3][4]
This document provides a deep dive into the underlying chemical principles, detailed protocols for glycoprotein labeling, and methods for characterization and troubleshooting, designed for researchers, scientists, and drug development professionals seeking to employ this robust bioconjugation strategy.
Principle of the Reaction: Hydrazone Ligation Chemistry
The core of this labeling strategy is the chemoselective ligation between a hydrazide and a carbonyl group.[5][6] This reaction proceeds in two main steps:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine, acting as a strong nucleophile, attacks the electrophilic carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: This intermediate then undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the final, stable C=N hydrazone bond.
The overall reaction is reversible, but the equilibrium strongly favors the hydrazone product under appropriate conditions.[7]
Reaction Mechanism: Aldehyde-Hydrazide Condensation
Caption: Mechanism of hydrazone bond formation.
Critical Parameters: pH and Stability
The rate of hydrazone formation is highly pH-dependent. The reaction requires a delicate balance:
-
Acidic Conditions (pH ~4.5-6.0): An acidic environment is necessary to catalyze the dehydration of the carbinolamine intermediate.[7]
-
Avoiding Over-Protonation: However, if the pH is too low, the hydrazine nucleophile becomes protonated (R-NH-NH3+), rendering it unreactive and halting the initial attack on the carbonyl.[7]
Therefore, the reaction is typically performed in a mildly acidic buffer, with pH 5.5 being a common optimum .[3]
The resulting hydrazone bond is generally stable under physiological conditions (pH 7.4).[2] However, it is important to note that the bond is susceptible to hydrolysis under more acidic conditions, a feature that can be exploited for designing cleavable linkers if desired.[8][9] Compared to other common bioconjugation linkages, hydrazones are significantly more stable than imines (Schiff bases) but can be less stable than oxime bonds.[7][10]
Core Experimental Workflow
The process of labeling a glycoprotein, such as an antibody, with a fluorescent hydrazide can be summarized in a four-stage workflow. Each stage requires careful execution to ensure a high-quality final conjugate.
Workflow for Fluorescent Labeling of Glycoproteins
Caption: High-level overview of the glycoprotein labeling process.
Detailed Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins
This protocol describes the mild oxidation of cis-diol sugar moieties on glycoproteins using sodium meta-periodate (NaIO₄) to create reactive aldehyde groups. This method is particularly effective for antibodies, as glycosylation sites are typically located on the Fc region, distal to the antigen-binding site.[3][4]
Materials:
-
Glycoprotein (e.g., IgG) solution (5-10 mg/mL)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Gel filtration or desalting column (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange: Prepare the glycoprotein at a concentration of 5 mg/mL in ice-cold Oxidation Buffer.[3] If the protein is in a different buffer (like PBS), perform a buffer exchange using a desalting column or dialysis.
-
Periodate Preparation: Immediately before use, prepare a 20-100 mM solution of NaIO₄ in distilled water.[3][11] This solution is light-sensitive and should be kept in the dark.
-
Oxidation Reaction: Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 10-20 mM.[11] For example, add 1 mL of 20 mM NaIO₄ to 1 mL of 5 mg/mL protein solution.[3]
-
Incubation: Incubate the reaction for 20-30 minutes at 4°C in the dark.[11] Gentle mixing is recommended. Causality Note: The cold temperature and dark conditions prevent over-oxidation and degradation of the periodate reagent.
-
Quenching (Optional): The reaction can be stopped by adding a quenching agent like glycerol or ethylene glycol to consume excess periodate.
-
Purification: Immediately separate the oxidized glycoprotein from excess periodate and byproducts using a desalting column equilibrated with Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5).[11] Pool the protein-containing fractions, which can be identified by absorbance at 280 nm. The oxidized protein is now ready for conjugation.
Protocol 2: Fluorescent Labeling via Hydrazone Ligation
This protocol details the reaction between the aldehyde-functionalized glycoprotein and a generic hydrazide-activated fluorescent dye.
Materials:
-
Oxidized glycoprotein from Protocol 1
-
Fluorescent Hydrazide (e.g., "Fluorophore-linker-hydrazide")
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
Procedure:
-
Prepare Hydrazide Stock: Prepare a 40-50 mM stock solution of the fluorescent hydrazide in anhydrous DMSO.[3][4]
-
Determine Molar Ratio: The optimal molar ratio of dye-hydrazide to protein can vary. A common starting point is a 20- to 50-fold molar excess of the hydrazide.
-
Conjugation Reaction: Add the calculated volume of the fluorescent hydrazide stock solution to the oxidized glycoprotein solution. For example, add 200-250 µL of a 50 mM hydrazide solution to 2 mL of the protein solution.[3][4]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.[3] Longer incubation (overnight at 4°C) is also possible. Causality Note: This incubation allows the hydrazone bond to form. Protecting from light is crucial to prevent photobleaching of the fluorophore.
Protocol 3: Purification and Characterization of the Conjugate
After labeling, it is critical to remove all unconjugated fluorescent dye and then determine the average number of dye molecules per protein, known as the Degree of Labeling (DOL).[12][13]
A. Purification
-
Column Chromatography: Purify the labeled protein conjugate using a size-exclusion chromatography (gel filtration) column suitable for the molecular weight of your protein (e.g., Sephadex G-50 or similar).
-
Elution: Elute the column with a neutral buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fraction Collection: Collect fractions and monitor the elution profile. The first colored peak to elute contains the high molecular weight fluorescently-labeled protein. A second, slower-moving colored peak corresponds to the low molecular weight unconjugated dye. Pool the fractions from the first peak.
B. Characterization: Calculating the Degree of Labeling (DOL) The DOL is determined spectrophotometrically.[13][14]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at two wavelengths:
-
280 nm (A₂₈₀), the absorbance maximum for most proteins.
-
The absorbance maximum of the dye (Aₘₐₓ). This value is specific to the fluorophore used.
-
-
Calculate Protein Concentration: First, calculate the true absorbance of the protein by correcting for the dye's contribution at 280 nm.
-
Correction Factor (CF) = A₂₈₀ of free dye / Aₘₐₓ of free dye. (This value is often provided by the dye manufacturer).
-
Corrected A₂₈₀ = A₂₈₀ (measured) - [Aₘₐₓ (measured) × CF]
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ (measured) / ε_dye
-
where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.
-
-
-
Calculate DOL:
-
DOL = [Dye Concentration (M)] / [Protein Concentration (M)]
-
An ideal DOL for antibodies is typically between 2 and 10.[12] Low values result in dim signals, while excessively high values (>10) can lead to self-quenching of the fluorophores and reduced fluorescence.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DOL) | 1. Inefficient oxidation of the glycoprotein. 2. Degraded sodium periodate solution. 3. Insufficient molar excess of fluorescent hydrazide. 4. Incorrect reaction pH. | 1. Confirm protein has glycosylation sites. Increase periodate concentration or incubation time slightly. 2. Always prepare fresh sodium periodate solution immediately before use. 3. Increase the molar ratio of hydrazide to protein in the conjugation step. 4. Verify the pH of the reaction buffer is between 5.0 and 6.0. |
| Precipitation of Protein during Labeling | 1. The fluorescent dye is hydrophobic, causing the conjugate to aggregate. 2. High concentration of organic solvent (DMSO). | 1. Use a more hydrophilic version of the fluorophore if available. Reduce the DOL. 2. Ensure the final DMSO concentration in the reaction mixture does not exceed 10-15% (v/v). |
| High Background in Application (e.g., IF) | 1. Incomplete removal of unconjugated dye. 2. Non-specific binding of the fluorescent conjugate. | 1. Repeat the purification step (gel filtration) and ensure clear separation of the two colored peaks. 2. Increase the number of washes in your experimental protocol. Include a blocking agent (e.g., BSA) that is appropriate for your assay. |
| No or Weak Fluorescent Signal | 1. Very low DOL. 2. Fluorophore has been photobleached. 3. Labeled protein has lost its function (e.g., antibody cannot bind antigen). | 1. See "Low Degree of Labeling" above. 2. Protect the dye and conjugate from light at all stages. Use an anti-fade mounting medium for microscopy. 3. Perform a functional assay (e.g., ELISA) to confirm the activity of the labeled protein. Consider an alternative labeling chemistry if function is impaired. |
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Europe PMC. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. PubMed. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
-
Samanta, S., et al. (2013). Aromatic hydrazine-based fluorophores: Synthesis, spectroscopy and bioapplications. ResearchGate. [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm Website. [Link]
-
Heredia, K. L., & Bontempo, D. (2016). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PubMed Central. [Link]
-
Nisal, R., et al. (2018). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry. [Link]
-
Xu, Y., et al. (2018). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry. [Link]
-
Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]
-
Gormal, R. S., et al. (2020). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PubMed Central. [Link]
-
Ahn, J., et al. (2020). A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis. PubMed. [Link]
-
Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Abberior Instruments Website. [Link]
-
Wang, S., et al. (2019). Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. Organic Letters. [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. G-Biosciences Website. [Link]
-
Xu, H. (2019). Synthesis And Application Of Several Novel Hydrazine Fluorescent Probes. Globe Thesis. [Link]
-
Rahman, M. M., et al. (2023). Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(III) and a colorimetric sensor for copper(II) with antimicrobial, DFT and molecular docking studies. RSC Publishing. [Link]
-
Creelman, R. A., & Gage, D. A. (1993). Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls. PubMed. [Link]
-
Interchim. (n.d.). Hydrazide FluoProbes® labels. Interchim Website. [Link]
-
Theillet, F. X., et al. (2013). Fluorescent labeling and modification of proteins. PubMed Central. [Link]
-
Creative Biolabs. (n.d.). Glycan Labeling. Creative Biolabs Website. [Link]
-
Wang, F., et al. (2024). The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction. National Institutes of Health. [Link]
-
Wolfbeis, O. S. (2021). Fluorescent chameleon labels for bioconjugation and imaging of proteins, nucleic acids, biogenic amines and surface amino groups. a review. PubMed. [Link]
-
Wang, F., et al. (2024). The First Specific Probe for Pyrrolidine with Multifunction by the Interaction Mechanism of Atomic Economic Reaction. ResearchGate. [Link]
-
Wolfbeis, O. S. (2021). Fluorescent chameleon labels for bioconjugation and imaging of proteins, nucleic acids, biogenic amines and surface amino groups. a review. OUCI. [Link]
-
Doe, E., et al. (2023). Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
Application Note: A Novel Approach to Enzyme Immobilization Utilizing 1-(2-Hydrazinylethyl)pyrrolidine for Enhanced Biocatalytic Stability and Reusability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enzyme immobilization is a cornerstone of modern biotechnology, enhancing the operational stability and reusability of biocatalysts in a multitude of industrial and pharmaceutical applications. This document outlines a detailed methodology for the covalent immobilization of enzymes, particularly glycoproteins, using the novel linker, 1-(2-Hydrazinylethyl)pyrrolidine. The protocol leverages the well-established hydrazide chemistry, wherein the hydrazine moiety of the linker forms a stable hydrazone bond with aldehyde groups introduced onto the enzyme's surface. This guide provides a comprehensive framework, from the theoretical underpinnings of the chemistry involved to step-by-step protocols for practical implementation.
Introduction: The Rationale for Hydrazide-Based Immobilization
The immobilization of enzymes onto solid supports offers numerous advantages over the use of free enzymes in solution, including enhanced stability against environmental stressors, ease of separation from the reaction mixture, and the potential for continuous processing.[1] Covalent attachment is a preferred method as it provides a robust and stable linkage between the enzyme and the support matrix.[2]
Hydrazide chemistry presents a highly specific and efficient method for the covalent immobilization of glycoproteins.[3][4] The core principle of this technique involves two key steps:
-
Generation of Aldehyde Groups on the Glycoprotein: The carbohydrate moieties of glycoproteins can be gently oxidized using sodium meta-periodate (NaIO₄) to convert cis-diols of the sugar residues into reactive aldehyde groups.[3][5] This targeted oxidation is crucial as it typically occurs on the periphery of the enzyme, away from the active site, thus preserving catalytic function.[3]
-
Formation of a Stable Hydrazone Bond: The generated aldehyde groups readily react with a hydrazide-functionalized support to form a stable hydrazone bond.[6][7] This reaction is highly specific and proceeds efficiently under mild, near-neutral pH conditions.[8]
The use of this compound as a linker in this process offers a novel approach. While not a traditional hydrazide, its terminal hydrazine group is the key functional moiety that participates in the formation of the hydrazone bond. The pyrrolidine ring, in turn, can be covalently attached to a suitable solid support.
The Chemistry of Immobilization with this compound
The proposed immobilization strategy is a multi-step process that begins with the functionalization of a solid support, followed by the coupling of the enzyme.
Step 1: Functionalization of the Support with this compound
A variety of support materials can be used for enzyme immobilization, including agarose beads, silica, and polymeric materials.[1] For this protocol, we will describe the functionalization of an epoxy-activated agarose support. The epoxy groups on the support react with the secondary amine of the pyrrolidine ring of this compound, forming a stable covalent bond and leaving the terminal hydrazine group available for enzyme coupling.
Step 2: Oxidation of the Glycoprotein
The glycoprotein to be immobilized is treated with a mild oxidizing agent, sodium meta-periodate, to generate aldehyde groups on its carbohydrate chains.[3][9] The reaction conditions must be carefully controlled to prevent over-oxidation and potential damage to the protein structure.
Step 3: Covalent Coupling of the Enzyme
The oxidized glycoprotein is then incubated with the hydrazinyl-functionalized support. The aldehyde groups on the enzyme react with the hydrazine groups on the support to form stable hydrazone linkages.[10] The efficiency of this coupling reaction can be enhanced by the addition of a catalyst, such as aniline.[11]
Visualizing the Workflow
The following diagram illustrates the key steps in the immobilization process.
Caption: Workflow for enzyme immobilization.
Detailed Protocols
4.1. Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Epoxy-Activated Agarose Beads | e.g., Sigma-Aldrich, Thermo Fisher Scientific | Solid support for immobilization |
| This compound | e.g., Sigma-Aldrich, TCI Chemicals | Linker for functionalizing the support |
| Glycoprotein of Interest | - | Enzyme to be immobilized |
| Sodium meta-periodate (NaIO₄) | e.g., Sigma-Aldrich, Thermo Fisher Scientific | Oxidizing agent for the glycoprotein |
| Aniline | e.g., Sigma-Aldrich | Catalyst for the coupling reaction |
| Coupling Buffer | - | pH 7.2-7.5 (e.g., 0.1 M phosphate buffer) |
| Oxidation Buffer | - | pH 5.5 (e.g., 0.1 M sodium acetate) |
| Quenching Solution | - | e.g., 1 M glycerol or ethylene glycol |
| Wash Buffers | - | e.g., PBS, high salt buffer |
| Desalting Columns | - | For buffer exchange |
4.2. Protocol 1: Functionalization of Epoxy-Activated Agarose with this compound
-
Wash 10 mL of epoxy-activated agarose beads with 10 bed volumes of deionized water.
-
Prepare a 0.1 M solution of this compound in a suitable buffer (e.g., 0.1 M sodium carbonate, pH 9.0).
-
Suspend the washed agarose beads in 10 mL of the this compound solution.
-
Incubate the suspension overnight at room temperature with gentle shaking.
-
Wash the beads extensively with 10 bed volumes of deionized water to remove any unreacted linker.
-
The hydrazinyl-functionalized agarose is now ready for enzyme coupling.
4.3. Protocol 2: Oxidation of the Glycoprotein
-
Dissolve the glycoprotein in the Oxidation Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.
-
Cool the glycoprotein solution on ice.
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the Oxidation Buffer.
-
Add an equal volume of the cold sodium meta-periodate solution to the glycoprotein solution. The final concentration of periodate will be 10 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 15 mM.
-
Incubate for 5 minutes on ice.
-
Remove the excess periodate and by-products by buffer exchange into the Coupling Buffer (pH 7.2-7.5) using a desalting column.
4.4. Protocol 3: Covalent Coupling of the Oxidized Glycoprotein
-
Add the oxidized glycoprotein solution to the hydrazinyl-functionalized agarose beads.
-
Add aniline to a final concentration of 10 mM to catalyze the reaction.[3]
-
Incubate the mixture for 2-4 hours at room temperature with gentle shaking.
-
Wash the beads with 10 bed volumes of Coupling Buffer to remove any unbound enzyme.
-
To block any remaining reactive hydrazide groups, incubate the beads with a quenching agent like 1 M Tris-HCl, pH 7.4 for 1 hour.
-
Wash the immobilized enzyme preparation extensively with high and low salt buffers to remove any non-covalently bound protein.
-
The immobilized enzyme is now ready for use and can be stored in an appropriate buffer at 4°C.
Key Experimental Parameters and Considerations
| Parameter | Recommended Range | Rationale |
| pH of Coupling Reaction | 6.5 - 7.5 | Optimal for hydrazone bond formation.[8] |
| Periodate Concentration | 1 - 10 mM | Sufficient for oxidation without causing protein damage.[8] |
| Aniline Concentration | 10 mM | Catalyzes the hydrazone bond formation, increasing efficiency.[3][11] |
| Temperature | 4°C - Room Temperature | Milder temperatures help preserve enzyme activity. |
Applications in Research and Drug Development
The immobilization of enzymes using this compound offers a robust platform for various applications, including:
-
Biocatalysis: The development of stable and reusable biocatalysts for the synthesis of pharmaceuticals and fine chemicals.
-
Affinity Chromatography: The preparation of affinity supports for the purification of specific biomolecules.
-
Biosensors: The construction of enzyme-based biosensors for the detection of various analytes.
-
Drug Delivery: The development of enzyme-responsive drug delivery systems.[]
Conclusion
The use of this compound in conjunction with hydrazide chemistry provides a novel and effective method for the immobilization of glycoproteins. The protocols outlined in this application note offer a detailed guide for researchers and scientists to implement this technique. The resulting immobilized enzymes exhibit enhanced stability and reusability, making them valuable tools in a wide range of biotechnological and pharmaceutical applications.
References
-
Horák, D., Karpísek, M., Turková, J., & Benes, M. (1999). Hydrazide-functionalized poly(2-hydroxyethyl methacrylate) microspheres for immobilization of horseradish peroxidase. Biotechnology Progress, 15(2), 208–215. Retrieved from [Link]
-
Kálmán, M., Mészáros, G., & Guttman, A. (2012). Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. Journal of Proteomics, 75(12), 3577–3584. Retrieved from [Link]
-
Mahmoodi, M. M., Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). Chemoenzymatic site-specific reversible immobilization and labeling of proteins from crude cellular extract without prior purification using oxime and hydrazine ligation. Current Protocols in Chemical Biology, 5(2), 89–109. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(39), 7523–7526. Retrieved from [Link]
-
Al-Bonayan, F. M., & Alatawi, A. M. (2023). Immobilization of Enzymes in Polymeric Materials Based on Polyamide: A Review. Polymers, 15(15), 3298. Retrieved from [Link]
-
Jing, L., Li, D., & Chen, H. (2011). Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging. Bioconjugate Chemistry, 22(5), 831–837. Retrieved from [Link]
-
Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223–6235. Retrieved from [Link]
-
Zeng, Y., Ramya, T. N., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans. Glycobiology, 19(12), 1376–1384. Retrieved from [Link]
-
Ofek, G., Talmon, Y., & Cohen, S. (2010). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 21(10), 1837–1844. Retrieved from [Link]
-
Sharma, S., & Sharma, C. (2017). Hydrazide-functionalized affinity on conventional support materials for glycopeptide enrichment. Analytical Biochemistry, 523, 1–9. Retrieved from [Link]
-
Van Lenten, L., & Ashwell, G. (1971). A detailed study of the periodate oxidation of sialic acids in glycoproteins. The Journal of Biological Chemistry, 246(6), 1889–1894. Retrieved from [Link]
-
Un-Biotech. (2020, May 26). Enzyme immobilization [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Hydrazide-functionalized poly(2-hydroxyethyl methacrylate) microspheres for immobilization of horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic site-specific reversible immobilization and labeling of proteins from crude cellular extract without prior purification using oxime and hydrazine ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Note: Surface Modification of Nanoparticles using 1-(2-Hydrazinylethyl)pyrrolidine for pH-Responsive Drug Delivery
Abstract
This technical guide provides a comprehensive framework for the surface modification of nanoparticles using 1-(2-Hydrazinylethyl)pyrrolidine . The protocol leverages the formation of a pH-sensitive hydrazone linkage, a critical feature for developing advanced drug delivery systems (DDS) that can trigger payload release in acidic environments characteristic of tumor tissues or endosomal compartments. This document details a robust, two-stage protocol: initial functionalization of carboxylated nanoparticles with an aldehyde "handle" via carbodiimide chemistry, followed by the covalent conjugation of this compound. We provide in-depth explanations for experimental choices, detailed step-by-step methodologies, and essential characterization techniques to validate each stage of the surface modification process. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation nanomedicines.
Introduction: The Imperative for Smart Nanoparticle Surfaces
The efficacy of nanoparticle-based therapeutics is intrinsically linked to their surface chemistry. Unmodified nanoparticles, when introduced into physiological systems, are rapidly opsonized by plasma proteins, leading to recognition and clearance by the mononuclear phagocyte system (MPS)[1]. Surface modification is therefore not merely an optimization but a fundamental requirement to enhance colloidal stability, improve biocompatibility, and extend circulation times[2][3].
Beyond stealth properties, "smart" surfaces can be engineered to respond to specific physiological triggers. pH is a particularly attractive stimulus because of the recognized gradients that exist between healthy tissues (pH ~7.4) and pathological sites like solid tumors (extracellular pH 6.5–7.2) or intracellular compartments like endosomes and lysosomes (pH 4.5–6.0)[4][5]. The hydrazone bond (R₂C=N-NHR) has emerged as a premier acid-labile linker in this context. It remains relatively stable at neutral physiological pH but undergoes rapid hydrolysis under mildly acidic conditions to release its conjugated payload[6][7].
This application note focuses on This compound as a versatile ligand for imparting pH-responsive characteristics to nanoparticles. The terminal hydrazine group allows for straightforward conjugation to aldehyde- or ketone-functionalized surfaces, while the pyrrolidine moiety can enhance aqueous solubility and offers a scaffold for further functionalization if needed.
The Chemistry of Hydrazone Ligation
The core of this protocol is the reaction between a hydrazine and an aldehyde to form a hydrazone. This is a nucleophilic addition-elimination reaction.
-
Mechanism: The nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone[8].
-
pH Dependence: The reaction is typically catalyzed by mild acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. However, at very low pH, the hydrazine nucleophile itself becomes protonated and non-reactive. Therefore, the reaction is often performed in a slightly acidic buffer (pH 5.0-6.0).
-
Stability and Cleavage: The stability of the resulting hydrazone bond is influenced by the electronic nature of the groups attached to the carbonyl and hydrazine. Hydrazones formed from aliphatic aldehydes tend to be more susceptible to acid-catalyzed hydrolysis compared to those derived from more stable aromatic aldehydes[6][9]. This tunable stability is a key advantage in designing drug carriers with specific release profiles.
Materials and Preliminary Synthesis
Required Materials
-
Nanoparticles: Carboxyl-functionalized nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles).
-
Crosslinking Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS) or Sulfo-NHS.
-
Aldehyde Linker: 4-Formylbenzoic acid (or other suitable carboxyl-to-aldehyde bifunctional linker).
-
Hydrazine Ligand: this compound.
-
Buffers: MES Buffer (2-(N-morpholino)ethanesulfonic acid), Phosphate-Buffered Saline (PBS).
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl Ether.
-
Quenching Agent: Hydroxylamine or Glycine.
-
Characterization: Dynamic Light Scattering (DLS), Zeta Potential Analyzer, Fourier-Transform Infrared (FTIR) Spectrometer, UV-Vis Spectrophotometer.
Proposed Synthesis of this compound
-
Reaction Principle: This is a nucleophilic substitution reaction where hydrazine acts as the nucleophile, displacing the chloride leaving group. The hydrochloride salt of the starting material is first neutralized to the free amine.
-
Protocol:
-
Dissolve 1-(2-chloroethyl)pyrrolidine hydrochloride (1 eq.) in water and neutralize with an aqueous solution of sodium hydroxide (NaOH) to pH > 10.
-
Extract the resulting free amine, 1-(2-chloroethyl)pyrrolidine, into an organic solvent like dichloromethane (DCM) and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Add an excess of hydrazine hydrate (e.g., 10 eq.) to the free amine.
-
Heat the reaction mixture under reflux for several hours (e.g., 4-6 hours), monitoring by TLC.
-
After cooling, remove the excess hydrazine hydrate under vacuum.
-
Purify the resulting crude product by vacuum distillation to yield this compound as an oil.
-
-
Characterization: The final product should be characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity before use in nanoparticle modification.
Experimental Protocols: Surface Modification Workflow
This section details the two-stage process for conjugating this compound to carboxylated nanoparticles.
Stage 1: Installation of Aldehyde Groups via EDC/NHS Coupling
The first stage is to convert the surface carboxyl groups into reactive aldehyde groups using a bifunctional linker. This creates the necessary "handle" for the subsequent hydrazone ligation.
Diagram 1: Workflow for installing aldehyde groups on carboxylated nanoparticles.
Protocol Details:
-
Particle Preparation:
-
Disperse the carboxylated nanoparticles in MES buffer (50 mM, pH 6.0). The concentration will depend on the nanoparticle type and supplier recommendations.
-
Wash the particles twice by centrifugation and resuspension in fresh MES buffer to remove any preservatives or contaminants[10].
-
-
Carboxyl Group Activation:
-
Prepare fresh solutions of EDC and Sulfo-NHS in MES buffer immediately before use, as they are susceptible to hydrolysis[11].
-
To the nanoparticle suspension, add EDC (final concentration ~2-4 mg/mL) and Sulfo-NHS (final concentration ~4-6 mg/mL)[11].
-
Incubate for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator). This reaction activates the surface carboxyl groups to form a more stable, amine-reactive Sulfo-NHS ester[12][13].
-
-
Linker Conjugation:
-
Immediately after activation, wash the nanoparticles by centrifugation to remove excess EDC and Sulfo-NHS. Resuspend the activated nanoparticle pellet in a coupling buffer (e.g., PBS, pH 7.4).
-
Add the aldehyde-containing linker (e.g., 4-Formylbenzoic acid, dissolved in a minimal amount of DMF and diluted in PBS) to the activated nanoparticle suspension. A molar excess of the linker relative to the estimated surface carboxyl groups is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add a quenching solution, such as glycine or Tris buffer (final concentration ~100 mM), to the reaction mixture and incubate for 30 minutes. This step deactivates any remaining Sulfo-NHS esters, preventing non-specific reactions[10].
-
Purify the resulting aldehyde-functionalized nanoparticles (NP-CHO) by repeated centrifugation and resuspension in PBS (pH 7.4) to remove unreacted linker and quenching agent.
-
Stage 2: Hydrazone Bond Formation with this compound
In this final stage, the hydrazine ligand is covalently attached to the aldehyde-functionalized nanoparticle surface.
Diagram 2: Workflow for hydrazone bond formation.
Protocol Details:
-
Particle Preparation:
-
Take the purified NP-CHO from Stage 1 and wash them once with the reaction buffer (e.g., acetate buffer, 100 mM, pH 5.5). The slightly acidic pH facilitates the hydrazone formation reaction.
-
-
Hydrazone Ligation:
-
Prepare a solution of this compound in the reaction buffer (pH 5.5). A significant molar excess of the hydrazine compound is recommended to drive the reaction to completion.
-
Add the hydrazine solution to the NP-CHO suspension.
-
Incubate the reaction for 4-6 hours at room temperature with gentle mixing. The reaction can also be left overnight at 4°C.
-
-
Final Purification:
-
Purify the final nanoparticle conjugates by extensive washing (at least 3 cycles) with PBS (pH 7.4) via centrifugation. This step is crucial to remove any unreacted this compound.
-
Resuspend the final product in a suitable storage buffer (e.g., PBS) for characterization and downstream applications.
-
Characterization and Validation
Thorough characterization at each stage is essential to validate the success of the surface modification.
Diagram 3: Logic flow for nanoparticle characterization at each modification stage.
Key Characterization Techniques & Expected Results
| Technique | NP-COOH (Initial) | NP-CHO (Intermediate) | NP-Hydrazone (Final) | Rationale |
| Dynamic Light Scattering (DLS) | Baseline hydrodynamic diameter (e.g., X nm). | Slight increase in diameter (X + Δ₁ nm). | Further slight increase in diameter (X + Δ₁ + Δ₂ nm). | Confirms the addition of molecular layers to the nanoparticle surface. A significant increase may indicate aggregation. |
| Zeta Potential | Highly negative value (e.g., -30 mV) due to deprotonated -COOH groups. | Less negative value due to the conversion of -COOH to neutral amide and aldehyde groups. | May become slightly more positive or less negative depending on the pH and the pKa of the pyrrolidine nitrogen. | Measures changes in surface charge, providing strong evidence of successful covalent modification at each step. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic C=O stretch of carboxylic acid (~1700-1725 cm⁻¹). | Appearance of a new C=O stretch for the amide bond (~1650 cm⁻¹) and the aldehyde C-H stretch (~2720, 2820 cm⁻¹). The carboxylic acid peak should diminish. | Appearance of the C=N stretch of the hydrazone (~1600-1650 cm⁻¹). The aldehyde C-H stretch should disappear. | Directly confirms the presence and absence of key functional groups, validating the chemical transformations. |
| UV-Vis Spectroscopy | No characteristic absorbance in the UV range (for non-plasmonic NPs). | If an aromatic aldehyde linker is used (e.g., 4-Formylbenzoic acid), a new absorbance peak corresponding to the aromatic ring will appear. | The hydrazone formation can shift the absorbance peak of the aromatic ring, providing further confirmation. | Can be used to quantify the amount of linker and ligand attached if they possess a suitable chromophore. |
Conclusion and Field-Proven Insights
This application note provides a detailed, scientifically grounded protocol for the surface functionalization of nanoparticles with this compound. The resulting hydrazone-linked surface is designed for pH-responsive payload release, a highly sought-after feature in targeted drug delivery.
Key Insights for Success:
-
Purity is Paramount: The purity of the synthesized this compound is critical. Impurities can lead to side reactions and inconsistent surface modifications.
-
Fresh Reagents: EDC and NHS are moisture-sensitive. Always use freshly prepared solutions for the activation step to ensure high coupling efficiency[11][14].
-
Buffer Choice Matters: Avoid amine-containing buffers (like Tris or glycine) during the EDC/NHS activation and coupling steps, as they will compete with the desired reaction. Use them only for quenching[10].
-
Optimization is Necessary: The provided concentrations and reaction times are excellent starting points. However, optimal conditions may vary depending on the specific type of nanoparticle, its surface carboxyl density, and the specific linker used. We recommend performing small-scale optimization experiments.
-
Validate Each Step: Do not proceed to the next stage of the modification without validating the success of the previous one using the characterization techniques outlined. This self-validating system ensures a reliable and reproducible final product.
By following this comprehensive guide, researchers can confidently develop advanced, pH-responsive nanoparticle systems, paving the way for more effective and targeted therapeutic interventions.
References
-
Kale, A. A., & Torchilin, V. P. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry, 18(2), 363–370. Available at: [Link]
-
Nanopartz. (n.d.). All About EDC Chemistry with Gold Nanoparticles. Retrieved from [Link]
-
Mishra, A., et al. (2017). Facile fabrication of lipase to amine functionalized gold nanoparticles to enhance stability and activity. RSC Advances, 7(73), 46011-46020. Available at: [Link]
-
Wijesinghe, U., et al. (2019). Surface modification of plasmonic noble metal–metal oxide core–shell nanoparticles. Nanoscale Advances, 1(11), 4255-4275. Available at: [Link]
-
Kale, A. A., & Torchilin, V. P. (2007). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry, 18(2), 363-370. Available at: [Link]
-
Sonawane, S. J., Kalhapure, R. S., & Govender, T. (2017). Hydrazone linkages in pH responsive drug delivery systems. European Journal of Pharmaceutical Sciences, 99, 146-164. Available at: [Link]
-
DeSantis, N. A., et al. (2017). Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. Nanoscale, 9(34), 12524-12535. Available at: [Link]
-
Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. (Referenced in ResearchGate article: Amine coupling through EDC/NHS: a practical approach). Available at: [Link]
-
El-Sayed, N. S., & Whitehead, D. C. (2025). Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. Bioorganic & Medicinal Chemistry, 125, 118172. Available at: [Link]
-
Paul, T., et al. (2022). A carbazole–naphthoyl hydrazone conjugate and its Zn(ii)-complex as stimuli-responsive smart materials: detection of VOCs and Cu2+, AIE insights and bioimaging applications. Dalton Transactions, 51(2), 654-666. Available at: [Link]
-
PubChem. (n.d.). Compound Summary for CID 159939819. Retrieved from [Link]
-
Al-Jbouri, F. F. (2012). Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes. Oriental Journal of Chemistry, 28(2), 759-764. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
Attia, M. F., et al. (2019). An overview of the key routes for the synthesis of pyrrolidines. RSC Advances, 9(1), 12-37. (Referenced in Organic Chemistry Portal). Available at: [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Egyptian Journal of Chemistry, 63(12), 4845-4853. Available at: [Link]
-
Ou, J., et al. (2014). Preparation of hydrazine functionalized polymer brushes hybrid magnetic nanoparticles for highly specific enrichment of glycopeptides. Analyst, 139(9), 2235-2242. Available at: [Link]
-
LibreTexts Chemistry. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Weiss, L., et al. (2021). Optimizing nanoparticle design and surface modification toward clinical translation. Advanced Materials, 33(29), 2005937. Available at: [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
nanoComposix. (2017, January 17). Tutorial | Covalent Conjugation of Antibodies to Gold Nanoparticles [Video]. YouTube. Retrieved from [Link]
-
Pápai, B., et al. (2014). Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor. Helvetica Chimica Acta, 97(10), 1365-1378. Available at: [Link]
Sources
- 1. 1-(2-Hydroxyethyl)pyrrolidine - CAS-Number 2955-88-6 - Order from Chemodex [chemodex.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. fortislife.com [fortislife.com]
- 12. Nanopartz All About EDC Chemistry with Gold Nanoparticles [nanopartz.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: Site-Specific Bioconjugation via Hydrazone Ligation with 1-(2-Hydrazinylethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chemoselective Tool for Biomolecule Modification
In the landscape of chemical biology and drug development, the ability to selectively modify biomolecules is paramount. Chemoselective ligation reactions, which form covalent bonds in the presence of a multitude of other functional groups, are the cornerstone of creating precisely engineered bioconjugates.[1] The reaction between a hydrazine and an aldehyde or ketone to form a hydrazone is a classic and robust bioorthogonal conjugation strategy.[2][3] This reaction proceeds efficiently under mild, aqueous conditions, making it ideal for the modification of sensitive biological macromolecules such as proteins, glycoproteins, and peptides.[4][5]
This guide provides a detailed exploration of the use of 1-(2-Hydrazinylethyl)pyrrolidine as a reagent for the site-specific modification of biomolecules. While direct literature on the bioconjugation applications of this specific pyrrolidine derivative is emerging, its chemical behavior is governed by the well-established principles of hydrazine chemistry.[6][7][8] The pyrrolidine moiety may offer advantages in terms of solubility and pharmacokinetic properties in the resulting conjugate.[6][9]
We will delve into the underlying mechanism, provide detailed, field-tested protocols for the modification of glycoproteins, and discuss critical parameters that ensure successful and reproducible conjugation. This document is intended to serve as a practical resource for researchers aiming to generate antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, or other functional bioconjugates.
The Chemistry: Mechanism of Hydrazone Formation
The core of this conjugation strategy is the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction proceeds through a tetrahedral intermediate, which then dehydrates to form the final, stable hydrazone linkage (a C=N double bond).[3][10]
The reaction is typically most efficient at a slightly acidic pH (around 5.0 to 6.0), which facilitates the dehydration of the intermediate.[5] However, the reaction can also proceed at neutral pH, which is often crucial for maintaining the structural integrity and function of the target biomolecule.[11][12]
Caption: General mechanism of hydrazone bond formation.
Applications in Biomolecule Modification
The specificity of the hydrazine-aldehyde reaction allows for a wide range of applications in biopharmaceutical development and research:
-
Site-Specific Antibody Labeling: Glycosylated proteins, such as antibodies, possess sugar moieties with vicinal diols. These can be gently oxidized to create aldehyde groups, providing a site for specific conjugation away from the antigen-binding site.[13][14] This is particularly valuable for the creation of homogeneous antibody-drug conjugates (ADCs).
-
Peptide and Protein Modification: Peptides and proteins can be synthesized or genetically engineered to incorporate aldehyde or ketone functionalities, enabling precise modification with hydrazine-containing payloads like drugs, imaging agents, or polyethylene glycol (PEG).[1][4]
-
Immobilization of Biomolecules: Proteins can be attached to surfaces or matrices functionalized with either aldehydes or hydrazines for applications in diagnostics, biocatalysis, and affinity chromatography.
-
Fluorescent Labeling: Attaching fluorescent dyes functionalized with a hydrazine group to aldehyde-bearing biomolecules is a common method for tracking and imaging in cellular and in vivo studies.
Experimental Protocols
The following protocols provide a comprehensive workflow for the conjugation of this compound to a glycoprotein, such as a monoclonal antibody.
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation
This protocol describes the gentle oxidation of cis-diol groups in the carbohydrate domains of a glycoprotein to form reactive aldehyde groups.[13][15]
Materials:
-
Glycoprotein (e.g., IgG antibody) solution (5-10 mg/mL) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).
-
Sodium meta-periodate (NaIO₄).
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5.
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO).
Procedure:
-
Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer using a desalting column or dialysis to a final concentration of 5 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in Oxidation Buffer.
-
Oxidation Reaction: Add the periodate solution to the glycoprotein solution to a final periodate concentration of 1-10 mM. The optimal concentration should be determined empirically for each specific glycoprotein.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark to prevent over-oxidation.
-
Quenching (Optional): The reaction can be quenched by adding glycerol to a final concentration of 10 mM and incubating for 5 minutes.
-
Purification: Immediately remove the excess periodate and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with 100 mM Sodium Acetate, pH 5.5.[15] Collect the protein-containing fractions. The resulting aldehyde-functionalized glycoprotein is now ready for conjugation.
Causality Behind Experimental Choices:
-
pH 5.5: This slightly acidic pH is optimal for the periodate oxidation of cis-diols while minimizing potential side reactions and maintaining protein stability.[13]
-
Dark Incubation: Sodium periodate can be light-sensitive, and incubation in the dark ensures its stability and consistent reactivity.
-
Immediate Purification: Prompt removal of the periodate is crucial to prevent non-specific damage to the protein backbone.[16]
Protocol 2: Conjugation of this compound to Aldehyde-Functionalized Biomolecules
This protocol outlines the reaction of the hydrazine-containing reagent with the generated aldehyde groups on the biomolecule to form a stable hydrazone linkage.
Materials:
-
Aldehyde-functionalized glycoprotein (from Protocol 1).
-
This compound (or a derivative carrying a payload like a drug or a dye).
-
Conjugation Buffer: 100 mM Sodium Phosphate, pH 6.0.[1]
-
Aniline (optional, as a catalyst).
-
Purification system (e.g., size-exclusion chromatography, SEC, or affinity chromatography).
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Reaction Setup: In a reaction vessel, combine the aldehyde-functionalized glycoprotein with a 50-100 fold molar excess of this compound. The optimal ratio should be determined experimentally.
-
Catalysis (Optional): For faster reaction kinetics, aniline can be added to the reaction mixture to a final concentration of 10-20 mM.[17]
-
Incubation: Incubate the reaction mixture for 2-4 hours at 37°C or overnight at room temperature.[1] The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Purification: Remove the excess, unreacted this compound and any catalyst by a suitable purification method like SEC.
-
Characterization and Storage: Characterize the final conjugate for purity, concentration, and degree of labeling. Store the conjugate under appropriate conditions (e.g., at 4°C or frozen at -80°C).
Caption: Workflow for glycoprotein conjugation.
Data Presentation: Recommended Reaction Parameters
| Parameter | Glycoproteins (Antibodies) | Peptides | General Recommendation | Rationale |
| pH | 5.5 - 6.5 | 5.0 - 7.0 | 6.0 | Balances reaction rate with biomolecule stability.[1][11] |
| Temperature | Room Temperature to 37°C | Room Temperature to 37°C | 37°C | Increases reaction rate without significant protein denaturation.[1] |
| Hydrazine Reagent Molar Excess | 50 - 200x | 1.2 - 10x | 50 - 100x | Drives the reaction to completion. Lower excess for peptides to avoid difficult purification. |
| Catalyst (Aniline) | 10 - 20 mM (Optional) | 10 - 20 mM (Optional) | 10 mM | Significantly increases the rate of hydrazone formation, especially at neutral pH.[17] |
| Reaction Time | 2 - 12 hours | 1 - 4 hours | 2 - 4 hours | Dependent on reactants, temperature, and catalyst use. Monitor for completion. |
Scientific Integrity & Trustworthiness
Stability of the Hydrazone Linkage:
A critical consideration in the design of bioconjugates is the stability of the linkage under physiological conditions. The hydrazone bond is generally stable, but it is susceptible to hydrolysis, particularly at acidic pH.[1][10] The rate of hydrolysis is influenced by the steric and electronic nature of the substituents on both the carbonyl and hydrazine components.[18]
For applications requiring long-term stability in circulation, such as ADCs, several strategies can be employed:
-
Reduction of the Hydrazone: The hydrazone bond can be reduced with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a more stable, single C-N bond (a hydrazine linkage).[2]
-
Advanced Ligation Chemistries: For superior stability, alternative chemistries like the Hydrazino-Pictet-Spengler (HIPS) ligation can be used. This reaction forms a highly stable carbon-carbon bond and proceeds efficiently at neutral pH.[11]
Troubleshooting:
-
Low Conjugation Efficiency:
-
Confirm the generation of aldehydes using a colorimetric assay.
-
Increase the molar excess of the hydrazine reagent.
-
Incorporate an aniline catalyst to accelerate the reaction.[17]
-
Optimize the reaction pH and temperature.
-
-
Protein Aggregation:
-
Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.
-
Include additives like arginine, which can act as a catalyst and an aggregation suppressor.[19]
-
Ensure prompt purification of the conjugate.
-
-
Hydrolysis of the Conjugate:
-
Store the final conjugate at a neutral or slightly basic pH.
-
For long-term stability, consider reducing the hydrazone bond or using an alternative ligation chemistry.
-
By understanding the chemical principles and carefully controlling the reaction parameters, the conjugation of this compound to biomolecules can be a reliable and powerful tool for the creation of novel therapeutics and research reagents.
References
-
Bernardes, G. J. L., et al. (2008). Site-selective glycosylation of proteins: creating synthetic glycoproteins. Nature Protocols, 3(10), 1565-1573. [Link]
- BenchChem. (2025).
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 846–851. [Link]
-
Li, Z., et al. (2017). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 15(3), 549-555. [Link]
-
Poole, K. M., & Jones, M. W. L. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(26), 6149–6163. [Link]
- BenchChem. (2025). Application Notes and Protocols: Peptide Hydrazides as Crosslinking Agents for Proteins. BenchChem.
- Li, X., & Wu, P. (2017). Selective Chemical Glycosylation of Therapeutic Proteins. In Glycoscience: Biology and Medicine (pp. 113-122). Springer.
-
Creative Biolabs. (n.d.). Chemical Synthesis of Glycoprotein. Creative Biolabs. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Chemical modification of proteins with photocleavable groups. Current Protocols in Protein Science, Chapter 15, Unit 15.9. [Link]
-
Fang, G. M., & Li, Y. M. (2014). Chemical synthesis of proteins using hydrazide intermediates. National Science Review, 1(3), 326–328. [Link]
-
K-H. Kim, et al. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Pharmaceutical Research, 31(8), 2020-2031. [Link]
- BenchChem. (2025). Principle of TRH Hydrazide Conjugation: A Technical Guide for Biopharmaceutical Development. BenchChem.
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
ResearchGate. (2017). How to tag an antibody with hydrazine to form hydrazide? ResearchGate. Retrieved from [Link]
-
Miller, R. L., et al. (2024). Chemical Strategies for Controlling Sulfation in Biomacromolecules. Accounts of Chemical Research. [Link]
-
Yarema, K. J., & Bertozzi, C. R. (2001). Modifications of Glycans: Biological Significance and Therapeutic Opportunities. Genome Biology, 2(6), reviews1023.1–reviews1023.10. [Link]
- Cedarlane Labs. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Cedarlane Labs.
-
P.-Y. B., et al. (2018). Catalysis of hydrazone and oxime peptide ligation by arginine. ChemRxiv. [Link]
-
ResearchGate. (2021). How to perform Fc specific antibody labeling? ResearchGate. Retrieved from [Link]
- Mallak. (n.d.). N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Mallak.
-
Ciaffaglione, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4847. [Link]
- Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3. Thermo Fisher Scientific.
-
Festa, C., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6524. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Journal of Molecular Structure, 1287, 135677. [Link]
-
Gudem, M., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4785–4816. [Link]
- ResearchGate. (2025). Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor.
- ResearchGate. (n.d.). The reaction of cyclopropane-1,1-dicarboxylic acid diethyl ether with hydrazine hydrate. The synthesis and the crystal structure of 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 10. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. books.rsc.org [books.rsc.org]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing "1-(2-Hydrazinylethyl)pyrrolidine" Conjugation Reactions
Welcome to the technical support center for optimizing conjugation reactions using 1-(2-Hydrazinylethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mastering hydrazone ligation chemistry. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your specific application.
Section 1: Fundamental Principles of Hydrazone Ligation
Before troubleshooting, a firm grasp of the underlying reaction mechanism is essential. This section addresses the core principles governing the conjugation of this compound to aldehydes and ketones.
Q: What is the underlying chemical reaction when using this compound for conjugation?
A: The reaction is a nucleophilic addition-elimination, also known as a condensation reaction, that forms a hydrazone bond. The terminal hydrazine nitrogen (-NH₂) of your pyrrolidine reagent acts as a potent nucleophile that attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
The process occurs in two main steps:
-
Formation of a Hemiaminal Intermediate: The hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate called a hemiaminal (or carbinolamine).[1][2]
-
Acid-Catalyzed Dehydration: This hemiaminal intermediate is then dehydrated (loses a molecule of water) to form the final, stable C=N double bond of the hydrazone. This dehydration step is the rate-limiting step under most conditions relevant to bioconjugation (pH 3-7).[1][2]
Q: Why is reaction pH so critical for hydrazone formation?
A: The reaction rate is governed by a delicate pH-dependent balancing act. You need to satisfy two competing requirements:
-
Nucleophilicity of the Hydrazine: The hydrazine must have a free lone pair of electrons on its terminal nitrogen to initiate the attack on the carbonyl carbon. At very low pH (e.g., < 3), the hydrazine becomes protonated (R-NH-NH₃⁺). This protonated form is not nucleophilic, and the reaction will not proceed.[1]
-
Acid-Catalysis of Dehydration: The rate-limiting dehydration of the hemiaminal intermediate requires acid catalysis. Protons are needed to activate the hydroxyl group, making it a good leaving group (water). At neutral or basic pH, this step is extremely slow.[1][3]
This trade-off means the reaction has a bell-shaped pH-rate profile. The optimal pH for uncatalyzed reactions is typically mildly acidic, around pH 4.5 to 5.5 , which strikes the best balance between having enough free, nucleophilic hydrazine and enough acid to catalyze the dehydration step.[1][3][4]
Q: My final conjugate appears unstable and degrades over time. Why is this happening and how can I fix it?
A: Hydrazone bonds are intrinsically reversible via hydrolysis, and this process is accelerated by acid. [5][6]If you are storing your conjugate in a mildly acidic buffer, it may be slowly reverting to the starting materials.
-
Immediate Solution: Check the pH of your storage and analysis buffers. Adjust to pH 7.0 or higher to minimize hydrolysis. Store samples frozen at -20°C or -80°C.
-
Permanent Solution: For applications requiring long-term stability, the hydrazone bond can be reduced to a stable alkylhydrazide linkage. This is typically done by adding a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) after the conjugation reaction is complete. [1]This reduction makes the linkage irreversible.
Q: My analytical results (HPLC, MS) show multiple product peaks or unexpected masses. What could be wrong?
A: This can be caused by several factors:
-
E/Z Isomers: The C=N double bond of the hydrazone can exist as geometric isomers (E/Z), which may separate on high-resolution chromatography, leading to two distinct peaks for a single product. [4]* Hydrolysis During Analysis: If your HPLC mobile phase is acidic (e.g., contains 0.1% TFA), you may be observing partial hydrolysis of your product on the column. [7]Similarly, acidic matrices used in MALDI-MS can cleave the hydrazone bond, leading to an underestimation of the conjugated product. [7]* Incomplete Reaction: Broad peaks or multiple peaks could indicate that the reaction has not gone to completion, and you have a mixture of starting materials and products.
-
Side Reactions: Although hydrazone ligation is highly chemoselective, side reactions can occur. Analyze your starting materials for purity to rule out contaminants.
Section 4: Standard Protocols & Characterization
Protocol: Hydrazone Ligation of an Aldehyde-Modified Protein
This protocol provides a general workflow for labeling a protein that has been functionalized with an aldehyde group.
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0).
-
This compound stock solution (e.g., 100 mM in DMSO or water).
-
Catalyst stock solution (e.g., 200 mM Aniline in reaction buffer).
-
Quenching reagent (e.g., excess acetone or an aminooxy compound).
-
Purification system (e.g., Size Exclusion Chromatography or RP-HPLC).
Procedure:
-
Prepare Reactants: Dilute the aldehyde-modified protein to a final concentration of 1-5 mg/mL (typically 20-100 µM) in the reaction buffer.
-
Ligation Reaction:
-
To the protein solution, add the this compound stock solution to a final concentration of 1-5 mM (providing a 10- to 50-fold molar excess).
-
If at neutral pH, add the aniline catalyst stock solution to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature for 2-16 hours.
-
-
Monitoring the Reaction (Optional): Follow the progress by taking aliquots at various time points and analyzing them by analytical RP-HPLC or LC-MS. Monitor the disappearance of the starting protein peak and the appearance of a new, higher molecular weight product peak. [8]4. Quenching (Optional): If a large excess of the hydrazine reagent was used, the reaction can be quenched by adding an excess of acetone to consume any remaining hydrazine.
-
Purification: Purify the protein conjugate using a suitable chromatography method (e.g., size exclusion chromatography) to remove unreacted labeling reagent and catalyst. [8]6. Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS) to verify the mass increase corresponding to the addition of the label. [7]
Section 5: Frequently Asked Questions (FAQs)
-
Q1: How does the stability of a hydrazone bond compare to an oxime bond?
-
A1: Oxime bonds, formed from the reaction of an alkoxyamine with a carbonyl, are significantly more stable to hydrolysis than simple hydrazone bonds. [5][6][9]Rate constants for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones. [5][6]For applications requiring maximum stability without a reduction step, an oxime linkage is preferable.
-
-
Q2: Can I use this compound to conjugate to ketones?
-
A2: Yes. The reaction works with both aldehydes and ketones. However, the reaction with ketones is generally slower than with aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl carbon. The resulting hydrazone formed from a ketone is often more stable to hydrolysis than one formed from an aldehyde. [1]
-
-
Q3: What are the safety precautions for handling this compound?
-
A3: Hydrazine derivatives should be handled with care. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted from your supplier, general precautions for related chemicals like pyrrolidine and other hydrazines apply. They are often flammable, corrosive, and can be harmful if swallowed or inhaled. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.
-
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]
-
Kumar, K. S., et al. (2018). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry. [Link]
-
SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
Lippa, A., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. [Link]
-
American Chemical Society. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
ScienceDirect. (2016). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]
-
Rashidian, M., et al. (2013). Chemoenzymatic Site-Specific Reversible Immobilization and Labeling of Proteins. Journal of the American Chemical Society. [Link]
-
Quora. (2020). What happens when aldehyde reacts with hydrazine? [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]
-
OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. The Journal of Organic Chemistry. [Link]
-
Science.gov. pH-sensitive hydrazone bond: Topics. [Link]
-
Organic Chemistry: A Tenth Edition – OpenStax adaptation. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]
-
ResearchGate. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]
-
K. M. L. et al. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Molecular Pharmaceutics. [Link]
-
Zhang, Y., et al. (2021). A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. Molecules. [Link]
-
NeoSynBio. (n.d.). Ligation & Troubleshooting. [Link]
-
GenScript. (n.d.). DNA Ligation Troubleshooting. [Link]
-
Bitesize Bio. (n.d.). Troubleshooting DNA Ligation Problems. [Link]
-
Zhang, C., et al. (2017). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry. [Link]
-
Kim, K. E., & Stoltz, B. M. (2013). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. [Link]
-
Ollivier, N., et al. (2017). Catalysis of hydrazone and oxime peptide ligation by arginine. ChemRxiv. [Link]
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Hydrazine-Labeled Proteins
Welcome to the technical support center for the purification of proteins labeled with hydrazine-based reagents, such as "1-(2-Hydrazinylethyl)pyrrolidine". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for challenges encountered during the purification of these protein conjugates.
Introduction to Hydrazine-Based Protein Labeling
Hydrazine-based labeling is a powerful technique for the site-specific modification of proteins. The core of this methodology lies in the reaction between a hydrazine or hydrazide group on a labeling reagent and a carbonyl group (an aldehyde or ketone) on the protein to form a hydrazone bond.[1][2] This approach is particularly useful for labeling glycoproteins, as the cis-diol groups in their sugar moieties can be gently oxidized to create reactive aldehydes using sodium periodate.[3]
The resulting hydrazone linkage, while formed under mild conditions, is reversible and can be susceptible to hydrolysis, especially under acidic conditions.[1][2][4] This property can be either a feature for controlled release applications or a challenge for obtaining a stable conjugate.[2] For applications requiring a stable linkage, the hydrazone bond can be reduced to a more stable secondary amine bond through reductive amination with a mild reducing agent like sodium cyanoborohydride.[5][6]
This guide will walk you through the purification process, highlighting critical steps and providing solutions to common problems.
Experimental Workflow: From Labeling to Purified Protein
The overall process involves three key stages: protein modification to introduce a carbonyl group (if not already present), reaction with the hydrazine labeling reagent, and finally, purification of the labeled protein.
Sources
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. scispace.com [scispace.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low labeling efficiency with "1-(2-Hydrazinylethyl)pyrrolidine"
Technical Support Center: Hydrazine-Based Bioconjugation
A Note from the Senior Application Scientist: You've arrived at this guide seeking to troubleshoot low labeling efficiency with "1-(2-Hydrazinylethyl)pyrrolidine." It is important to clarify that this specific chemical is not a standard or documented reagent for bioconjugation. Therefore, to provide a scientifically accurate and genuinely useful guide, we will address the core chemistry you are likely employing: hydrazine-based labeling .
This guide focuses on troubleshooting the common challenges encountered when using commercially available hydrazide- or hydrazine-derivatized probes (e.g., Biotin Hydrazide, Alexa Fluor™ Hydrazides) to label aldehydes on biomolecules. The principles and solutions discussed here are broadly applicable to this powerful and widely used bioconjugation technique.
Part 1: Understanding the Chemistry - The "Why" Behind the Reaction
Successful troubleshooting begins with a firm grasp of the underlying mechanism. Hydrazine-based labeling is a two-step process, typically used for glycoproteins like antibodies.[1][2][3]
-
Aldehyde Generation: The process starts by creating a reactive handle—an aldehyde—on the target biomolecule. For glycoproteins, this is commonly achieved by mild oxidation of sugar moieties (cis-diols), particularly sialic acid, using sodium meta-periodate (NaIO₄).[4][5][6] This step is critical; without aldehydes, there is nothing for the hydrazine to label.
-
Hydrazone Formation: The hydrazine group on the labeling reagent acts as a potent nucleophile, attacking the newly formed aldehyde. This reaction forms a covalent bond known as a hydrazone.[1][7] This reaction is chemoselective, meaning it proceeds efficiently under specific conditions without interfering with other functional groups on the protein.[8]
Reaction Mechanism Diagram
Caption: The two-step workflow for labeling glycoproteins using hydrazine chemistry.
Part 2: FAQs - Proactive Problem Solving
Addressing these common questions before you begin can prevent many downstream issues.
Q1: What is the optimal pH for hydrazone formation, and why? A: The reaction is fastest in a slightly acidic buffer, typically pH 5.0-6.0.[9] This is a critical trade-off. The reaction requires acid catalysis to proceed, but if the pH is too low (e.g., < 4.5), the hydrazine nucleophile becomes fully protonated and non-reactive.[10] At neutral or physiological pH (7.4), the reaction is often very slow without the use of special catalysts.[10][11]
Q2: Can I use a common buffer like PBS or Tris? A: PBS (pH 7.4) is generally not optimal due to the slow reaction rate at that pH.[10] Crucially, you must AVOID amine-containing buffers like Tris or glycine. The primary amines in these buffers will compete with the hydrazine reagent for reaction with the aldehydes, drastically reducing your labeling efficiency. Use buffers like MES, HEPES, or Sodium Acetate.
Q3: How should I handle and store my hydrazide labeling reagent? A: Hydrazine compounds can be sensitive to air oxidation and should be stored under inert gas (nitrogen or argon) in a cool, dry place.[12][13][14] For day-to-day use, prepare stock solutions in a dry, anhydrous solvent like DMSO or DMF and store them desiccated at -20°C.[2] Repeated freeze-thaw cycles should be avoided.
Q4: Is the hydrazone bond stable? A: The hydrazone bond is generally stable at neutral pH but can be reversible under acidic conditions.[7][15][16] For applications requiring very high stability, the hydrazone bond can be further reduced to a more stable alkyl hydrazide linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[17][18]
Part 3: Troubleshooting Guide - Resolving Low Labeling Efficiency
This guide is structured to help you diagnose the root cause of poor labeling outcomes.
Problem: Low or No Signal from the Labeled Molecule
Q: I've completed the labeling reaction and purification, but my detection assay (e.g., Western blot with streptavidin-HRP, fluorescence microscopy) shows a very weak or no signal. What went wrong?
This is the most common issue and can originate from several stages of the protocol.
Possible Cause 1: Inefficient Aldehyde Generation The entire reaction depends on the successful creation of aldehyde groups.
-
Expert Diagnosis: If the periodate is old or was handled improperly, it may have lost its oxidative power. Alternatively, the concentration or reaction time may have been insufficient for your specific glycoprotein.[4] Some antibodies are also sensitive to periodate, and harsh conditions can damage them, reducing immunoreactivity.[5][19]
-
Solution & Protocol:
-
Verify Oxidant Activity: Always use a fresh, high-quality source of sodium meta-periodate. Prepare the solution immediately before use.[2]
-
Optimize Periodate Concentration: For sensitive antibodies, start with a mild condition like 1 mM NaIO₄ to selectively oxidize terminal sialic acids.[5][6] If your protein is robust or has fewer accessible sugars, you may need to increase this to 10 mM.[6]
-
Control Reaction Time & Temperature: A typical oxidation reaction runs for 30-60 minutes on ice or at 4°C in the dark (periodate is light-sensitive).[4][6]
-
Crucial QC Step: After oxidation and removal of excess periodate (e.g., via a desalting column), you can optionally confirm the presence of aldehydes using a commercially available aldehyde detection kit before proceeding.
-
Possible Cause 2: Suboptimal Hydrazone Ligation Conditions This is the second most likely point of failure.
-
Expert Diagnosis: As discussed in the FAQ, using the wrong buffer is a frequent error. If the pH is too high, the reaction is too slow; if it's too low, the reagent is inactive. The presence of competing nucleophiles (like Tris buffer) will sequester your aldehydes.
-
Solution & Protocol:
-
Use the Correct Buffer: Immediately after the oxidation step, exchange the protein into an amine-free buffer at the optimal pH. A common choice is 0.1 M Sodium Acetate, pH 5.5.[2]
-
Optimize Molar Ratio: Use a sufficient molar excess of the hydrazide probe to drive the reaction to completion. A 50-fold to 100-fold molar excess of the probe over the protein is a common starting point.
-
Allow Sufficient Time: The ligation reaction typically requires 2-4 hours at room temperature, but can be left overnight at 4°C.[2][8]
-
Possible Cause 3: Degraded or Inactive Hydrazide Reagent The quality of your labeling probe is paramount.
-
Expert Diagnosis: Hydrazide reagents can degrade if not stored correctly, especially if exposed to moisture or air.[12][20] Stock solutions that have been stored for a long time or subjected to multiple freeze-thaw cycles may have lost activity.
-
Solution & Protocol:
-
Purchase High-Quality Reagents: Start with a reliable commercial source.
-
Proper Storage: Store the solid reagent as recommended by the manufacturer (typically at -20°C, desiccated).[14]
-
Fresh Stock Solutions: Prepare a fresh stock solution in anhydrous DMSO or DMF. Aliquot into single-use volumes to avoid repeated thawing.
-
Problem: High Background Signal or Non-Specific Binding
Q: My labeling appears to have worked, but I see a very high background signal in my assay, making it difficult to interpret the results.
-
Expert Diagnosis: This issue almost always stems from inadequate removal of the excess, unreacted hydrazide probe after the ligation step. Hydrophobic probes, in particular, can stick non-specifically to proteins and surfaces.
-
Solution & Protocol:
-
Thorough Purification: It is essential to remove all non-covalently bound probes. Size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) is highly effective for separating the large, labeled protein from the small, excess probe.[21]
-
Dialysis: For larger volumes, extensive dialysis with an appropriate molecular weight cutoff (MWCO) membrane is also a good option. Ensure at least 3-4 buffer changes over 24-48 hours.
-
Add Detergents to Wash Buffers: When performing assays like Western blots or ELISAs, include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffers to help reduce non-specific binding of any residual probe.
-
Part 4: Protocols & Data Summaries
General Protocol: Labeling an Antibody with Biotin Hydrazide
This protocol provides a robust starting point for optimization.
1. Antibody Preparation & Oxidation: a. Prepare a solution of your antibody (e.g., IgG) at 2-5 mg/mL in 0.1 M Sodium Acetate, pH 5.5. b. Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer. c. Add the periodate solution to the antibody solution to achieve a final periodate concentration of 1-10 mM. (Start with 10 mM for a robust attempt).[2] d. Incubate for 30-60 minutes at 4°C in the dark.[4] e. Immediately purify the oxidized antibody using a desalting column pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5, to remove excess periodate.
2. Hydrazone Ligation: a. Prepare a 50 mM stock solution of Biotin Hydrazide in anhydrous DMSO.[2] b. Add a 50- to 100-fold molar excess of the Biotin Hydrazide stock solution to the purified, oxidized antibody. c. Incubate for 2 hours at room temperature.[2]
3. Purification of Labeled Antibody: a. Purify the biotinylated antibody from the excess, unreacted Biotin Hydrazide using a desalting column, eluting with your desired storage buffer (e.g., PBS, pH 7.4). b. Determine the final protein concentration and store appropriately.
Table: Key Parameters for Optimization
| Parameter | Recommended Range | Rationale & Key Considerations |
| Oxidation pH | 4.5 - 5.6 | Balances periodate activity with protein stability. pH 5.5 is a common starting point.[4][19] |
| Periodate Conc. | 1 mM - 20 mM | Use 1 mM for selective sialic acid oxidation; >10 mM for broader sugar oxidation.[6] |
| Ligation pH | 5.0 - 6.0 | Optimal for acid-catalyzed hydrazone formation without deactivating the hydrazine.[9][10] |
| Ligation Buffer | Acetate, MES | CRITICAL: Must be free of primary amines (e.g., Tris, Glycine). |
| Hydrazide Molar Excess | 50x - 200x | Drives the reaction equilibrium towards the product. |
| Reaction Time | 2 - 16 hours | Typically 2-4 hours at RT or overnight at 4°C. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and solving common labeling issues.
References
-
PubMed - NIH.
-
PubMed - NIH.
-
PMC - NIH.
-
BenchChem.
-
BenchChem.
-
AxisPharm.
-
Arxada.
-
ResearchGate.
-
PubMed - NIH.
-
MDPI.
-
Springer Nature Experiments.
-
BenchChem.
-
PMC - NIH.
-
NIH.
-
BenchChem.
-
Lumiprobe.
-
Analytical Chemistry.
-
PubMed - NIH.
-
Thermo Fisher Scientific.
-
ResearchGate.
-
Santa Cruz Biotechnology.
-
Arkema.
-
Cole-Parmer.
-
ResearchGate.
-
Oxford Academic.
-
BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction of Carbonyl Groups into Antibodies [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arxada.com [arxada.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. The influence of periodate oxidation on monoclonal antibody avidity and immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. files.dep.state.pa.us [files.dep.state.pa.us]
- 21. researchgate.net [researchgate.net]
Preventing aggregation of proteins during conjugation with "1-(2-Hydrazinylethyl)pyrrolidine"
A Guide to Preventing and Troubleshooting Protein Aggregation
Welcome to the technical support resource for protein conjugation using 1-(2-Hydrazinylethyl)pyrrolidine. This guide, prepared by our senior application scientists, provides in-depth, field-tested advice to help you navigate the complexities of hydrazone ligation chemistry and achieve successful, aggregate-free conjugates. We move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your specific experimental setup.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers encounter when working with hydrazide-based conjugation.
Q1: What is the fundamental chemistry behind using this compound for protein conjugation?
A: This process relies on a chemoselective reaction known as hydrazone ligation. The hydrazine moiety (-NH-NH₂) on "this compound" acts as a potent nucleophile that reacts specifically with carbonyl groups (aldehydes or ketones) on a target protein to form a stable hydrazone bond.[1][2][3] This reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for sensitive biological molecules.[3]
Q2: Why is my protein aggregating during the conjugation reaction?
A: Protein aggregation during bioconjugation is a common challenge that can stem from multiple factors.[4][5][6] The primary causes include:
-
Conformational Instability: The reaction buffer's pH, ionic strength, or temperature may destabilize your protein, causing it to partially unfold and expose hydrophobic regions that promote self-association.[5][7]
-
Chemical Modification Stress: The covalent modification itself alters the protein's surface charge and chemistry. This can disrupt the delicate balance of intermolecular forces that keep the protein soluble.[8][9]
-
Physical Stress: High protein concentrations, vigorous mixing, multiple freeze-thaw cycles, and interactions with surfaces can all induce aggregation.[6][10][11]
Q3: Can I use this reagent for any protein?
A: The primary requirement is the presence of an accessible aldehyde or ketone group on your protein. Many proteins, particularly glycoproteins, contain sugar moieties that can be oxidized with sodium periodate to generate aldehydes.[12] Alternatively, aldehydes can be introduced site-specifically through genetic encoding of unnatural amino acids or enzymatic modifications. The stability of your specific protein under the required reaction conditions is the other critical factor to consider.
Q4: What is the optimal pH for hydrazone ligation?
A: Hydrazone formation is most efficient under mildly acidic conditions, typically between pH 5.0 and 6.0.[3][12] This is a trade-off: the reaction is acid-catalyzed, but at very low pH, the hydrazine nucleophile becomes protonated and non-reactive. However, the optimal pH for the reaction may not be the optimal pH for your protein's stability. Therefore, the final choice of pH must balance reaction efficiency with protein integrity.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving aggregation issues.
Problem 1: Visible Precipitation or Haziness Observed Immediately After Mixing Reagents
This indicates rapid, large-scale aggregation, often due to severe buffer incompatibility or protein denaturation.
Root Cause Analysis and Solutions:
-
Suboptimal pH Environment: The reaction buffer pH may be too close to your protein's isoelectric point (pI), where its net charge is zero and solubility is minimal.[11][13]
-
Solution: Adjust the buffer pH to be at least 1-1.5 units away from the protein's pI.[11] If the pI is unknown, perform a pH screening experiment (see Protocol 1) to identify the optimal pH for solubility.
-
-
Inappropriate Buffer Species: Some buffer ions can interact with and destabilize proteins.[14][15]
-
Solution: Test alternative buffer systems. For a target pH of 5.5-6.0, consider switching from citrate (which can sometimes chelate metal cofactors) to acetate or MES (2-(N-morpholino)ethanesulfonic acid).
-
.
Caption: Troubleshooting flowchart for immediate precipitation.
Problem 2: Gradual Increase in Turbidity or Loss of Soluble Protein Over Time
This suggests a slower aggregation process, where partially unfolded or modified proteins slowly associate. This is the most common scenario and requires a multi-faceted stabilization strategy.
Root Cause Analysis and Solutions:
-
Hydrophobic or Electrostatic Interactions: The conjugation process can expose "sticky" hydrophobic patches or alter charge distributions on the protein surface, leading to non-covalent self-association.[9][16]
-
Solution: Employ Stabilizing Excipients. Introduce additives to the reaction buffer that favor the native protein conformation and prevent intermolecular interactions. A systematic screening of these additives is highly recommended.
-
| Additive Class | Example(s) | Typical Concentration | Mechanism of Action | Reference(s) |
| Amino Acids | L-Arginine, L-Glutamate | 0.1 - 1 M | Suppress aggregation by interacting with hydrophobic and charged surface patches, reducing protein-protein interactions. | [11][] |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) or 10-20% for Glycerol | Act as "osmolytes" that are preferentially excluded from the protein surface, thermodynamically favoring the compact, native state. They also prevent damage during freeze-thaw cycles. | [10][11][18] |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01 - 0.1% (v/v) | Prevent surface-induced aggregation at air-liquid interfaces and can shield exposed hydrophobic patches on the protein. | [18][19] |
| Reducing Agents | DTT, TCEP | 1 - 5 mM | Inhibit the formation of incorrect (non-native) disulfide bonds between protein molecules, which is a common cause of covalent aggregation. | [20][21] |
-
High Protein Concentration: The law of mass action dictates that higher concentrations increase the likelihood of intermolecular collisions, driving the aggregation process.[11]
-
Solution: Perform the conjugation reaction at the lowest protein concentration that is practical for your application and downstream purification. If a high final concentration is required, perform the conjugation in a larger volume and concentrate the purified, stable conjugate afterward.
-
.
Caption: General experimental workflow for protein conjugation.
Experimental Protocols
Protocol 1: Buffer pH and Additive Screening for Protein Stability
This protocol uses a 96-well plate format for rapid screening of conditions that maintain protein solubility.
Materials:
-
Purified protein stock solution (>1 mg/mL)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 340 nm (for scattering)
-
Buffer stocks (e.g., Acetate, MES, HEPES) at various pH values
-
Additive stocks (e.g., 4 M L-Arginine, 40% Sucrose, 1% Polysorbate 20)
Procedure:
-
Prepare Buffer Matrix: In the 96-well plate, create a matrix of conditions. For example, columns can represent different pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) and rows can represent different additives (e.g., No additive, 0.5 M Arginine, 5% Sucrose, 0.05% Polysorbate 20).
-
Add Protein: Dilute your protein into each well to a final concentration of ~0.5-1.0 mg/mL. The final volume in each well should be 100-200 µL.
-
Initial Reading (T=0): Immediately after mixing, read the absorbance of the plate at 340 nm (A340). This measures light scattering due to existing aggregates.
-
Incubation: Seal the plate and incubate at the intended reaction temperature (e.g., room temperature or 4°C) for the planned duration of the conjugation reaction (e.g., 2-4 hours).
-
Final Reading: After incubation, visually inspect each well for precipitation. Then, read the A340 of the plate again.
-
Analysis: Calculate the change in A340 (ΔA340 = Final A340 - Initial A340). Conditions that result in the lowest ΔA340 and no visible precipitation are the most promising for preventing aggregation.
Protocol 2: Standard Conjugation with this compound
This protocol assumes an optimal buffer has been identified from the screening in Protocol 1.
Materials:
-
Aldehyde- or ketone-containing protein in the optimized reaction buffer.
-
This compound stock solution (e.g., 100 mM in DMSO or reaction buffer).
-
Optimized reaction buffer (from Protocol 1).
-
Purification column (e.g., Size Exclusion Chromatography - SEC).
Procedure:
-
Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL) in the pre-determined optimal reaction buffer. Equilibrate the solution to the reaction temperature (typically 4°C to room temperature).
-
Reagent Addition: Add the this compound stock solution to the protein solution to achieve a final molar excess of 20-50 fold over the protein. Add the reagent dropwise while gently stirring to avoid localized high concentrations.
-
Reaction Incubation: Allow the reaction to proceed for 2-4 hours at the chosen temperature. Avoid vigorous shaking; gentle end-over-end rotation is preferred.
-
Monitoring (Optional): If possible, take small aliquots at different time points (e.g., 0, 1, 2, 4 hours) and analyze by SDS-PAGE to monitor the progress of the conjugation (a shift in molecular weight may be visible).
-
Quenching (Optional): The reaction can be stopped by adding a small molecule containing a carbonyl group (e.g., acetone) to consume the excess hydrazide reagent.
-
Purification: Immediately following the reaction, purify the conjugate from excess reagent and any soluble aggregates that may have formed. Size exclusion chromatography (SEC) is highly effective for this purpose.
-
Final Formulation: The purified conjugate should be buffer-exchanged into a stable storage buffer, often containing a cryoprotectant like 10% glycerol or 5% sucrose, aliquoted, and flash-frozen for storage at -80°C to prevent degradation and aggregation from freeze-thaw cycles.[11]
References
-
Organic & Biomolecular Chemistry. (n.d.). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. RSC Publishing. Retrieved from [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Retrieved from [Link]
-
Afrin, T., & Singh, S. K. (2023). Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry. Future Journal of Pharmaceutical Sciences, 9(1), 74. Retrieved from [Link]
-
G-Biosciences. (2018, November 27). Strategies to stabilize aggregate-prone proteins in E.coli. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Retrieved from [Link]
-
AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Šarić, M., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2635–2645. Retrieved from [Link]
-
RSC Publishing. (2014, November 14). Improving the protein activity and stability under acidic conditions via site-specific conjugation of a pH-responsive polyelectrolyte. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from [Link]
-
BioProcess International. (n.d.). 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer. Retrieved from [Link]
-
RSC Publishing. (2021, January 15). Review of the current state of protein aggregation inhibition from a materials chemistry perspective. Retrieved from [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223–231. Retrieved from [Link]
-
Šarić, M., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2635–2645. Retrieved from [Link]
-
Philo, J. S., & Arakawa, T. (2009). Mechanisms of Protein Aggregation. Current Pharmaceutical Biotechnology, 10(4), 348-351. Retrieved from [Link]
-
Wang, W., et al. (2019). Protein Aggregation and Immunogenicity of Biotherapeutics. International Journal of Molecular Sciences, 20(4), 922. Retrieved from [Link]
-
Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments. (n.d.). Retrieved from [Link]
-
Wang, Z., et al. (2022). Mechano-bioconjugation Strategy Empowering Fusion Protein Therapeutics with Aggregation Resistance, Prolonged Circulation, and Enhanced Antitumor Efficacy. Journal of the American Chemical Society, 144(40), 18343–18353. Retrieved from [Link]
-
Philo, J. S., & Arakawa, T. (2009). Mechanisms of protein aggregation. Current Pharmaceutical Biotechnology, 10(4), 348–351. Retrieved from [Link]
-
PipeBio. (2024, April 23). Protein aggregation: Challenges approaches for mitigation. Retrieved from [Link]
-
MDPI. (n.d.). Assessment of pH-Induced Conformational Changes in Whey Protein Isolate–Dextran Conjugate Using Spectral Technology. Retrieved from [Link]
-
Conte, E., et al. (2019). Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity. Polymer Chemistry, 10(33), 4526-4541. Retrieved from [Link]
-
Cromwell, M. E. M., et al. (2006). Protein Aggregation and Bioprocessing. AAPS Journal, 8(3), E572–E579. Retrieved from [Link]
-
OUCI. (n.d.). Protein aggregation – Mechanisms, detection, and control. Retrieved from [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
ResearchGate. (2014, August 25). Can you troubleshoot my process of protein aggregation in gel filtration?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effects of pH on protein-protein interactions and implications for protein phase behavior. Retrieved from [Link]
-
Lundahl, M. L. E., et al. (2021). Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies. Chemical Communications, 57(43), 5234–5245. Retrieved from [Link]
-
Reddit. (2025, January 8). Protein aggregation issues. Retrieved from [Link]
-
UCI Department of Chemistry. (2011, September 12). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Retrieved from [Link]
Sources
- 1. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 8. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanisms of protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 19. How to Prevent Protein Aggregation through Stabilizers and Surfactants [sigmaaldrich.com]
- 20. utsouthwestern.edu [utsouthwestern.edu]
- 21. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Mass Spectrometric Characterization of 1-(2-Hydrazinylethyl)pyrrolidine Conjugates
Welcome to the technical support guide for the characterization of molecules conjugated with "1-(2-Hydrazinylethyl)pyrrolidine". This resource is designed for researchers, scientists, and drug development professionals who are leveraging this versatile reagent to create novel bioconjugates, antibody-drug conjugates (ADCs), or other functionalized molecules. This guide provides in-depth, experience-driven answers to common challenges encountered during mass spectrometric analysis, from sample preparation to data interpretation.
The core of this chemistry lies in the reaction between the terminal hydrazine group of this compound and an aldehyde or ketone on a target molecule. This reaction forms a hydrazone bond, a linkage whose stability and analytical behavior are critical to understand for successful characterization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the chemistry and analysis of these conjugates.
Q1: What is the fundamental reaction mechanism for forming a conjugate with this compound?
A: The conjugation occurs via a condensation reaction between the hydrazine moiety of this compound and a carbonyl group (an aldehyde or ketone) on the target molecule. This reaction forms a hydrazone linkage and releases a molecule of water. The reaction is typically acid-catalyzed and is reversible, with the stability of the resulting hydrazone bond being pH-dependent.[1][2]
Q2: What are the primary challenges when analyzing these conjugates by mass spectrometry?
A: The main challenges stem from the inherent complexity of the conjugated molecules:
-
Heterogeneity: If the target molecule (e.g., a monoclonal antibody or a polymer like PEG) has multiple potential conjugation sites or is polydisperse, the final product will be a mixture of species with different drug-to-antibody ratios (DARs) or mass distributions.[3][4][5] This results in complex, overlapping signals in the mass spectrum.
-
Linker Stability: The hydrazone bond is acid-labile.[1] Inappropriate pH conditions during sample preparation, liquid chromatography (LC), or within the ion source can cause the conjugate to degrade, leading to inaccurate results.
-
Ionization and Charge States: Large bioconjugates like ADCs readily form multiple charge states during electrospray ionization (ESI), which can complicate the raw mass spectrum.[6] For conjugates involving polymers like polyethylene glycol (PEG), this complexity is magnified.[7]
Q3: Which ionization technique, ESI or MALDI, is better for these conjugates?
A: Electrospray ionization (ESI) is generally the preferred method, especially when coupled with liquid chromatography (LC-MS). ESI is a "soft" ionization technique well-suited for large, non-volatile biomolecules and provides excellent compatibility with the upstream separation needed to resolve conjugate heterogeneity.[8][9] While Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, especially for determining average molecular weights, ESI-MS provides superior resolution and is more amenable to quantifying different conjugated species.[10]
Q4: What are the common adducts I should expect in my positive-ion ESI mass spectrum?
A: Adduct formation is nearly ubiquitous in ESI-MS. Recognizing common adducts is crucial for correctly identifying the molecular ion and avoiding misinterpretation of the data.[11] The most common adducts are formed by the association of the analyte molecule [M] with various cations present in the sample or mobile phase.
| Adduct Ion | Formula | Mass Difference from [M+H]⁺ (Da) | Common Sources |
| Protonated | [M+H]⁺ | 0 | Acidic mobile phases |
| Sodiated | [M+Na]⁺ | +21.98 | Glassware, buffers, contaminants[12][13] |
| Potassiated | [M+K]⁺ | +38.96 | Glassware, buffers, contaminants[13] |
| Ammoniated | [M+NH₄]⁺ | +17.03 | Ammonium-based buffers (e.g., ammonium acetate) |
| Double Sodiated | [M+2Na-H]⁺ | +43.96 | High salt concentrations |
| Mixed Adduct | [M+Na+K-H]⁺ | +60.94 | High salt concentrations |
Q5: How does the pH of my sample and LC mobile phase affect the hydrazone linker?
A: The hydrazone bond is most stable at neutral to slightly alkaline pH (around 7-8). It becomes increasingly susceptible to hydrolysis under acidic conditions (pH < 6).[1] This is a critical consideration for LC-MS method development. While acidic mobile phases with formic acid are common in reversed-phase chromatography for good peak shape, prolonged exposure or harsh acidic conditions can cleave the linker. It is often a balance: using a low concentration of acid (e.g., 0.1% formic acid) is generally acceptable for the duration of a typical LC run, but samples should not be stored in acidic buffers for extended periods.
Section 2: Troubleshooting Guide
This guide is structured to follow a typical experimental workflow, addressing issues from their most likely point of origin.
Part A: Sample Preparation & Conjugation Issues
Q: My conjugation reaction appears inefficient, with low yield or a large amount of unconjugated starting material observed in the MS. What might have gone wrong?
A:
-
Incorrect pH: The formation of the hydrazone bond is optimal under slightly acidic conditions (typically pH 5-6) to facilitate the condensation reaction. If the pH is too high or too low, the reaction rate will decrease significantly. Verify the pH of your reaction buffer.
-
Reagent Quality: Ensure the this compound reagent has not oxidized. Hydrazines can be sensitive to air and light. Similarly, confirm the purity and reactivity of the aldehyde/ketone on your target molecule.
-
Buffer Components: Avoid buffers containing primary amines, such as Tris, as they can compete with the hydrazine for reaction with the carbonyl group. Buffers like MES or acetate are often preferred.
-
Ineffective Cleanup: If you are analyzing the crude reaction mixture, excess unconjugated reagent can cause significant ion suppression, masking the signal of your desired product.[14] Proper sample cleanup is essential.[8][15]
Part B: Mass Spectrometry Data Acquisition Issues
Q: My mass spectrum is extremely complex and noisy, making it impossible to identify the conjugate peaks. What are the likely causes?
A:
-
Sample Heterogeneity: As mentioned, this is the most common cause for bioconjugates.[3][4] If you have a distribution of species (e.g., DAR 0, 1, 2, 3...), their corresponding charge state envelopes will overlap, creating a "hump" of unresolved peaks.
-
Solution: Improve upstream chromatography (e.g., use a longer gradient or a different column chemistry like hydrophobic interaction chromatography for ADCs). For PEGylated conjugates, consider post-column addition of a charge-stripping agent like triethylamine (TEA) to simplify the charge state distribution.[7][16]
-
-
High Salt or Detergent Content: Non-volatile salts and detergents are notorious for causing ion suppression and producing high background noise.[15][17]
-
Solution: Thoroughly desalt your sample using an appropriate method (see Protocol 1).
-
-
Instrument Contamination: A dirty ion source or mass analyzer can lead to high chemical noise and poor signal intensity.
Q: My measured mass is significantly different from the theoretical mass. What should I check?
A:
-
Mass Calibration: The most fundamental cause of mass inaccuracy is poor calibration.[14] Ensure the instrument was recently and successfully calibrated across the mass range of interest.
-
Incorrect Adduct Assignment: A very common error is misinterpreting a sodiated peak ([M+Na]⁺) as the protonated one ([M+H]⁺). This will result in a mass error of ~22 Da. Always look for the characteristic pattern of common adducts (Table 1).[13]
-
Unexpected Modifications: The target molecule may have undergone other modifications, such as oxidation (+16 Da per event) or deamidation (+1 Da), during production or storage.
-
Deconvolution Errors: The software algorithm used to convert the raw multi-charged spectrum into a zero-charge (deconvoluted) mass can sometimes fail or produce artifacts if the data quality is poor or the parameters are set incorrectly.[6] Manually inspect the raw data to ensure the charge states were assigned correctly.
Part C: Data Interpretation Issues
Q: I see multiple peaks that could be my conjugate. How do I confirm the identity and calculate the mass shift?
A:
-
Calculate the Expected Mass: First, calculate the precise theoretical mass of your conjugate. The mass added by the this compound moiety, after condensation, is 127.1055 Da (C₈H₁₅N₂).
-
Compare Spectra: Overlay the mass spectrum of the conjugated sample with that of the unconjugated starting material. The conjugate peaks should be shifted by multiples of 127.1055 Da.
-
Analyze Isotopic Distribution: For smaller conjugates, the isotopic pattern should match the theoretical distribution for the calculated elemental formula. High-resolution mass spectrometers are essential for this.[6]
-
Use MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is the definitive tool. Isolate a suspected conjugate peak and fragment it. The resulting spectrum should contain fragments corresponding to the original molecule and the attached reagent, confirming the covalent link.[19][20][21]
Q: How do I interpret MS/MS data to confirm the conjugation site on a peptide or protein?
A: This is the goal of a "bottom-up" proteomics approach (see Protocol 3). After digesting your protein conjugate into peptides, you analyze them by LC-MS/MS.
-
You will look for a peptide whose mass has increased by 127.1055 Da.
-
The MS/MS spectrum of that specific peptide will show a series of b- and y-ions (fragments of the peptide backbone).
-
The mass shift will be localized to a specific amino acid residue. For example, if the conjugation was at an N-terminal residue that was converted to a carbonyl, the b-ions starting from that residue will show the mass modification, while the y-ions from the C-terminal side will not (until they include the modified residue). This allows for precise localization of the conjugation site.
Section 3: Key Experimental Protocols
Protocol 1: Conjugate Desalting and Buffer Exchange
Objective: To remove non-volatile salts and exchange the conjugate into an MS-compatible buffer.
-
Select a Device: For proteins (>5 kDa), use a centrifugal ultrafiltration unit (e.g., 10 kDa MWCO) or a pre-packed desalting spin column (e.g., Zeba™ Spin Desalting Columns).
-
Equilibrate: Pre-equilibrate the device by washing it 2-3 times with an MS-compatible buffer (e.g., 20 mM Ammonium Bicarbonate or 1% Acetic Acid) according to the manufacturer's instructions.
-
Load Sample: Load your conjugate sample onto the column or into the filtration unit.
-
Process: Centrifuge the device as specified by the manufacturer.
-
Collect: Collect the desalted sample. For ultrafiltration units, the sample is retained on the filter; for spin columns, it is in the eluate.
-
Store: Analyze immediately or store at -80°C in the MS-compatible buffer.
Expert Tip: In-solution digestion for peptide mapping can be sensitive to residual salts. Performing a thorough buffer exchange is a critical step for achieving a complete and clean enzymatic digest.[8][17]
Protocol 2: Intact Mass Analysis of a Protein Conjugate by LC-MS
Objective: To determine the molecular weight and heterogeneity (e.g., DAR) of the intact conjugate.
-
LC Setup:
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8, wide-pore).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient, for example, 20-60% B over 15 minutes.
-
Flow Rate: ~0.3 mL/min.
-
Column Temperature: 60-80°C to aid protein denaturation and improve peak shape.
-
-
MS Setup (ESI-Q-TOF or Orbitrap):
-
Ionization Mode: Positive Ion.
-
Mass Range: A wide range to cover all expected charge states (e.g., 800-4000 m/z).
-
Source Parameters: Optimize capillary voltage (~3.5-4.5 kV), gas flow, and source temperature for stable ionization of a large molecule.
-
Acquisition: Acquire data in profile mode with high resolution (>30,000).
-
-
Data Analysis:
-
Sum the spectra across the main chromatographic peak.
-
Use a deconvolution algorithm (e.g., MaxEnt1, BioConfirm) to transform the charge state series into a zero-charge mass spectrum.
-
Identify peaks corresponding to the unconjugated protein and the various conjugated species (shifted by n * 127.1055 Da).
-
Protocol 3: Peptide Mapping to Identify Conjugation Site(s)
Objective: To pinpoint the exact amino acid residue(s) modified by the reagent.
-
Denaturation, Reduction, Alkylation:
-
Denature the protein conjugate (~100 µg) in a buffer containing a chaotrope (e.g., 6 M Urea or Guanidine HCl).
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 min.[17]
-
Alkylate free cysteines by adding iodoacetamide (IAM) to 25 mM and incubating in the dark at room temperature for 20 min.
-
-
Digestion:
-
Dilute the sample at least 6-fold with 50 mM Ammonium Bicarbonate to lower the urea concentration below 1 M.
-
Add a protease like Trypsin (MS-grade) at a 1:50 enzyme-to-protein ratio.[17]
-
Incubate overnight at 37°C.
-
Quench the reaction by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a standard proteomics LC gradient on a C18 column coupled to the mass spectrometer.
-
Set up the MS to perform data-dependent acquisition (DDA), where it automatically selects the most intense peptide ions for MS/MS fragmentation.
-
-
Data Analysis:
-
Use a database search software (e.g., Mascot, Sequest, MaxQuant) to search the MS/MS spectra against the protein's sequence.
-
Specify the mass of the conjugation moiety (127.1055 Da) as a variable modification on all potential residues.
-
The software will identify the peptide(s) carrying the modification and provide a score indicating the confidence of site localization.[22]
-
References
- Waters Corporation. What are common adducts in ESI mass spectrometry? - WKB67428.
- Schuster, R.J., et al. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Kostiainen, R. Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Scribd. Adduits ESI MS.
- BenchChem.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- G-Biosciences.
- National Institutes of Health (NIH). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.
- Stanford University Mass Spectrometry.
- ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry.
- ResearchGate.
- Panowksi, S., et al. (2016).
- ResearchGate. The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4).
- Almac Group.
- Google Patents.
- Agilent Technologies. Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC.
- SCIEX. Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system.
- Ingenieria Analitica Sl. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry.
- ResearchGate.
- Wang, B., et al. (2021). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis, 11(4), 397-408.
- Semantic Scholar. Figure 3 from Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- CGSpace. Mass Spectrometer (MS) Troubleshooting Guide.
- The Royal Society of Chemistry.
- Dogruel, D., et al. (1995). Peptide characterization using bioreactive mass spectrometer probe tips. Analytical Chemistry, 67(23), 4343-4348.
- Vuckovic, D., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 10(11), 449.
- Agilent Technologies. (2018).
- Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?
- Waters Corporation. Fundamentals of MS (7 of 7)
Sources
- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. sciex.com [sciex.com]
- 8. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. EP3423831B1 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry - Google Patents [patents.google.com]
- 11. acdlabs.com [acdlabs.com]
- 12. support.waters.com [support.waters.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. Peptide characterization using bioreactive mass spectrometer probe tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of excess "1-(2-Hydrazinylethyl)pyrrolidine" after conjugation
A Guide to Removing Excess 1-(2-Hydrazinylethyl)pyrrolidine
This guide provides in-depth troubleshooting and procedural advice for researchers encountering challenges with the removal of unreacted this compound following conjugation to proteins, antibodies, or other macromolecules. As a small molecule linker (MW: ~129.19 g/mol ), its efficient removal is critical for the purity, safety, and efficacy of the final conjugate, particularly in the development of therapeutics like Antibody-Drug Conjugates (ADCs).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound from my conjugation reaction?
A1: Complete removal of unreacted small molecules like this compound is a critical quality attribute for several reasons:
-
Downstream Assay Interference: Residual hydrazine-containing linkers can interfere with subsequent analytical techniques or functional assays. For example, they can react with other reagents, leading to inaccurate quantification or characterization of your conjugate.[4][5]
-
Toxicity and Immunogenicity: For drug development professionals, leaving small, reactive molecules in a therapeutic product can pose significant safety risks, including potential toxicity and immunogenicity.
-
Product Stability: Excess reagents can potentially compromise the long-term stability of the purified conjugate.
Q2: I'm seeing poor recovery of my conjugated protein after purification. What could be the cause?
A2: Poor recovery is a common issue that can often be traced to the chosen purification method or non-specific binding.
-
Non-Specific Adsorption: Your protein conjugate may be adsorbing to the purification matrix (e.g., chromatography resin or dialysis membrane). This can be mitigated by changing the buffer composition (e.g., adjusting pH or ionic strength) or by passivating the surfaces.
-
Inappropriate Method Selection: Using a method with inherent sample loss for very dilute samples can lead to low recovery. For instance, SEC can cause sample dilution, which might be problematic for low-concentration samples.[6]
-
Precipitation/Aggregation: The buffer exchange inherent in the purification process might be pushing your protein to its isoelectric point or into a buffer where it is less stable, causing it to aggregate and precipitate. Aggregates are a critical quality attribute that must be controlled.[1][2] Ensure the final buffer is optimized for your specific protein's stability.
Q3: Which purification method is best for my scale and application?
A3: The optimal method depends on your sample volume, concentration, required purity, and available equipment. The fundamental principle for removing a small molecule like this compound is to exploit the significant size difference between it and the macromolecular conjugate.[7][8]
Here is a decision-making diagram and a summary table to guide your choice.
Caption: Decision tree for selecting a purification method.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive Diffusion | Size-based separation (Gel Filtration) | Convective flow & size-based filtration |
| Primary Use | Desalting, buffer exchange, removal of small molecules[9][10] | High-resolution separation, polishing, desalting[7][11][12] | Concentration, diafiltration (buffer exchange), desalting[13][14] |
| Scale | Lab scale (< 50 mL) | Lab to pilot scale | Lab to manufacturing scale (> 1000s of L)[14] |
| Speed | Slow (hours to overnight)[4] | Fast (minutes to hours) | Very Fast (scalable with membrane area) |
| Pros | Very gentle, simple setup, low cost.[9] | High resolution, can remove aggregates.[6] | Rapid, highly scalable, combines concentration and purification.[15][16] |
| Cons | Time-consuming, large buffer volumes needed, potential for sample dilution. | Can dilute the sample, requires chromatography system.[6] | Requires specialized equipment, potential for membrane fouling. |
Troubleshooting Guides & Protocols
This section provides detailed protocols for the most common and effective methods to remove excess this compound.
Method 1: Dialysis
Dialysis is a technique that relies on selective diffusion across a semi-permeable membrane to separate molecules based on size.[4][17] Small molecules like the excess linker will pass through the membrane's pores into a large volume of buffer (the dialysate), while the much larger protein conjugate is retained.[5]
Caption: Workflow for purification by dialysis.
Troubleshooting Common Dialysis Issues:
-
Issue: My protein is lost after dialysis.
-
Cause & Solution: The Molecular Weight Cut-Off (MWCO) of your dialysis membrane may be too large. For a typical antibody (~150 kDa), a 10-20 kDa MWCO membrane is very safe. Ensure the MWCO is at least 5-10 times smaller than the molecular weight of your protein to prevent its loss.[9]
-
-
Issue: The removal of the linker is incomplete.
-
Cause & Solution: The efficiency of dialysis depends on the concentration gradient.[4] Ensure the volume of the external dialysate buffer is very large compared to your sample volume (at least 200-500 times the sample volume is recommended).[5][17] Perform multiple buffer changes (e.g., after 2 hours, 4 hours, and then overnight) to maintain a steep concentration gradient and drive the removal of the small molecule.[4][17]
-
Step-by-Step Dialysis Protocol:
-
Select Membrane: Choose a dialysis membrane (tubing, cassette, etc.) with an appropriate MWCO (e.g., 10 kDa for an antibody).
-
Prepare Membrane: Hydrate the membrane according to the manufacturer's instructions.
-
Load Sample: Carefully load your conjugation reaction mixture into the dialysis device.
-
Dialyze: Place the device in a large container with a stir bar and the desired final buffer (the dialysate). The buffer volume should be at least 200x the sample volume. Stir gently at 4°C.
-
Change Buffer: For maximum efficiency, perform at least three buffer changes:
-
Dialyze for 2-4 hours.
-
Change the dialysate.
-
Dialyze for another 2-4 hours.
-
Change the dialysate and dialyze overnight.[4]
-
-
Recover Sample: Carefully remove the purified conjugate from the device.
Method 2: Size Exclusion Chromatography (SEC)
Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius.[7][11] The column is packed with porous beads. Large molecules (your conjugate) cannot enter the pores and travel quickly around the beads, eluting first. Small molecules (the excess linker) enter the pores, increasing their path length and causing them to elute later.[8][12]
Caption: Workflow for purification by Size Exclusion Chromatography.
Troubleshooting Common SEC Issues:
-
Issue: The peaks for my conjugate and the free linker are overlapping.
-
Cause & Solution: The resolution is insufficient. This can be improved by using a longer column, a resin with a smaller particle size, or decreasing the flow rate. Ensure you are using a "desalting" or "buffer exchange" column, which is specifically designed to separate small molecules from large ones, rather than resolving proteins of similar sizes.[12]
-
-
Issue: The final protein concentration is too low.
-
Cause & Solution: SEC inherently dilutes the sample. If this is an issue, you can concentrate the sample before loading (if possible) or concentrate the purified fractions afterward using methods like centrifugal ultrafiltration or TFF.
-
Step-by-Step SEC Protocol (Desalting):
-
Column Selection: Select a pre-packed desalting column (e.g., PD-10, Sephadex G-25) appropriate for your sample volume.
-
Equilibration: Equilibrate the column with at least 5 column volumes (CVs) of your desired final buffer.
-
Sample Loading: Load your conjugation reaction mixture onto the column. Do not exceed the maximum recommended sample volume (typically ~10-15% of the total column volume for desalting).
-
Elution: Elute the sample with the equilibration buffer.
-
Fraction Collection: Your purified conjugate will elute in the void volume (approximately 30% of the column volume), while the small linker molecule will be retained and elute later.[12] Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.
-
Pool Fractions: Pool the fractions containing your purified protein.
Method 3: Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and highly scalable technique for separating molecules by size.[18] The reaction mixture is pumped tangentially across the surface of a membrane.[13] The pressure forces small molecules (like the excess linker) and buffer through the membrane (the permeate), while the larger conjugate is retained (the retentate) and recirculated.[18] By continuously adding new buffer to the retentate at the same rate as the permeate is removed, a process called diafiltration is achieved, which efficiently washes away the small molecules.[14][16]
Caption: Workflow for purification by Tangential Flow Filtration.
Troubleshooting Common TFF Issues:
-
Issue: The filtration rate (flux) is very low.
-
Issue: My protein recovery is low.
-
Cause & Solution: Similar to dialysis, ensure the membrane's MWCO is appropriate (e.g., 30 kDa for a 150 kDa antibody). Also, check for non-specific binding to the membrane or tubing; this can sometimes be minimized by pre-flushing the system with a blocking buffer.
-
Step-by-Step TFF/Diafiltration Protocol:
-
System & Membrane Prep: Select a TFF cassette or hollow fiber membrane with an appropriate MWCO (e.g., 30 kDa). Prepare and install the membrane according to the manufacturer's protocol, including flushing with water and buffer.
-
Concentration (Optional): Load the reaction mixture into the system. You can first concentrate the sample to a smaller volume by running the system without adding new buffer.
-
Diafiltration: Begin the diafiltration process by adding your desired final buffer to the feed reservoir at the same rate that permeate is being removed.[14]
-
Buffer Exchange: Continue this process for at least 5-7 diavolumes (one diavolume is equal to the volume of the product in the reservoir) to ensure >99.5% removal of the initial small molecules.
-
Final Concentration & Recovery: Once the buffer exchange is complete, stop adding diafiltration buffer and concentrate the purified conjugate to the desired final volume. Recover the product from the system.
References
- Current approaches for the purification of antibody-drug conjug
- Dialysis in Protein Purification.
- Dialysis in Protein Research: Understanding the Basics. G-Biosciences.
- Dialysis or Desalting?
- Biochem Lab Protein Dialysis Protocol F21. Sandiego.
- Dialysis Methods for Protein Research. Thermo Fisher Scientific.
- Tangential Flow Filtration: A Complete Guide for Bioprocessing Professionals. Repligen.
- An Overview of Size Exclusion Chromatography for Protein Purific
- Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications.
- Size exclusion chromatography: Fundamentals and applic
- The Six Steps of Tangential Flow Filtr
- What Is Tangential Flow Filtr
- Size Exclusion Chromatography for Protein Purific
- Current approaches for the purification of antibody–drug conjugates.
- Size exclusion chromatography for protein purific
- What is tangential flow filtration?
- Protein purification by size exclusion chromatography (SEC). Virtual Labs IIT Kharagpur.
- The development, purification, and production of antibody-drug conjugates.
Sources
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 7. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 8. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 11. goldbio.com [goldbio.com]
- 12. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 13. repligen.com [repligen.com]
- 14. pall.com [pall.com]
- 15. What Is Tangential Flow Filtration? | Tanfil 100 | Tangential Flow Filtration System [severnsaleslabequip.com]
- 16. rocker.com.tw [rocker.com.tw]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. coleparmer.com [coleparmer.com]
Validation & Comparative
A Comparative Guide to Hydrazide Linkers in Bioconjugation: Profiling 1-(2-Hydrazinylethyl)pyrrolidine Against Common Alternatives
This guide provides a detailed, data-driven comparison of hydrazide linkers, a cornerstone of modern bioconjugate and Antibody-Drug Conjugate (ADC) development. We will delve into the fundamental chemistry of hydrazone bond formation, compare the performance of various hydrazide linker archetypes, and provide a specific analysis of "1-(2-Hydrazinylethyl)pyrrolidine," contrasting its potential attributes with established alternatives like simple acyl hydrazides and PEGylated linkers. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions on linker selection for their therapeutic and diagnostic candidates.
Introduction: The Pivotal Role of pH-Sensitive Linkers
In the architecture of targeted therapeutics like ADCs, the linker is not merely a passive connector; it is a critical determinant of the conjugate's efficacy, stability, and safety profile.[1] Among the classes of cleavable linkers, those sensitive to pH changes offer an elegant mechanism for payload release.[2] These linkers are designed to remain stable in the bloodstream (pH ~7.4) but cleave efficiently within the acidic microenvironments of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) inside target cells.[][4]
The hydrazide linker, which reacts with a carbonyl (aldehyde or ketone) to form a hydrazone bond, is the most prominent example of this class.[] Its clinical validation in ADCs such as gemtuzumab ozogamicin (Mylotarg®) underscores its importance.[6] However, the therapeutic window of early-generation hydrazone linkers was often narrow, with challenges related to premature drug release in circulation.[1][] This has driven the development of new hydrazide structures with fine-tuned stability and physicochemical properties. This guide will explore these nuances, with a particular focus on how the unique structure of this compound positions it within the landscape of hydrazide linker technology.
Section 1: The Fundamental Chemistry of the Hydrazone Bond
The formation of a hydrazone bond is a condensation reaction between a hydrazide (-CO-NH-NH₂) or a hydrazine (-C-NH-NH₂) and an aldehyde or ketone.[7] This reaction proceeds efficiently in aqueous solutions, typically at a mildly acidic pH of 5 to 7, and results in the formation of a C=N double bond, with water as the only byproduct.[8][9]
The reaction is reversible, and the stability of the resulting hydrazone linkage is highly dependent on pH.[4] Under acidic conditions, the hydrazone is susceptible to hydrolysis, which cleaves the bond and releases the payload. This pH-dependent lability is the key to its function in ADCs.[]
Caption: ADC intracellular trafficking and payload release pathway.
Section 2: A Comparative Profile of Hydrazide Linkers
The stability and performance of a hydrazone linker are not monolithic; they are profoundly influenced by the chemical structure of the hydrazide itself. We will compare three key archetypes.
2.1 Acyl Hydrazides (e.g., Adipic Dihydrazide) Acyl hydrazides contain a carbonyl group adjacent to the hydrazine moiety. This structure is fundamental to linkers used in clinically evaluated ADCs. [11]The adjacent carbonyl group delocalizes the lone pair of electrons on the nitrogen, which has a stabilizing effect on the resulting hydrazone bond. [12]This leads to greater stability at neutral pH compared to simple alkyl hydrazones, reducing premature drug release in circulation. [11][13] 2.2 PEGylated Hydrazides Hydrophobic payloads can often lead to ADC aggregation, which negatively impacts pharmacokinetics and can increase immunogenicity. PEGylated linkers incorporate a polyethylene glycol (PEG) chain to enhance the hydrophilicity and solubility of the entire conjugate. [8][14]This strategy mitigates aggregation and can improve the overall performance and safety profile of the ADC.
2.3 this compound: An Alkyl Hydrazine with a Heterocyclic Moiety This linker belongs to the alkyl hydrazine class, meaning it lacks the stabilizing acyl group. Structurally, it consists of a reactive hydrazine warhead connected to a pyrrolidine ring via an ethyl spacer. While direct, extensive comparative data for this specific linker is sparse in peer-reviewed literature, we can infer its properties based on its constituent parts:
-
Reactivity: As an alkyl hydrazine, it is expected to react readily with aldehydes and ketones to form a hydrazone bond.
-
The Pyrrolidine Ring: This is the key distinguishing feature. The pyrrolidine scaffold is a common motif in pharmaceuticals, valued for its ability to improve solubility and confer favorable pharmacokinetic properties. [15][16][17]Its non-planar, saturated structure can introduce steric bulk near the conjugation site, which may influence both reaction kinetics and the stability of the final hydrazone bond. []Furthermore, the basicity of the pyrrolidine nitrogen could influence the local chemical environment. [18]
Section 3: Head-to-Head Comparison: Performance Metrics
The selection of a linker should be guided by empirical data. Below, we compare the key performance characteristics of the linker archetypes.
3.1 Hydrolytic Stability The most critical parameter for a hydrazone linker is its stability profile at different pH values. An ideal linker exhibits high stability (a long half-life) at pH 7.4 and rapid hydrolysis (a short half-life) at pH 5.0. Studies have shown that structural modifications significantly alter this profile. Acyl hydrazones, for example, are markedly more stable than simple alkyl hydrazones at neutral pH. [11]
| Linker Type / Conjugate | Condition | Half-Life (t½) | Reference |
|---|---|---|---|
| Alkyl Hydrazone (Auristatin E Conjugate) | pH 7.2 | 183 hours | [4] |
| pH 5.0 | 4.4 hours | [4] | |
| Acyl Hydrazone (Gemtuzumab Ozogamicin) | pH 7.4, 37°C | ~94% stable after 24h | [11] |
| pH 4.5, 37°C | 97% release after 24h | [11] | |
| Phenylketone-derived Hydrazone | Human Plasma | ~2 days | [19] |
| Val-Cit Dipeptide Linker (For comparison) | Human Plasma | >100 times more stable than hydrazone | [20]|
Table 1: Comparative stability data for different linker chemistries. This table highlights the significant impact of linker structure on pH-dependent stability.
Inference for this compound: As an alkyl hydrazine, its intrinsic stability is likely lower than that of an acyl hydrazone. However, the steric hindrance from the pyrrolidine ring could potentially shield the hydrazone bond from hydrolysis, thereby increasing its stability at neutral pH relative to a simple, unhindered alkyl hydrazine. This hypothesis requires experimental validation.
3.2 Reaction Kinetics and Efficiency The rate of hydrazone formation is typically rapid. For applications requiring greater efficiency or the use of lower reagent concentrations, aniline has been shown to be an effective catalyst for the reaction. [9]The steric bulk of the hydrazide linker can influence reaction rates; highly hindered hydrazides may react more slowly, requiring longer incubation times or catalytic enhancement.
3.3 Impact on Physicochemical Properties A linker can do more than just control release; it can modify the physical properties of the ADC.
-
Solubility and Aggregation: The pyrrolidine moiety in this compound is expected to increase the hydrophilicity of the linker-payload complex, potentially reducing the aggregation often seen with hydrophobic drugs. This effect is analogous to, though likely less pronounced than, that of a PEGylated linker. [14]* Drug-to-Antibody Ratio (DAR): Hydrazide chemistry is particularly well-suited for site-specific conjugation. By oxidizing the carbohydrate moieties on the antibody's Fc region to generate aldehydes, a defined number of linkers can be attached, leading to a more homogeneous ADC product with a controlled DAR. [9][21]
Section 4: Experimental Protocols
To facilitate the objective comparison of different hydrazide linkers, we provide the following validated protocols.
Protocol 1: Site-Specific Antibody Modification via Glycan Oxidation
This protocol generates reactive aldehyde groups on an antibody for subsequent conjugation with a hydrazide linker.
Materials:
-
Antibody solution (e.g., 5 mg/mL)
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Exchange the antibody into the Oxidation Buffer using a desalting column.
-
Prepare a fresh 20 mM solution of sodium meta-periodate in Oxidation Buffer. [22]3. Add the periodate solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark for 30 minutes at room temperature.
-
Immediately remove excess periodate and exchange the oxidized antibody into a coupling buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0) using a desalting column. [23]The oxidized antibody is now ready for conjugation.
Protocol 2: Comparative Conjugation of Hydrazide Linkers
This protocol describes the conjugation of different hydrazide linkers to the oxidized antibody.
Materials:
-
Oxidized antibody from Protocol 1
-
Hydrazide Linker 1 (e.g., this compound)
-
Hydrazide Linker 2 (e.g., Adipic dihydrazide)
-
Coupling Buffer (pH 6.0)
-
Anhydrous DMSO
-
(Optional) Aniline catalyst solution (e.g., 100 mM in DMSO)
Procedure:
-
Prepare 10-20 mM stock solutions of each hydrazide linker in DMSO.
-
For each linker, add a 20- to 50-fold molar excess of the hydrazide stock solution to the oxidized antibody.
-
(Optional) For catalyzed reactions, add aniline to a final concentration of 1-10 mM. [9]4. Incubate the reactions for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. [23]5. Purify the resulting ADCs by size-exclusion chromatography (SEC) or dialysis to remove unreacted linker-payload.
-
Characterize the conjugates for DAR and aggregation using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC. [24] Protocol 3: Hydrolytic Stability Assay
This protocol allows for the direct comparison of hydrazone bond stability under simulated physiological and lysosomal conditions.
Caption: Workflow for the comparative hydrolytic stability assay.
Procedure:
-
Dilute the purified ADCs from Protocol 2 into two separate buffers: a physiological buffer (PBS, pH 7.4) and a lysosomal buffer (0.1 M Acetate, pH 5.0).
-
Incubate all samples at 37°C.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze the aliquots to quantify the amount of released (unconjugated) payload. Reverse-phase HPLC (RP-HPLC) is a common method for this analysis. [24]5. Plot the percentage of released drug versus time for each ADC in each buffer to determine the hydrolysis rate and calculate the linker's half-life under each condition.
Conclusion and Expert Recommendations
The selection of a hydrazide linker is a multi-parameter optimization problem that must balance stability, reactivity, and the overall physicochemical properties of the final conjugate.
-
Acyl Hydrazides remain a robust choice for many applications, offering a well-characterized stability profile with improved plasma retention compared to first-generation alkyl hydrazones. [11]* PEGylated Hydrazides are the preferred option when dealing with highly hydrophobic payloads, as they directly address the critical issue of aggregation. [14]* This compound represents an intriguing, albeit less characterized, alternative. Its alkyl hydrazine nature suggests high reactivity, while the integrated pyrrolidine moiety offers the potential for improved solubility and steric modulation of bond stability. It is an excellent candidate for exploratory studies where a novel linker with potentially unique pharmacokinetic contributions is desired.
We strongly recommend that researchers perform a head-to-head comparison using the protocols outlined in this guide. Evaluating linker candidates empirically against these critical performance metrics—especially hydrolytic stability at physiological and lysosomal pH—is the most reliable way to identify the optimal linker for a specific antibody, payload, and therapeutic application.
References
-
AxisPharm. (n.d.). Hydrazide PEG. AxisPharm. Retrieved from [Link]
-
Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Journal of Cancer, 7(12), 1507–1519. Retrieved from [Link]
-
ADC Review. (2019). What are Stable Linkers?. ADC Review / Journal of Antibody-drug Conjugates. Retrieved from [Link]
-
Dirksen, A., & Hackeng, T. M. (2009). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 20(8), 1443-1451. Retrieved from [Link]
-
Chen, Y., & Chen, Y. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Hematology & Oncology, 11(1), 1-13. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Retrieved from [Link]
-
Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. University of Wisconsin-Madison. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. Retrieved from [Link]
-
An, Z., et al. (2018). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters, 9(12), 1184-1186. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc. Retrieved from [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Retrieved from [Link]
-
Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(8), 589-598. Retrieved from [Link]
-
Creative Biolabs. (2022). ADC Panoramic Overview-Linker. Creative Biolabs. Retrieved from [Link]
-
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. Retrieved from [Link]
-
Consensus. (n.d.). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Consensus. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
Sources
- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Hydrazide | BroadPharm [broadpharm.com]
- 9. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raineslab.com [raineslab.com]
- 14. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 15. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. help.lumiprobe.com [help.lumiprobe.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Hydrazone Ligation over NHS Ester Chemistry in Bioconjugation
A Comparative Guide for Advanced Drug Development
In the landscape of bioconjugation, particularly for the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the choice of crosslinking chemistry is a critical determinant of success. While traditional N-hydroxysuccinimide (NHS) ester-based crosslinkers have been a mainstay for their ability to react with primary amines on proteins, a more nuanced approach utilizing hydrazone ligation, exemplified by reagents like 1-(2-Hydrazinylethyl)pyrrolidine, offers distinct advantages in control, stability, and specificity. This guide provides an in-depth comparison to inform researchers, scientists, and drug development professionals on the strategic selection of crosslinking technology.
The Fundamental Divide: Amine Reactivity vs. Carbonyl Chemistry
The core difference between NHS esters and hydrazine-based linkers lies in their target functional groups and the nature of the bond they form.
-
NHS Ester Crosslinkers: These reagents react with primary amines, most notably the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable amide bonds.[1][2] This reaction is highly dependent on pH, typically requiring slightly alkaline conditions (pH 7.2-9) to ensure the amine is deprotonated and thus nucleophilic.[1][3]
-
Hydrazine-Based Linkers (e.g., this compound): These linkers employ hydrazone ligation, a reaction between a hydrazine or hydrazide derivative and a carbonyl group (an aldehyde or ketone).[4][5] This forms a carbon-nitrogen double bond known as a hydrazone.[4] A key advantage here is that carbonyl groups are not naturally abundant on most proteins, allowing for their controlled, site-specific introduction through enzymatic or chemical modification of glycans or specific amino acid residues.[6]
At a Glance: NHS Esters vs. Hydrazone Ligation
| Feature | NHS Ester Crosslinkers | Hydrazine-Based Linkers (Hydrazone Ligation) |
| Target Group | Primary Amines (e.g., Lysine) | Carbonyls (Aldehydes, Ketones) |
| Bond Formed | Amide | Hydrazone |
| Specificity | Non-specific (targets multiple lysines)[] | Site-specific (targets introduced carbonyls)[][8] |
| Bond Stability | Highly Stable, Irreversible[2][9] | pH-Sensitive, Reversible (Stable at pH ~7.4, cleavable at acidic pH)[4][] |
| Optimal Reaction pH | 7.2 - 9.0[3] | ~6.0 (can be catalyzed)[11] |
| Key Disadvantage | Hydrolytic instability, potential for protein aggregation[3][12] | Potential for slow reaction kinetics (can be overcome)[13][14] |
The Core Advantages of Hydrazone Chemistry
The strategic benefits of employing a hydrazine-based crosslinker like this compound stem from the unique properties of the hydrazone bond and the specificity of the reaction.
Enhanced Site-Specificity and Homogeneity
NHS ester chemistry often results in a heterogeneous mixture of conjugates because antibodies and other proteins have multiple surface-exposed lysine residues.[] This lack of control can lead to variations in the drug-to-antibody ratio (DAR), potentially impacting the therapeutic's efficacy and pharmacokinetics.[8]
In contrast, hydrazone ligation allows for precise, site-specific conjugation.[][15] By first introducing a limited number of carbonyl groups at specific locations on the antibody—for instance, by oxidizing the N-glycans in the Fc region—researchers can create a homogenous population of ADCs with a well-defined DAR.[6][16] This homogeneity is a significant advantage for manufacturing consistency and regulatory approval.
pH-Dependent Payload Release
The hydrazone bond is uniquely designed for controlled drug release. It remains relatively stable at the physiological pH of the bloodstream (~7.4) but is susceptible to hydrolysis under the acidic conditions found within cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][] This pH-sensitivity is a powerful tool for developing ADCs that release their cytotoxic payload primarily within the target tumor cells, thereby minimizing off-target toxicity.[6][]
The stability of the hydrazone linkage can be further tuned by modifying the chemical structure adjacent to the bond, allowing for precise control over the release kinetics.[17] While this pH-lability is a key advantage, it has also been associated with some premature drug release in circulation for early-generation ADCs.[6]
In contrast, the amide bond formed by NHS esters is highly stable and generally considered non-cleavable under physiological conditions, which is suitable for applications where a permanent linkage is desired.[2]
Overcoming the Achilles' Heel of NHS Esters: Hydrolysis
A significant operational drawback of NHS esters is their susceptibility to hydrolysis in aqueous environments.[3] This competing reaction with water reduces the efficiency of the conjugation reaction and is accelerated at the higher pH required for aminolysis.[9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6, necessitating careful control of reaction conditions and timing.[3][9] Hydrazine-based linkers are generally more stable in aqueous buffers, offering a wider experimental window.
Visualizing the Chemistries
The fundamental differences in reaction mechanisms are key to understanding the advantages of each approach.
Caption: NHS Ester Reaction Mechanism.
Caption: Hydrazone Ligation Mechanism.
Experimental Protocols
To provide a practical context, the following are generalized, step-by-step protocols for antibody conjugation using both chemistries.
Protocol 1: NHS Ester Conjugation (Non-Specific)
This protocol describes a typical method for labeling an antibody with an NHS ester-activated molecule.
Materials:
-
Antibody (2-5 mg/mL in amine-free buffer, e.g., PBS)
-
NHS ester-activated payload (dissolved in anhydrous DMSO or DMF to 10 mM)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[18]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Buffer Exchange: Ensure the antibody is in the Reaction Buffer. If not, perform a buffer exchange using a desalting column. Adjust the antibody concentration to ~3.0 mg/mL.[19]
-
Payload Addition: Calculate the required volume of the 10 mM payload stock solution to achieve a 10- to 20-fold molar excess over the antibody. Add this volume to the antibody solution while gently vortexing.[9]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9][19]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[9]
-
Purification: Remove unreacted payload and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) and confirm the integrity of the conjugate using spectrophotometry and chromatography (e.g., HIC-HPLC).
Protocol 2: Hydrazone Ligation (Site-Specific)
This protocol outlines the site-specific conjugation of a hydrazine-functionalized payload to an antibody with engineered carbonyl groups.
Materials:
-
Antibody with accessible glycans
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium periodate (NaIO₄) solution (freshly prepared)
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0[11]
-
Hydrazine-functionalized payload (e.g., this compound derivative)
-
Desalting column
Procedure:
-
Antibody Oxidation (Aldehyde Generation):
-
Buffer exchange the antibody into the Oxidation Buffer.
-
Add a controlled molar excess of NaIO₄ to the antibody solution.
-
Incubate in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding glycerol.
-
Immediately purify the oxidized antibody using a desalting column equilibrated with the Coupling Buffer to remove residual oxidant and byproducts.
-
-
Conjugation:
-
Add the hydrazine-functionalized payload to the purified, oxidized antibody at a defined molar excess.
-
Incubate the reaction for 2-4 hours at room temperature. The reaction can be catalyzed by the addition of aniline to improve kinetics.[20]
-
-
Purification: Purify the resulting ADC using a desalting column or other chromatographic methods to remove unreacted payload.
-
Characterization: Analyze the ADC for DAR, purity, and stability.
Conclusion
While NHS ester chemistry is a robust and straightforward method for creating stable bioconjugates, it lacks the precision and control offered by more advanced techniques. For the development of next-generation therapeutics like ADCs, the advantages of hydrazone ligation are compelling. The ability to dictate the exact site of conjugation leads to homogenous products with predictable properties, and the pH-sensitive nature of the hydrazone bond provides a built-in mechanism for targeted payload release. By understanding the fundamental chemical principles and weighing the strategic advantages of each approach, researchers can make more informed decisions to optimize the design and performance of their bioconjugates.
References
-
BOC Sciences. Site-Specific Conjugation.
-
Panowski, S., et al. (2014). Methods for site-specific drug conjugation to antibodies. mAbs, 6(1), 46-53.
-
Koniev, O., & Wagner, A. (2015). Site-specific conjugation of native antibody. Chemical Society Reviews, 44(16), 5495-5508.
-
Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody-drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate Chemistry, 26(2), 176-192.
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
-
BOC Sciences. Acid Labile Linker Synthesis.
-
Dimasi, N., et al. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Bioconjugate Chemistry, 32(9), 1845-1858.
-
Kim, J., & Park, S. J. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Journal of Pharmaceutical Investigation, 46(8), 643-653.
-
Creative Proteomics. Amine-Reactive Crosslinker Overview.
-
BenchChem. (2025). Application Notes & Protocols: A Step-by-Step Guide for Antibody-Drug Conjugate Synthesis Using Hydrazone Linkers.
-
Sapsford, K. E., et al. (2011). Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging. Bioconjugate Chemistry, 22(5), 969-978.
-
Li, H., et al. (2020). Harnessing acylhydrazone-oxime exchange reaction to achieve diverse synthesis of glycosite-specific antibody–drug conjugates. Organic & Biomolecular Chemistry, 18(4), 633-637.
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376.
-
BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation.
-
Kalia, J., & Raines, R. T. (2010). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 21(10), 1858-1863.
-
BenchChem. (2025). Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide.
-
BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
-
Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
-
Thermo Fisher Scientific. Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
-
ResearchGate. (2025). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities.
-
Sigma-Aldrich. 1-(2-Hydroxyethyl)-2-pyrrolidone.
-
Tocris Bioscience. Conjugation Protocol for Amine Reactive Dyes.
-
Lab Pro Inc. 1-(2-Hydroxyethyl)pyrrolidine, 100ML.
-
Sigma-Aldrich. 1-(2-Hydroxyethyl)pyrrolidine.
-
Guo, X., et al. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. Bioconjugate Chemistry, 18(2), 363-370.
-
TCI AMERICA. 1-(2-Hydroxyethyl)pyrrolidine.
-
Chemodex. 1-(2-Hydroxyethyl)pyrrolidine.
-
Kalia, J., & Raines, R. T. (2010). Comparison of hydrazone heterobifunctional cross-linking agents for reversible conjugation of thiol-containing chemistry. Bioconjugate Chemistry, 21(10), 1858-1863.
-
ResearchGate. (2017). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents.
-
ResearchGate. (2025). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
-
BenchChem. (2025). A Head-to-Head Comparison of Bioconjugation Linkers: Mal-PEG3-C1-NHS Ester vs. Alternatives.
-
Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. International Journal of Pharmaceutical Investigation, 25(3), 226-243.
-
Mallak. N-(2-Hydroxyethyl) pyrrolidine.
-
Kass, I. J., et al. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 26(11), 3326.
-
Van den Berg, L., et al. (2021). 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Chemical Science, 12(9), 3245-3252.
-
Georgieva, M., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 27(1), 269.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for site-specific drug conjugation to antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Harnessing acylhydrazone-oxime exchange reaction to achieve diverse synthesis of glycosite-specific antibody–drug conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 20. Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Chemistries: A Senior Application Scientist's Guide to "1-(2-Hydrazinylethyl)pyrrolidine" vs. Maleimide Chemistry for Bioconjugation
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the critical choices in bioconjugation. The selection of a chemical ligation strategy is a pivotal decision that profoundly impacts the stability, homogeneity, and ultimate efficacy of your bioconjugate. This guide provides an in-depth, objective comparison between two powerful and widely adopted chemistries: the classic maleimide-thiol reaction and the versatile hydrazone formation, exemplified here by the use of reagents like 1-(2-Hydrazinylethyl)pyrrolidine.
We will move beyond simple protocol recitation to explore the underlying mechanisms, the subtle nuances of reaction conditions, and the critical implications for the final conjugate's performance. Our goal is to equip you with the expertise to not just follow a protocol, but to make informed, data-driven decisions for your specific application.
The Cornerstone of Bioconjugation: Choosing Your Linkage
The covalent linkage of two molecules, at least one of which is a biomolecule, is the essence of bioconjugation. Whether you are developing Antibody-Drug Conjugates (ADCs), creating fluorescent probes for cellular imaging, or immobilizing proteins on a surface, the chemical bridge you build is paramount. An ideal conjugation chemistry offers high selectivity, robust kinetics under physiological conditions, and a final linkage with stability tailored to the application. Today, we dissect two workhorse reactions that approach this ideal from different angles.
The Established Standard: Maleimide-Thiol Chemistry
Maleimide chemistry has long been a dominant force in the bioconjugation toolbox, prized for its exceptional reactivity and specificity towards sulfhydryl (thiol) groups.[1]
Mechanism of Action: The Michael Addition
The reaction proceeds via a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks one of the activated double bonds in the maleimide ring.[2] This forms a stable thioether bond, specifically a thiosuccinimide linkage.[2][3] The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[2][3] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2][3]
Caption: Mechanism of Maleimide-Thiol Conjugation.
The Achilles' Heel: Linkage Instability
Despite its widespread use, the thiosuccinimide linkage harbors a significant vulnerability: it is susceptible to a retro-Michael reaction.[2][4] This reversal can lead to the dissociation of the conjugate, particularly in the presence of other thiols like glutathione, which is abundant in the bloodstream and intracellularly.[4][5] This "thiol exchange" can result in payload migration to off-target proteins, diminishing efficacy and increasing potential toxicity.[2][5]
The stability of the conjugate is a race between this undesirable retro-Michael reaction and a stabilizing, irreversible hydrolysis of the succinimide ring.[5] This hydrolysis opens the ring to form a succinamic acid derivative, which is no longer susceptible to reversal.[3][5]
Caption: Competing Fates of the Thiosuccinimide Linkage.
The Versatile Challenger: Hydrazone Ligation
Hydrazone ligation offers a distinct and highly adaptable approach to bioconjugation. It involves the reaction of a hydrazine or hydrazide derivative, such as this compound, with an aldehyde or ketone to form a stable hydrazone bond.[6]
Mechanism of Action: Nucleophilic Addition-Elimination
The reaction is a classic nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. A key advantage of this chemistry is the ability to generate the aldehyde or ketone target site-specifically on a biomolecule. A common and powerful strategy involves the mild periodate oxidation of cis-diols present in carbohydrate moieties (glycans) on antibodies and other glycoproteins.[7][8][9] This allows for conjugation away from the protein's active or binding sites.[7][8]
Caption: Experimental Workflow for Maleimide Conjugation.
Methodology:
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES). [10]Buffers should be free of extraneous thiols. Degassing with nitrogen or argon is crucial to prevent the re-oxidation of thiols into disulfide bonds. 2. Disulfide Reduction (Optional but Recommended): Cysteine residues often exist as oxidized disulfide bridges which are unreactive towards maleimides. [11]To maximize labeling, add a 10-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature. [10]3. Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). [11][12]Aqueous solutions of maleimides are prone to hydrolysis and should not be stored. [3][10]4. Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent. [12]The excess drives the reaction to completion. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. 5. Purification: Remove the unreacted maleimide reagent and byproducts using a desalting column (e.g., G-25) or dialysis. [10]This step is critical to stop the reaction and prevent potential non-specific labeling during storage.
-
Characterization: Determine the Degree of Labeling (DOL), the average number of molecules conjugated per protein, using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Hydrazone Ligation to an Oxidized Antibody
This protocol outlines the site-specific labeling of an antibody by first generating aldehyde groups on its glycans, followed by conjugation with a hydrazine-functionalized molecule.
Caption: Experimental Workflow for Hydrazone Ligation to Glycans.
Methodology:
-
Antibody Preparation: Prepare the antibody in a suitable buffer such as PBS.
-
Glycan Oxidation: Cool the antibody solution to 4°C. Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM. [13]Incubate for 30 minutes at 4°C in the dark to gently oxidize the cis-diols on the Fc-glycans to aldehydes. [7][13]The low temperature and short incubation time minimize non-specific oxidation of amino acid residues. [9]3. Quench and Purify: Immediately remove the excess, reactive periodate using a desalting column equilibrated in the desired ligation buffer. This step is critical to prevent unwanted side reactions.
-
Prepare Hydrazine Reagent: Dissolve the hydrazine-functionalized payload (e.g., this compound derivative) in a suitable buffer or co-solvent.
-
Hydrazone Ligation: Add the hydrazine reagent to the purified, oxidized antibody. For reactions at or near neutral pH, add a catalyst like aniline to a final concentration of 10-100 mM to accelerate the ligation. [14][15]Incubate the reaction at room temperature or 37°C for 2-24 hours, monitoring progress by LC-MS if possible. [16]6. Final Purification: Purify the antibody conjugate away from excess hydrazine reagent and catalyst using size exclusion chromatography, affinity chromatography, or dialysis.
Conclusion: Selecting the Right Tool for the Job
The choice between maleimide and hydrazone chemistry is not a matter of one being definitively "better," but rather which is optimally suited for the specific biological question and therapeutic goal.
Choose maleimide chemistry when:
-
Your primary target is a cysteine residue.
-
You require rapid and efficient conjugation under near-neutral pH conditions.
-
Your application can tolerate potential linkage instability, or you are using next-generation maleimides designed for enhanced stability. [4] Choose hydrazone chemistry when:
-
Site-specific conjugation away from protein functional domains is critical, making glycan targeting an attractive strategy.
-
You desire a conjugate with pH-sensitive release properties, for example, in targeted drug delivery to acidic tumor environments.
-
The biomolecule lacks accessible and reactive thiols.
As bioconjugation science continues to evolve, a deep, mechanistic understanding of the tools at your disposal is your greatest asset. By appreciating the distinct advantages and inherent limitations of both maleimide and hydrazone chemistries, you can design and execute more robust, reliable, and effective conjugation strategies, accelerating your research and development efforts.
References
-
Matos, M. J., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. PubMed. [Link]
-
ACS Publications. (2016). Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine. Bioconjugate Chemistry. [Link]
-
Kojima, R., et al. (2010). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC - NIH. [Link]
-
Kalia, J. & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]
-
PubMed. (2016). Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine. [Link]
-
ACS Publications. (2016). Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine. [Link]
-
BioActs. (2024). Maleimide Conjugation Protocol for Thiol Dyes. [Link]
-
Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]
-
CD BioGlyco. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development. [Link]
-
PubMed. (2010). Comparison of hydrazone heterobifunctional cross-linking agents for reversible conjugation of thiol-containing chemistry. [Link]
-
ResearchGate. (2025). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. [Link]
-
bioRxiv. (2021). GlyConnect: a glycan-based conjugation extension of the GlycoDelete technology. [Link]
-
Frontiers. Glycoconjugations of Biomolecules by Chemical Methods. [Link]
-
ACS Publications. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link]
-
ChemRxiv. Catalysis of hydrazone and oxime peptide ligation by arginine. [Link]
-
PMC - NIH. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. [Link]
-
PMC - NIH. (2009). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. [Link]
-
YouTube. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. [Link]
-
PMC - NIH. (2013). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. [Link]
-
ResearchGate. (2025). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. [Link]
-
RSC Publishing. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. [Link]
-
AWS. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. [Link]
-
ResearchGate. (2025). Rapid Catalyst-Free Hydrazone Ligation: Protein-Pyridoxal Phosphoramides. [Link]
Sources
- 1. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 7. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. biotium.com [biotium.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. biorxiv.org [biorxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to Validating "1-(2-Hydrazinylethyl)pyrrolidine" Conjugation Sites by Peptide Mapping
This guide provides an in-depth technical comparison and a validated workflow for the precise identification of conjugation sites for "1-(2-Hydrazinylethyl)pyrrolidine" on therapeutic proteins. As drug development pipelines increasingly rely on complex bioconjugates like antibody-drug conjugates (ADCs) and custom-functionalized proteins, unequivocally confirming the location of conjugation is not merely an analytical exercise; it is a fundamental requirement for ensuring product consistency, efficacy, and safety.[1] This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, field-tested methodology for this critical characterization step.
The Imperative of Site-Specific Validation
The performance of a protein bioconjugate is inextricably linked to its structure. The specific amino acid residue(s) to which a molecule is attached can profoundly influence the protein's folding, stability, biological activity, and immunogenicity.[2][3] For instance, conjugation within a complementarity-determining region (CDR) of a monoclonal antibody can abolish its binding affinity, rendering the therapeutic ineffective. Therefore, while methods like intact mass analysis can confirm the average drug-to-antibody ratio (DAR), they cannot provide the granular, site-specific data required for comprehensive characterization.[4][5] Peptide mapping is the gold-standard analytical technique that bridges this gap, providing a "fingerprint" of the protein's primary structure and any modifications.[6][7]
Understanding the Conjugation Chemistry
"this compound" features a terminal hydrazine group (-NH-NH₂). This functional group is highly reactive towards carbonyls (aldehydes and ketones) under mild, aqueous conditions, forming a stable hydrazone bond.[8] In protein chemistry, the target carbonyls are typically not naturally present on amino acid side chains (with rare exceptions). Therefore, they are most often intentionally introduced through one of two primary strategies:
-
Oxidation of Glycans: For glycoproteins like monoclonal antibodies, the carbohydrate moieties can be gently oxidized using a reagent like sodium periodate (NaIO₄). This process cleaves the diol bonds within the sugar rings to create reactive aldehyde groups, providing a site-selective handle for conjugation away from the protein backbone.
-
Enzymatic or Chemical Modification: Specific enzymes or chemical reagents can be used to generate a carbonyl group at a desired location, such as the N-terminus or a specific amino acid side chain.
This guide will focus on the validation of conjugation to sites generated via glycan oxidation, a common and powerful strategy.
Core Methodology: Peptide Mapping by LC-MS/MS
Peptide mapping by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for identifying conjugation sites.[6] The process involves enzymatically digesting the conjugate into smaller peptides, separating them chromatographically, and analyzing them by mass spectrometry to identify the specific peptides that carry the mass modification of the conjugated molecule.
Comparative Overview of Analytical Strategies
| Analytical Technique | Information Provided | Pros | Cons |
| Intact Mass Analysis (Top-Down) | Average Drug-to-Antibody Ratio (DAR); Overall heterogeneity. | Fast; Provides a global view of the conjugate population. | Does not identify specific conjugation sites; Insufficient for detailed structural characterization.[5] |
| Subunit Analysis (Middle-Down) | DAR for each subunit (e.g., light chain vs. heavy chain); Gross localization. | Higher resolution than intact mass; Can narrow down the location of the conjugate. | Still does not provide amino acid-level resolution. |
| Peptide Mapping (Bottom-Up) | Precise amino acid location of each conjugation; Site occupancy levels. | Gold standard for site identification; Provides highest resolution.[4][7] | More complex and time-consuming sample preparation; Data analysis can be challenging.[2][9] |
Visualizing the Chemistry and Workflow
To fully grasp the process, it is essential to visualize both the chemical reaction and the analytical workflow.
Caption: Reaction of a protein aldehyde with the hydrazine moiety.
Caption: The experimental workflow for conjugation site validation.
Field-Proven Experimental Protocol
This protocol outlines a self-validating system for identifying "this compound" conjugation sites. A critical component is the parallel analysis of the unconjugated protein, which serves as a baseline to distinguish native peptides from modified ones.
Step 1: Sample Preparation (Denaturation, Reduction, and Alkylation)
Causality: The protein must be fully unfolded (denatured) to ensure the enzyme can access all potential cleavage sites. Disulfide bonds are reduced and then alkylated to prevent them from reforming, which would interfere with digestion and chromatographic separation.[10]
-
Reconstitute: Prepare two aliquots of ~100 µg each: one of the conjugate and one of the unconjugated control protein. Adjust the concentration to 1 mg/mL with a denaturation buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.0).
-
Reduce: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylate: Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes. Expert Tip: Using IAA prevents disulfide bond reformation, ensuring a homogenous population of linearized protein chains for digestion.
Step 2: Enzymatic Digestion
Causality: A protease with high specificity, like trypsin, is used to cleave the protein into a predictable set of peptides.[1] Trypsin cleaves at the C-terminal side of lysine (K) and arginine (R) residues.
-
Buffer Exchange: Dilute the samples at least 4-fold with 100 mM Tris-HCl, pH 8.0, to lower the denaturant concentration to <2 M, which is necessary for enzyme activity.
-
Add Enzyme: Add a trypsin/Lys-C mix (mass spectrometry grade) at a 1:25 enzyme-to-protein ratio (w/w).
-
Incubate: Digest overnight (12-16 hours) at 37°C.
-
Quench: Stop the digestion by adding formic acid to a final concentration of 1%.
Step 3: LC-MS/MS Analysis
Causality: The complex peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity. The separated peptides are then ionized and analyzed by a high-resolution mass spectrometer to determine their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Setup: Use a C18 reverse-phase column on a UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Separation: Elute peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
MS Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument will perform a full MS1 scan to detect all eluting peptides, followed by MS2 scans (fragmentation) of the most abundant ions. This fragmentation data is used to determine the peptide's amino acid sequence.[6]
Step 4: Data Analysis and Interpretation
Causality: Specialized software compares the experimental MS/MS spectra against a theoretical database generated from the protein's known amino acid sequence. The key is to identify peptides with a mass shift corresponding to the addition of "this compound."
-
Database Search: Use a software suite (e.g., Proteome Discoverer™, Byos, or MaxQuant) to search the MS/MS data against the protein sequence.
-
Identify Modifications: Crucially, include a variable modification in the search parameters corresponding to the mass of "this compound" minus the mass of a water molecule (due to the condensation reaction), which is approximately 114.18 Da .
-
Compare and Validate:
-
Process the data from the unconjugated control first to build a baseline peptide map.
-
Process the data from the conjugated sample. Peptides identified with the +114.18 Da mass shift are your candidates.
-
Manually inspect the MS2 spectra of these candidate peptides. High-quality fragmentation data that confirms the peptide sequence and localizes the mass shift to a specific amino acid (or a glycan attached to one) provides definitive proof of the conjugation site.
-
Interpreting the Results: A Hypothetical Case Study
Imagine analyzing a conjugated monoclonal antibody. The data analysis might yield the results summarized in the table below.
| Peptide Sequence | Observed m/z (Monoisotopic) | Expected Mass (Unmodified) | Expected Mass (Modified) | Modification Site | Conclusion |
| EEQYNSTYR | 1165.48 | 1165.48 | N/A | None | Unmodified Peptide |
| VVSVLTVLHQDWLNGK | 1851.01 | 1851.01 | N/A | None | Unmodified Peptide |
| TKPREEQYN(297)STYR | 3031.29 | 2917.11 | 3031.29 | Asn-297 (Glycan) | Conjugation Confirmed |
| VSNK(315)ALPAPIEK | 2408.23 | 2294.05 | 2408.23 | Asn-315 (Glycan) | Conjugation Confirmed |
In this example, the peptides containing the known N-glycosylation sites (Asn-297 and Asn-315) show a mass increase that perfectly matches the mass of the conjugated moiety. This provides unambiguous evidence that the conjugation occurred on the oxidized glycans at these positions.
Conclusion
Validating the conjugation sites of molecules like "this compound" is a non-negotiable step in the development of novel biotherapeutics. While alternative methods provide a high-level overview, only peptide mapping by LC-MS/MS delivers the precise, amino acid-level resolution required for definitive structural characterization.[11][12] The workflow described here, which combines a robust experimental protocol with a self-validating comparative analysis, provides a reliable framework for generating the high-quality data needed to ensure product quality, consistency, and safety, ultimately accelerating the path from research to clinical application.
References
-
Mouchahoir, T., & Schiel, J. E. (2018). Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens . Journal of the American Society for Mass Spectrometry, 29(3), 559–572. [Link]
-
Emery Pharma. Peptide Mapping: Uncovering the Protein's Secrets . [Link]
-
BioPharmaSpec. Peptide Mapping & PTM Analysis | ICH Q6B Compliant . [Link]
-
CuriRx, Inc. Peptide Mapping Challenges That An Experienced CDMO Can Solve . [Link]
-
Novatia, LLC. Protein peptide mapping . [Link]
-
Tcheliessige, P., et al. (2019). Addressing common challenges of biotherapeutic protein peptide mapping using recombinant trypsin . Journal of Chromatography B, 1124, 212-221. [Link]
-
Neptune Generics. Peptide Mapping: A Cornerstone for Biopharmaceutical Characterization & Quality Control . [Link]
-
Thermo Fisher Scientific. Biopharmaceutical peptide mapping; addressing the challenges with simple fast, and reproducible workflows . Chromatography Today. [Link]
-
An, Z., et al. (2021). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates . Drug Metabolism and Disposition, 49(8), 668-677. [Link]
-
ACS Publications. Terminal Conjugation Enables Nanopore Sequencing of Peptides . ACS Central Science. [Link]
-
Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies . [Link]
-
PubMed. LC-MS/MS method for dual-ligand peptide-drug CBP-1018 and its deconjugated payload MMAE including sample stabilization strategy for its MC-Val-Cit-PABC linker . Talanta. [Link]
-
Lu, Y., & Lai, L. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines . Vaccines, 9(6), 629. [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). The Next Step in Homogenous Bioconjugate Development: Optimizing Payload Placement and Conjugate Composition . BioProcess International. [Link]
-
Jain, N., et al. (2015). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy . Biotechnology Progress, 31(5), 1346-1352. [Link]
-
Repligen. Validating Protein Concentration of Antibody-Drug Conjugates with Variable Pathlength Spectroscopy . YouTube. [Link]
-
Kirshenbaum, K., & Javahishvili, T. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling . PLoS ONE, 6(5), e20374. [Link]
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. emerypharma.com [emerypharma.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. enovatia.com [enovatia.com]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Mapping Analysis - Creative Proteomics [creative-proteomics.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. curirx.com [curirx.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharmaspec.com [biopharmaspec.com]
A Researcher's Guide to Functional Validation of Biomolecules Labeled via Hydrazinyl-Pyrrolidine Chemistry
Abstract
The covalent modification of biomolecules is a cornerstone of modern life sciences, enabling the development of everything from fluorescent imaging reagents to targeted antibody-drug conjugates (ADCs). Hydrazinyl-based chemistries, which target aldehyde or ketone groups, offer a powerful method for site-specific labeling, particularly on the carbohydrate domains of glycoproteins like antibodies. This guide provides a comprehensive comparison of functional assays essential for validating the biological activity of biomolecules labeled using reagents such as "1-(2-Hydrazinylethyl)pyrrolidine." We will delve into the causality behind experimental choices, provide detailed, field-tested protocols for key assays, and compare this labeling strategy against common alternatives, supported by quantitative data to guide researchers in making informed decisions for their experimental needs.
Introduction: The “Why” Behind Post-Labeling Functional Assays
Bioconjugation is the process of forming a stable covalent link between two molecules, where at least one is a biomolecule.[1] While this process is enabling, it is not without risk. The very act of chemical modification can inadvertently alter the three-dimensional structure of a protein, potentially masking binding sites, impeding conformational changes necessary for function, or denaturing the molecule altogether.[2][3] Therefore, it is a critical and non-negotiable step to empirically validate that the labeled biomolecule retains its intended biological activity.[4][5]
This guide focuses on a specific, yet powerful, bioconjugation strategy: the reaction of a hydrazine-containing reagent with a biomolecule bearing an aldehyde or ketone.[6][7] This is particularly relevant for labeling monoclonal antibodies (mAbs), as the cis-diol groups on their native glycans can be gently oxidized with sodium periodate to create aldehyde groups, providing a conjugation site away from the antigen-binding regions.[7] The hydrazine group on a molecule like "this compound" then reacts with this aldehyde to form a stable hydrazone bond.[7][8]
While this method is designed to preserve function, validation is paramount. This guide will equip researchers with the foundational knowledge and practical protocols to confirm the activity of their newly labeled biomolecules.
The Labeling Workflow: Hydrazone Ligation
The core of this technique is the chemoselective reaction between a hydrazine and a carbonyl group (aldehyde or ketone).[8][9] Unlike other methods that target abundant amino acids like lysine, this approach can offer more controlled, site-specific conjugation.
Workflow Diagram
Caption: Workflow for labeling and validating an antibody via hydrazone ligation.
Core Functional Assays for Labeled Antibodies
Once an antibody is labeled, its most critical function must be verified: its ability to bind its target antigen with high specificity and affinity.[10][11] Secondary functions, such as effector functions, may also require validation depending on the intended application.
Antigen Binding Confirmation: ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a robust, plate-based method ideal for screening and confirming antigen binding.[12][13][14] A sandwich ELISA format is commonly used to assess the integrity of the labeled antibody's binding capability.[12][15]
Experimental Protocol: Sandwich ELISA for Binding Validation
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL of a specific capture antibody (that binds a different epitope than the labeled antibody) at 2-5 µg/mL in a suitable coating buffer (e.g., 1X PBS). Incubate overnight at 4°C.[12][14]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[16]
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[12][16]
-
Antigen Addition: Wash the plate 3 times. Add 100 µL of the target antigen at a predetermined optimal concentration to each well. Incubate for 2 hours at room temperature.
-
Test Antibody Addition: Wash the plate 3 times. Add 100 µL of serial dilutions of both the unlabeled (control) and labeled antibody to the plate. Incubate for 1-2 hours at room temperature.[15]
-
Detection:
-
If the labeled antibody is conjugated to an enzyme (e.g., HRP), wash the plate 5 times and proceed directly to substrate addition.
-
If the label is a fluorophore or biotin, a secondary enzyme-linked antibody (e.g., Anti-Fluorophore-HRP) is needed. Wash, add the secondary antibody, incubate for 1 hour, and wash again.[15]
-
-
Signal Development: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color develops. Stop the reaction with 50 µL of Stop Solution (e.g., 1 M H₂SO₄).[14]
-
Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[14] Plot the absorbance versus antibody concentration and compare the binding curves of the labeled and unlabeled antibody. A significant rightward shift in the curve for the labeled antibody indicates reduced binding affinity.[4]
Quantitative Kinetics Analysis: Surface Plasmon Resonance (SPR)
For a more detailed and quantitative assessment of binding kinetics, Surface Plasmon Resonance (SPR) is the gold standard.[17][18] SPR is a label-free technique that measures binding events in real-time, providing crucial data on association rates (kₐ), dissociation rates (kₔ), and the overall affinity constant (Kₗ).[18][19][20]
Experimental Protocol: SPR Kinetic Analysis
-
Chip Preparation: Choose a sensor chip appropriate for antibody capture (e.g., a Protein A/G chip). Equilibrate the chip surface with running buffer (e.g., HBS-EP+).
-
Ligand Immobilization: Inject the target antigen over the sensor surface to be captured by the immobilized protein A/G. The amount of immobilized antigen should be optimized to avoid mass transport limitations.
-
Analyte Injection: Inject a series of concentrations of the unlabeled antibody over the sensor surface, followed by a dissociation phase where only running buffer flows. Regenerate the surface between cycles if necessary.
-
Labeled Antibody Injection: Repeat the exact same series of injections using the labeled antibody.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₗ for both the labeled and unlabeled antibody.[21]
| Parameter | Description | Indication of Impaired Function |
| kₐ (on-rate) | Rate of complex formation (M⁻¹s⁻¹) | A significant decrease suggests the label may be sterically hindering the initial binding event. |
| kₔ (off-rate) | Rate of complex decay (s⁻¹) | A significant increase indicates the label may be destabilizing the antigen-antibody complex. |
| Kₗ (Affinity) | Equilibrium dissociation constant (kₔ/kₐ) (M) | A significant increase (lower affinity) is the overall measure of reduced binding strength. |
| Table 1: Key kinetic parameters from SPR analysis and their interpretation. |
Comparison with Alternative Labeling Chemistries
Hydrazine-carbonyl chemistry is just one of several bioconjugation strategies.[22] The choice of method can significantly impact the final conjugate's performance.[23]
| Chemistry | Target Residue/Group | Pros | Cons | Impact on Function |
| Hydrazone | Aldehydes/Ketones (from oxidized glycans) | Site-specific, away from antigen-binding sites. Reaction proceeds under mild, aqueous conditions.[8] | Requires an additional oxidation step. Hydrazone bond can be less stable than other linkages under certain conditions.[7][24] | Generally low impact on antigen binding. The primary risk is from the oxidation step potentially damaging the protein backbone if not controlled. |
| NHS Ester | Primary Amines (Lysine, N-terminus) | Simple, fast, and widely used. No pre-activation of the protein is needed.[25] | Targets abundant lysine residues, leading to a heterogeneous mixture of conjugates and potential labeling within the antigen-binding site.[23][26] | High risk of inactivating the antibody if lysines in the binding site are modified. Can lead to a fraction of the antibody population being non-functional.[4][5] |
| Maleimide | Thiols (Cysteine) | Highly specific for free thiols. Can be site-specific if engineered cysteines are introduced or native disulfides are reduced. | Requires reduction of native disulfide bonds (can disrupt structure) or protein engineering. Maleimide-thiol adducts can undergo hydrolysis (retro-Michael addition).[27][28] | If native disulfides are reduced, there is a high risk of destroying the antibody's tertiary structure and function. Site-specific engineering is generally safer. |
Table 2: Comparison of common bioconjugation chemistries.
Case Study: Quantitative Comparison of Labeled vs. Unlabeled Antibody
A hypothetical anti-HER2 monoclonal antibody was labeled with a fluorescent dye using two different methods: (A) Hydrazone ligation on oxidized glycans and (B) NHS-ester chemistry targeting lysines. The resulting conjugates were analyzed by SPR to determine the impact on binding kinetics.
| Antibody Sample | kₐ (x 10⁵ M⁻¹s⁻¹) | kₔ (x 10⁻⁴ s⁻¹) | Kₗ (nM) | Retained Activity (%) |
| Unlabeled Anti-HER2 | 5.2 | 1.1 | 0.21 | 100% |
| Method A: Hydrazone Labeled | 4.9 | 1.3 | 0.27 | ~78% |
| Method B: NHS-Ester Labeled | 2.1 | 5.8 | 2.76 | ~8% |
Table 3: Comparative kinetic data showing the functional impact of different labeling strategies.
The data clearly demonstrates that the site-specific nature of the hydrazone ligation (Method A) resulted in a conjugate that largely retained its native binding affinity. In contrast, the random labeling of lysines via NHS-ester chemistry (Method B) caused a greater than 10-fold decrease in affinity, likely due to modification of critical residues in the antigen-binding site.
Conclusion and Best Practices
The use of this compound and similar hydrazine-based reagents for labeling biomolecules offers a robust strategy for creating functional conjugates, especially for glycoproteins like antibodies. The key advantage lies in its ability to target sites distal to the primary functional domains.
However, this guide underscores a universal principle in bioconjugation: Trust, but Verify. No labeling reaction should be assumed to be benign.[4] Rigorous functional validation using methods like ELISA for initial screening and SPR for quantitative kinetics is essential to ensure that the resulting biomolecule is not only labeled but remains fully active and fit for its intended purpose. Researchers should always compare the functional data of the labeled molecule directly against its unlabeled counterpart as the ultimate benchmark of success.
References
-
Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. [Link]
-
Impact of Polymer Bioconjugation on Protein Stability and Activity Investigated with Discrete Conjugates: Alternatives to PEGylation. ACS Publications. [Link]
-
Recent bioconjugation strategies. Comparison of properties between... ResearchGate. [Link]
-
Impact of Polymer Bioconjugation on Protein Stability and Activity Investigated with Discrete Conjugates: Alternatives to PEGylation. ACS Publications. [Link]
-
A Genetically Encoded Aldehyde for Rapid Protein Labelling. PMC - NIH. [Link]
-
Impact of Polymer Bioconjugation on Protein Stability and Activity Investigated with Discrete Conjugates: Alternatives to PEGylation. PubMed. [Link]
-
SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]
-
The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies. [Link]
-
Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols. Assay Genie. [Link]
-
Direct ELISA Protocol. Creative Diagnostics. [Link]
-
Recombinant Protein Hydrazides: Application to Site-Specific Protein PEGylation. ACS Publications. [Link]
-
Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Carterra. [Link]
-
The principle and method of ELISA. MBL Life Science. [Link]
-
Selective chemical labeling of proteins. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. PMC - NIH. [Link]
-
Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]
-
Hydrazine chemistry reagents - SANH/SHNH/SHTH, MHPH/MTFB, SFB. Interchim. [Link]
-
Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Aldehyde tag. Wikipedia. [Link]
-
Types of Bioconjugate Chemistry for Molecular Engineering. Bio-Synthesis. [Link]
-
Fluorescent labeled antibodies - balancing functionality and degree of labeling. PMC - NIH. [Link]
-
Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. [Link]
-
Bioconjugation. Wikipedia. [Link]
-
How Screening & Functional Assays Improve Antibody Selection for Therapeutics & Diagnostics. Fusion Antibodies. [Link]
-
Fluorescent-labeled antibodies: Balancing functionality and degree of labeling | Request PDF. ResearchGate. [Link]
-
Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Research Journal of Pharmacy and Technology. [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]
-
5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. NIH. [Link]
Sources
- 1. Bioconjugation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Polymer Bioconjugation on Protein Stability and Activity Investigated with Discrete Conjugates: Alternatives to PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 10. antibody.com [antibody.com]
- 11. precisionantibody.com [precisionantibody.com]
- 12. gbo.com [gbo.com]
- 13. assaygenie.com [assaygenie.com]
- 14. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 15. Sandwich ELISA protocol | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 19. rapidnovor.com [rapidnovor.com]
- 20. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. biotium.com [biotium.com]
- 25. lifesciences.danaher.com [lifesciences.danaher.com]
- 26. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 27. mdpi.com [mdpi.com]
- 28. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Stability of Hydrazone Linkers
Introduction: The Pivotal Role of Linker Stability in Targeted Therapeutics
In the landscape of targeted drug delivery, particularly within the realm of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but a critical determinant of therapeutic success.[1] It must be a master of dual roles: remaining steadfastly stable in the systemic circulation to prevent premature payload release and its associated off-target toxicities, while also being precisely engineered to cleave and release its potent cargo upon reaching the target site.[2] Among the arsenal of cleavable linkers, the hydrazone bond has been a cornerstone, prized for its inherent pH-sensitivity.[3] This characteristic allows it to leverage the acidic microenvironments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within tumor cells as a trigger for drug release.[4][5]
However, the term "hydrazone linker" encompasses a diverse family of chemical structures, each with a unique stability profile. Early generation ADCs utilizing hydrazone linkers faced challenges with insufficient stability in circulation, leading to a narrow therapeutic window.[5][6] This guide provides an in-depth comparison of the in vitro and in vivo stability of different hydrazone linkers, grounded in experimental data. We will explore the chemical principles governing their stability, present quantitative comparisons, and provide robust protocols for their evaluation, empowering researchers to make informed decisions in the design of next-generation drug conjugates.
The Mechanism of Instability: Acid-Catalyzed Hydrolysis
The pH-dependent cleavage of a hydrazone bond is not an arbitrary event; it is a well-defined chemical reaction: acid-catalyzed hydrolysis. The process is initiated by the protonation of one of the hydrazone's nitrogen atoms, which increases the electrophilicity of the adjacent carbon. This makes the carbon atom susceptible to nucleophilic attack by a water molecule. The resulting tetrahedral intermediate is unstable and subsequently collapses, cleaving the carbon-nitrogen bond to release the free drug (or a drug-linker intermediate) and the corresponding ketone or aldehyde on the carrier molecule.[7][8] Understanding this mechanism is fundamental to interpreting stability data and designing more robust linkers.
Caption: Mechanism of acid-catalyzed hydrazone hydrolysis.
Key Factors Influencing Hydrazone Linker Stability
The rate of hydrolysis, and thus the stability of the linker, is not constant. It is a finely tuned property influenced by a combination of electronic and steric factors inherent to the linker's structure, as well as the external environment.
-
Electronic Effects: The electronic nature of the substituents on the aldehyde or ketone precursor plays a dominant role. Electron-donating groups near the hydrazone carbon increase its electron density, making it less electrophilic and therefore less susceptible to nucleophilic attack by water, which enhances stability.[7] Conversely, electron-withdrawing groups decrease stability. This is why hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[7]
-
Acylhydrazones vs. Alkylhydrazones: A critical distinction exists between alkylhydrazones and acylhydrazones. Acylhydrazones, which contain a carbonyl group adjacent to the hydrazine nitrogen, are generally more resistant to hydrolysis at neutral pH than their alkylhydrazone counterparts.[9] This increased stability is attributed to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which reduces its basicity and slows the initial protonation step required for hydrolysis.
-
Steric Hindrance: Bulky groups near the hydrazone bond can sterically hinder the approach of water molecules, slowing the rate of hydrolysis and increasing overall stability.
-
The Plasma Environment: A significant discrepancy often exists between stability in a simple buffer and stability in plasma, even at the same physiological pH (~7.4).[9] Plasma contains various proteins and enzymes that can catalyze the hydrolysis of the hydrazone bond, leading to a much faster rate of cleavage in vivo than predicted by simple in vitro buffer experiments.[9][10] This underscores the necessity of conducting stability assays in a biologically relevant matrix.
Caption: Key factors influencing hydrazone linker stability.
Quantitative Comparison of Hydrazone Linker Stability
To provide a clear, data-driven comparison, the following table summarizes experimental stability data for different types of hydrazone linkers under various conditions. The half-life (t½) represents the time required for 50% of the linker to be cleaved.
| Linker Type / ADC | Condition | Half-Life (t½) | Supporting Evidence |
| Acylhydrazone (Generic Doxorubicin Conjugate) | pH 7.0 Buffer | > 2.0 hours | [11] |
| pH 5.0 Buffer | ~ 2.4 minutes | [11] | |
| Acylhydrazone (Gemtuzumab Ozogamicin) | pH 7.4, 37°C | 6% hydrolysis in 24h | [11] |
| pH 4.5, 37°C | 97% release in 24h | [11] | |
| Acylhydrazone (Inotuzumab Ozogamicin) | In vivo (Circulation) | ~12.3 days | [11][12] |
| Aliphatic Aldehyde-derived Hydrazone | pH 7.4 Buffer, 37°C | 20 - 120 minutes | [7] |
| pH 5.5 Buffer, 37°C | < 2 minutes | [7] | |
| Aromatic Aldehyde-derived Hydrazone | pH 7.4 Buffer, 37°C | > 72 hours | [7] |
| pH 5.5 Buffer, 37°C | > 48 hours | [7] | |
| Phenylketone-derived Hydrazone | Human Plasma | ~ 2 days | [13] |
Note: Stability data is highly dependent on the specific molecular structure of the linker, the payload, the conjugation site on the antibody, and the experimental conditions. This table provides a general comparison based on published data.
Experimental Corner: Protocols for Stability Assessment
Accurate assessment of linker stability is paramount for the development of safe and effective ADCs.[13] The following protocols describe standard methodologies for evaluating hydrazone linker stability in vitro.
Protocol 1: In Vitro pH-Dependent Hydrolysis Assay
This assay is foundational for characterizing the pH-sensitivity of a hydrazone linker, simulating the transition from physiological pH to the acidic environment of endosomes.
Caption: Workflow for an in vitro pH-dependent stability assay.
Detailed Methodology:
-
Buffer Preparation: Prepare sterile buffers at the desired pH values. Phosphate-buffered saline (PBS) is standard for pH 7.4, while sodium acetate or citrate buffers are common for acidic conditions (e.g., pH 5.0-5.5).[4]
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 1 mg/mL) in pre-warmed (37°C) aliquots of each buffer.
-
Time Course Sampling: Incubate the solutions at 37°C. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction tube.
-
Sample Quenching & Preparation: Immediately quench the hydrolysis reaction. This can be done by placing the sample on ice and/or adding a quenching solution to neutralize the pH.
-
Analysis by HPLC: Analyze the samples using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) method.[14][15] These methods separate the intact ADC from the released payload or payload-linker species. The amount of intact ADC is quantified by integrating the corresponding peak area.
-
Data Interpretation: Plot the percentage of intact ADC versus time for each pH condition. The data can be fitted to a first-order decay model to calculate the hydrolysis rate constant and the half-life (t½) of the linker.
Protocol 2: In Vitro Plasma Stability Assay
This assay provides a more biologically relevant measure of linker stability by incorporating the catalytic effects of plasma components.
Caption: Workflow for an in vitro plasma stability assay.
Detailed Methodology:
-
Plasma Preparation: Thaw frozen plasma (e.g., human, mouse, rat) from the desired species in a 37°C water bath.[10] Centrifuge to remove any cryoprecipitates.
-
ADC Incubation: Spike the ADC into the plasma at a defined concentration and incubate at 37°C with gentle agitation.[16]
-
Time Course Sampling: At designated time points, collect aliquots of the plasma-ADC mixture.
-
Sample Processing (Critical Step): To analyze the small-molecule payload, the abundant plasma proteins must be removed. This is typically achieved by protein precipitation. Add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile containing an internal standard) to the plasma aliquot, vortex thoroughly, and incubate on ice.[10]
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Analysis of Supernatant: Carefully collect the supernatant, which contains the released payload. Analyze the supernatant using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the released drug.[10][15]
-
Data Interpretation: The amount of released payload is plotted over time. This data can be used to determine the rate of drug release and the linker's half-life in a complex biological matrix.
Bridging the Gap: From In Vitro Insights to In Vivo Realities
While in vitro assays are indispensable for initial screening and mechanistic understanding, the ultimate test of a linker's performance is in vivo. The in vivo stability of an ADC is a complex interplay of the linker's intrinsic chemical stability, its interaction with plasma components, and the overall pharmacokinetics (PK) of the conjugate.[1] Analysis of the in vivo stability of the Besponsa® linker, for instance, showed that hydrazone hydrolysis occurred in circulation at a rate of only 1.5–2% per day, demonstrating that highly stable hydrazone linkers can be successfully engineered.[12]
Discrepancies between in vitro and in vivo results often arise from factors not fully replicated in simplified assays, such as the dynamic nature of blood circulation, metabolism, and clearance mechanisms. Therefore, in vitro plasma stability assays are a crucial bridge, providing a more predictive dataset for in vivo performance than simple buffer assays.[10]
Conclusion and Future Perspectives
The stability of a hydrazone linker is not a monolithic property but a tunable characteristic governed by precise structural modifications. The evolution from early, relatively labile linkers to modern, highly stabilized acylhydrazones showcases the progress in linker chemistry. Acylhydrazones, particularly those derived from aromatic ketones, offer a compelling balance of stability at physiological pH and rapid cleavage in acidic intracellular compartments.[11]
The key takeaway for drug development professionals is that a multi-faceted evaluation is essential. Initial screenings in pH-controlled buffers can elucidate the fundamental pH-sensitivity, but these must be followed by rigorous testing in plasma from relevant species to gain a more accurate prediction of in vivo behavior.[10][16] By understanding the chemical principles, employing robust analytical protocols, and carefully interpreting the resulting data, researchers can rationally design and select hydrazone linkers that enhance the safety, efficacy, and therapeutic index of targeted drug conjugates.
References
-
Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews, 48(16), 4361–4374. Available at: [Link]
-
Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Drug Targeting, 24(7), 571–581. Available at: [Link]
-
Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Cleavable linkers in antibody–drug conjugates. David Spring's group, University of Cambridge. Available at: [Link]
-
Royal Society of Chemistry. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews. Available at: [Link]
-
Lu, D., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. Available at: [Link]
-
Singh, Y., et al. (2016). ADVANCES OF HYDRAZONE LINKER IN POLYMERIC DRUG DELIVERY. ResearchGate. Available at: [Link]
-
Etrych, T., et al. (2011). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 28(9), 2135–2148. Available at: [Link]
-
Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-145. Available at: [Link]
-
St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 22(6), 117. Available at: [Link]
-
Chau, C. H., et al. (2021). Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. Cancer Medicine, 10(1), 3–15. Available at: [Link]
-
Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]
-
Baah, S., Laws, M., & Rahman, K. M. (2021). Structures of different linker groups used in ADCs. ResearchGate. Available at: [Link]
-
Sanderson, R. J., et al. (2005). Analytical methods for physicochemical characterization of antibody drug conjugates. MAbs, 1(2), 113–121. Available at: [Link]
-
Le, K. N., et al. (2018). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Bioconjugate Chemistry, 29(10), 3241–3249. Available at: [Link]
-
ResearchGate. (n.d.). (a) Hydrolysis of hydrazone in acidic conditions (b) Cleavage of acyl hydrazone linker present in IMMU-110, releasing doxorubicin. Retrieved from [Link]
-
Kondeva-Burdina, M., et al. (2021). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. Antioxidants, 10(11), 1709. Available at: [Link]
-
ResearchGate. (2014). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Available at: [Link]
-
Shi, Y., et al. (2023). Synthesis of the pH-sensitive nanoparticles based on the acylhydrazone bonds conjugated doxorubicin and studies on their in vivo anti-tumor effects. European Journal of Medicinal Chemistry, 260, 115715. Available at: [Link]
-
Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]
-
El-Sayed, N. S., et al. (2025). Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. Bioorganic & Medicinal Chemistry, 123, 118172. Available at: [Link]
-
ResearchGate. (n.d.). New hydrazone derivatives of adriamycin and their immunoconjugates - A correlation between acid stability and cytotoxicity. Available at: [Link]
-
ResearchGate. (2016). Hydrazone linkages in pH responsive drug delivery systems. Available at: [Link]
-
Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(9), 1611–1619. Available at: [Link]
-
ResearchGate. (n.d.). Hydrazone linker cleavage. 1—site of hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). pH-sensitive chemical bonds and release mechanisms in the acidic... Retrieved from [Link]
-
Wang, L., et al. (2014). Base-catalyzed N-N bond cleavage of hydrazones: synthesis of α-amino ketones. Chemistry, an Asian Journal, 9(5), 1278–1281. Available at: [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
Sources
- 1. adcreview.com [adcreview.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of Hydrazine-Based and SMCC Linkers for Antibody-Drug Conjugate (ADC) Synthesis
A Senior Application Scientist's Guide to Linker Selection in ADC Development
The linker is a critical component in the design of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload.[1][2][3] Its chemical properties dictate the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic index of the drug.[1][2][3] This guide provides an in-depth, head-to-head comparison of two widely utilized linker technologies: the pH-sensitive hydrazine-based linkers and the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linkers. We will delve into their respective mechanisms of action, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive framework for informed linker selection.
The Dichotomy of Release: Cleavable vs. Non-Cleavable Linkers
The fundamental difference between hydrazine-based linkers and SMCC lies in their payload release strategy. Hydrazine linkers are a type of cleavable linker , designed to release the payload under specific physiological conditions within the target cell.[1][4] In contrast, SMCC is a non-cleavable linker , which relies on the complete degradation of the antibody in the lysosome to liberate the payload.[1][5][6] This distinction has profound implications for an ADC's mechanism of action, efficacy, and safety profile.
Hydrazine-Based Linkers: Harnessing the Acidic Milieu of the Lysosome
Hydrazine-based linkers form a hydrazone bond through the reaction of a hydrazine derivative with an aldehyde or ketone on the payload.[7][8] This hydrazone linkage is characteristically stable at physiological pH (~7.4) but is susceptible to hydrolysis in the acidic environment of the endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of tumor cells.[5][7][8][] This pH-dependent cleavage allows for the targeted release of the cytotoxic drug inside the cancer cell, minimizing premature drug release in systemic circulation.[7][8]
Mechanism of Action:
The formation of the hydrazone bond is a reversible condensation reaction.[8] The stability of this bond can be fine-tuned by the electronic properties of the substituents on both the carbonyl and hydrazine precursors. For instance, hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation.
Advantages:
-
Targeted Payload Release: The pH-sensitive nature of the hydrazone bond allows for controlled drug release in the acidic intracellular compartments of cancer cells.[7][8]
-
Bystander Effect: Cleavable linkers can release membrane-permeable payloads that can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[1]
Disadvantages:
-
Potential for Premature Release: While designed for stability at neutral pH, some hydrazone linkers can exhibit slow hydrolysis in circulation, leading to off-target toxicity.[5][10] The stability of the hydrazone bond is a critical parameter that must be carefully optimized.[11]
-
Heterogeneity: The reaction of a linker with an antibody can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can impact the ADC's pharmacokinetic profile and efficacy.[12]
SMCC Linker: Stability Through a Non-Cleavable Thioether Bond
The SMCC linker is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group.[13] The NHS ester reacts with primary amines (like those on lysine residues) on the antibody, while the maleimide group reacts with sulfhydryl groups to form a stable thioether bond.[13][14] This thioether bond is non-cleavable, meaning the payload is only released after the entire antibody is degraded by proteases within the lysosome.[1][5][6]
Mechanism of Action:
The conjugation process with SMCC is typically a two-step process. First, the antibody is modified with the SMCC linker through the reaction of its NHS ester with lysine residues.[15][16] After removing the excess linker, the maleimide-activated antibody is then reacted with a thiol-containing payload.[15][16] The resulting thioether linkage is highly stable under physiological conditions.[17]
Advantages:
-
Enhanced Plasma Stability: The non-cleavable nature of the thioether bond results in greater plasma stability and a reduced risk of premature drug release, potentially leading to a better safety profile.[1][6][18]
-
Improved Therapeutic Window: Studies have suggested that non-cleavable ADCs may offer a larger therapeutic window compared to their cleavable counterparts.[6]
Disadvantages:
-
Lack of Bystander Effect: The released payload is typically a payload-linker-amino acid complex, which is charged and not membrane-permeable, thus limiting the bystander killing effect.[1]
-
Dependence on Lysosomal Degradation: The efficacy of non-cleavable ADCs is entirely dependent on the internalization and subsequent lysosomal degradation of the antibody.[6]
Head-to-Head Comparison: Key Performance Parameters
| Feature | Hydrazine-Based Linker | SMCC Linker |
| Linker Type | Cleavable (pH-sensitive)[1][10] | Non-cleavable[1][5][6] |
| Bond Formed | Hydrazone[7][8] | Thioether[13][14] |
| Release Mechanism | Acid-catalyzed hydrolysis in endosomes/lysosomes[5][7][8][] | Proteolytic degradation of the antibody in lysosomes[1][5][6] |
| Plasma Stability | Moderate to high (can be optimized)[11][19] | High[1][6][18] |
| Bystander Effect | Yes (payload dependent)[1] | Generally no[1] |
| ADC Heterogeneity | Can be an issue[12] | Can be an issue[20] |
| Representative ADC | Gemtuzumab ozogamicin (Mylotarg™)[5][19] | Ado-trastuzumab emtansine (Kadcyla®)[5][] |
Experimental Protocols
Protocol 1: Synthesis of a Hydrazone-Linked ADC
This protocol outlines a general method for conjugating a hydrazine-modified payload to an antibody that has been functionalized with an aldehyde or ketone group.
Materials:
-
Antibody solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Hydrazine-functionalized payload
-
Aniline (as a catalyst, optional)[22]
-
Reaction buffer (e.g., acetate buffer, pH 4.5-5.5)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Modification (if necessary): If the antibody does not have a native aldehyde or ketone, it needs to be modified. This can be achieved by oxidizing the carbohydrate moieties on the antibody using a mild oxidizing agent like sodium periodate.
-
Conjugation Reaction: a. Dissolve the hydrazine-functionalized payload in an appropriate solvent. b. Add the payload solution to the antibody solution in the reaction buffer. A typical molar ratio of payload to antibody is between 5:1 and 20:1. c. If using a catalyst, add aniline to the reaction mixture. Aniline can significantly increase the rate of hydrazone formation.[22] d. Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 2-24 hours).
-
Purification: a. Remove the unreacted payload and other small molecules by size exclusion chromatography.
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).[20] b. Assess the purity and aggregation of the ADC using size exclusion chromatography.
Protocol 2: Synthesis of an SMCC-Linked ADC
This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody using the SMCC linker.
Materials:
-
Antibody solution in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker dissolved in a non-aqueous solvent (e.g., DMSO or DMF)
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP or DTT) if the antibody's disulfide bonds need to be reduced
-
Purification system (e.g., desalting column, size exclusion chromatography)
Procedure:
-
Antibody Activation with SMCC: a. Add the SMCC solution to the antibody solution. A 5- to 20-fold molar excess of SMCC is typically used.[14] b. Incubate the reaction mixture for 30-60 minutes at room temperature.[23] c. Remove the excess, unreacted SMCC using a desalting column.[14][23]
-
Antibody Reduction (if targeting cysteines from reduced disulfides): a. If conjugating to cysteine residues from reduced interchain disulfides, treat the antibody with a reducing agent like TCEP or DTT. b. Remove the excess reducing agent using a desalting column.
-
Conjugation to Thiol-Containing Payload: a. Add the thiol-containing payload to the SMCC-activated antibody solution. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[24]
-
Purification: a. Purify the ADC from unreacted payload and linker using size exclusion chromatography.
-
Characterization: a. Determine the DAR using methods such as UV-Vis spectroscopy, mass spectrometry, or HIC.[20] b. Analyze the purity and aggregation of the final ADC product by size exclusion chromatography.
Conclusion: Selecting the Optimal Linker for Your ADC
The choice between a hydrazine-based linker and an SMCC linker is a critical decision in ADC development that must be guided by the specific therapeutic application.
Choose a hydrazine-based linker when:
-
A cleavable linker is desired to enable a "bystander effect."
-
The target antigen has a high rate of internalization, leading to rapid delivery to the acidic lysosomal compartment.
-
The payload is not amenable to the addition of a thiol group.
Choose an SMCC linker when:
-
Maximum plasma stability is a priority to minimize off-target toxicity.[18]
-
A non-cleavable linker is preferred, and the payload can be effectively released upon antibody degradation.
-
The therapeutic strategy does not rely on a bystander effect.
Ultimately, the optimal linker technology will depend on a careful evaluation of the antibody's properties, the payload's mechanism of action, and the specific characteristics of the target cancer cells. Empirical testing of ADCs constructed with different linkers is essential to identify the candidate with the most favorable therapeutic index.
References
- BenchChem. (n.d.). A Comparative Analysis of Maleimide-Based Linkers for Antibody-Drug Conjugates.
- BOC Sciences. (n.d.). Maleimide Linkers in Antibody-Drug Conjugates.
- Royal Society of Chemistry. (n.d.). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry.
- National Institutes of Health. (n.d.). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. PMC.
- National Institutes of Health. (n.d.). Current ADC Linker Chemistry. PMC.
- (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
- Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
- BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Cleavable ADC Linkers.
- Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide.
- ResearchGate. (n.d.). Maleimide-based linkers in FDA-approved ADCs; (A) MC linker used in....
- ACS Publications. (2008, November 17). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Maleimide-Thiol Ligation.
- NJ Bio, Inc. (n.d.). Linkers for ADCs.
- AxisPharm. (2022, October 28). What are ADC Linkers?.
- National Institutes of Health. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC.
- ACS Publications. (n.d.). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry.
- MedchemExpress.com. (n.d.). (2-pyridyldithio)-PEG1-hydrazine | ADC Linker.
- MedchemExpress.com. (n.d.). Maleimide | ADC Linker.
- AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions....
- Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
- National Institutes of Health. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC.
- BOC Sciences. (n.d.). Acid Labile Linker Synthesis | ADC Services.
- BenchChem. (n.d.). A Comparative Guide to ADC Linker Conjugation Characterization.
- ResearchGate. (n.d.). Conjugation of SMCC linker to antibody followed by DM1 attachment.
- ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs. Comparison of in....
- Selleck Chemicals. (n.d.). ADC Linker.
- BenchChem. (n.d.). Application Notes & Protocols: A Step-by-Step Guide for Antibody-Drug Conjugate Synthesis Using Hydrazone Linkers.
- BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- National Institutes of Health. (2025, December 5). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. PMC.
- National Institutes of Health. (2024, December 20). Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. PMC.
- Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability.
- LCGC International. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
- Creative Biolabs. (n.d.). SMCC (CAT#: ADC-L-016).
- Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates.
- ProteoGenix. (2021, July 26). Non-cleavable linkers for ADCs.
- BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?.
- Bio-Synthesis. (2025, March 25). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation.
- Semantic Scholar. (2018, October 23). Bioprocess development of antibody-drug conjugate production for cancer treatment.
- National Institutes of Health. (n.d.). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC.
- BenchChem. (n.d.). A Comparative Guide to Amide vs. Thioether Bond Stability in Bioconjugates.
- PLOS. (n.d.). Bioprocess development of antibody-drug conjugate production for cancer treatment.
- Thermo Fisher Scientific. (2022, January 24). SMCC and Sulfo-SMCC User Guide.
- ResearchGate. (2025, August 6). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
- BOC Sciences. (n.d.). Master ADC Linker Design: Strategies & Optimization.
- (2014, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
- BenchChem. (n.d.). Technical Support Center: Optimization of Hydrazone Bond Stability for In-Vivo Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ADC Linkers? | AxisPharm [axispharm.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. njbio.com [njbio.com]
- 11. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. SMCC - Creative Biolabs [creative-biolabs.com]
- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 22. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Quantifying Degree of Labeling with "1-(2-Hydrazinylethyl)pyrrolidine"
For distribution to: Researchers, scientists, and drug development professionals engaged in bioconjugation.
Introduction: The Criticality of Precise Labeling Quantification
In the landscape of advanced therapeutics and diagnostics, the covalent attachment of molecules to proteins, antibodies, and other biomolecules—a process known as bioconjugation—is a cornerstone of innovation. The reagent "1-(2-Hydrazinylethyl)pyrrolidine" serves as a valuable nucleophilic linker, often employed in reactions targeting carbonyl groups on biomolecules, which can be introduced, for example, through the oxidation of carbohydrate moieties. The hydrazine group reacts to form a stable hydrazone bond.
The efficacy, safety, and reproducibility of the resulting bioconjugate are intrinsically linked to the Degree of Labeling (DOL) , also referred to as the Drug-to-Antibody Ratio (DAR) in the context of Antibody-Drug Conjugates (ADCs). The DOL defines the average number of molecules attached to each biomolecule.[1][2][3][4][5] An insufficient DOL may lead to diminished potency, while an excessive DOL can negatively impact pharmacokinetics, stability, and potentially increase toxicity.[6] Therefore, the accurate and precise quantification of the DOL is not merely a characterization step but a critical quality attribute (CQA) that dictates the therapeutic potential of a bioconjugate.[7][8]
This guide provides a comparative analysis of key analytical techniques for determining the DOL when using "this compound" or similar hydrazine-based linkers. We will delve into the principles, provide actionable experimental protocols, and offer insights into the strengths and limitations of each method, empowering you to make informed decisions for your bioconjugation workflows.
Core Principle: The Hydrazone Linkage
The foundational chemistry involves the reaction of the hydrazinyl group of "this compound" with an aldehyde or ketone on the target biomolecule. This reaction is typically carried out under mild aqueous conditions.[9] Understanding this linkage is pivotal for selecting an appropriate analytical strategy.
Comparative Analysis of Analytical Techniques
We will explore a multi-faceted approach, from traditional spectrophotometric methods to high-resolution mass spectrometry and chromatographic techniques. The choice of method is often dictated by the nature of the biomolecule, the properties of the attached molecule, available instrumentation, and the desired level of analytical detail.
UV-Vis Spectrophotometry: A Rapid, Accessible First Look
UV-Vis spectroscopy is a widely used technique for its simplicity and accessibility.[10][11] It relies on the Beer-Lambert law, where the absorbance of a substance is directly proportional to its concentration in a solution.[11] This method is most effective when the attached molecule has a distinct chromophore that absorbs at a wavelength where the protein's absorbance is minimal.
Principle of Causality: This method's utility hinges on the unique spectral properties of the conjugated molecule. If the pyrrolidine-containing moiety itself does not possess a strong, unique absorbance, a derivative of it that does, or the molecule it is linking, must provide a distinct spectral handle.
Experimental Protocol: UV-Vis Spectrophotometry for DOL Determination
-
Sample Preparation:
-
Prepare a purified solution of the bioconjugate in a suitable buffer (e.g., PBS). It is crucial to remove any unreacted labeling reagent through methods like dialysis or gel filtration.[6]
-
Prepare a solution of the unlabeled biomolecule at the same concentration as a reference.
-
-
Spectrophotometer Setup:
-
Data Acquisition:
-
Measure the absorbance of the bioconjugate solution at 280 nm (A_280) and at the maximum absorbance wavelength of the label (A_max_label).
-
Measure the absorbance of the unlabeled biomolecule at 280 nm.
-
-
DOL Calculation:
-
The DOL is calculated using the following formula, which corrects for the label's absorbance at 280 nm:[3][6]
DOL = (A_max_label / ε_label) / [(A_280 - (A_max_label * CF)) / ε_protein]
Where:
-
ε_label is the molar extinction coefficient of the labeling reagent at its λ_max.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[6]
-
CF is the correction factor, which is the ratio of the label's absorbance at 280 nm to its absorbance at its λ_max.[6]
-
-
Data Presentation: UV-Vis Spectroscopy
| Parameter | Description | Typical Value/Range |
| A_280 (conjugate) | Absorbance of the conjugate at 280 nm. | Varies |
| A_max (label) | Absorbance of the conjugate at the label's λ_max. | Varies |
| ε_protein (at 280 nm) | Molar extinction coefficient of the protein. | e.g., 210,000 M⁻¹cm⁻¹ (IgG)[6] |
| ε_label (at λ_max) | Molar extinction coefficient of the label. | Dependent on the label |
| Correction Factor (CF) | Ratio of label's absorbance at 280 nm to λ_max. | Dependent on the label |
| Calculated DOL | Average number of labels per protein. | 2-8 for antibodies[6][12] |
Trustworthiness and Limitations: While rapid and straightforward, the accuracy of UV-Vis spectroscopy can be compromised if the molar extinction coefficients are not accurately known or if the label's absorbance spectrum significantly overlaps with that of the protein.[3] This method provides an average DOL for the entire population of molecules and does not reveal the distribution of different labeled species.
Mass Spectrometry (MS): The Gold Standard for Heterogeneity
Mass spectrometry offers unparalleled detail in the characterization of bioconjugates, providing not only the average DOL but also the distribution of different species (e.g., proteins with 0, 1, 2, or more labels).[13][14] This is particularly crucial for understanding the heterogeneity of the product.[1]
Principle of Causality: MS separates ions based on their mass-to-charge ratio (m/z). The addition of each "this compound"-containing label increases the mass of the biomolecule by a known amount, allowing for the resolution of different labeled forms.
Experimental Workflow: Mass Spectrometry for DOL Analysis
Caption: Workflow for DOL determination by Mass Spectrometry.
Experimental Protocol: Intact Mass Analysis by ESI-MS
-
Sample Preparation:
-
The bioconjugate sample must be thoroughly desalted and buffer-exchanged into a volatile, MS-compatible solvent (e.g., ammonium acetate for native MS or acetonitrile/water with formic acid for denaturing MS).[7]
-
-
Instrumentation:
-
An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is typically used.
-
-
Data Acquisition:
-
The sample is infused into the ESI source.
-
A mass spectrum of the intact bioconjugate is acquired.
-
-
Data Analysis:
-
The resulting spectrum, which contains a series of multiply charged ions, is deconvoluted to obtain the neutral mass of the different species.
-
The mass of the unlabeled biomolecule is subtracted from the masses of the observed peaks to confirm the presence of the label and determine the number of labels for each peak.
-
The relative abundance of each peak is used to calculate the weighted average DOL.
-
Data Presentation: Mass Spectrometry
| Species | Observed Mass (Da) | Number of Labels | Relative Abundance (%) |
| Unlabeled Protein | 148,000 | 0 | 10 |
| Labeled Protein | 148,125 | 1 | 25 |
| Labeled Protein | 148,250 | 2 | 40 |
| Labeled Protein | 148,375 | 3 | 20 |
| Labeled Protein | 148,500 | 4 | 5 |
| Average DOL | 2.2 |
Trustworthiness and Limitations: MS is a highly accurate and informative technique.[15] However, it requires specialized instrumentation and expertise. Potential challenges include ion suppression and difficulties in analyzing very heterogeneous or large conjugates. Native MS can be employed to analyze conjugates with non-covalent interactions.[7][16]
Hydrophobic Interaction Chromatography (HIC): Resolving by Label Load
HIC is a powerful chromatographic technique that separates molecules based on their surface hydrophobicity.[17][18][19] The addition of a label, which is often hydrophobic, increases the overall hydrophobicity of the biomolecule.
Principle of Causality: In HIC, biomolecules are bound to a weakly hydrophobic stationary phase in a high-salt mobile phase.[18][19] Elution is achieved by decreasing the salt concentration, and more hydrophobic molecules elute later.[19][20] Each additional label contributes to the hydrophobicity, allowing for the separation of species with different numbers of labels.
Experimental Workflow: HIC for DOL Analysis
Caption: Workflow for DOL determination by HIC.
Experimental Protocol: HIC Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in sodium phosphate buffer).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).
-
-
Chromatography:
-
Equilibrate the HIC column (e.g., Butyl-NPR) with the starting mobile phase composition.
-
Inject the bioconjugate sample.
-
Elute with a linear gradient from high to low salt concentration.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks, with the unlabeled biomolecule eluting first, followed by species with increasing numbers of labels.
-
Integrate the area of each peak.
-
Calculate the weighted average DOL based on the relative peak areas.
-
Data Presentation: HIC
| Peak | Retention Time (min) | Corresponding Species | Peak Area (%) |
| 1 | 5.2 | Unlabeled | 12 |
| 2 | 7.8 | 1 Label | 28 |
| 3 | 9.5 | 2 Labels | 38 |
| 4 | 11.1 | 3 Labels | 18 |
| 5 | 12.4 | 4 Labels | 4 |
| Average DOL | 2.0 |
Trustworthiness and Limitations: HIC is a robust and reliable method for determining the distribution of labeled species and calculating the average DOL.[1][19] It is less destructive than Reversed-Phase HPLC (RP-HPLC) and can often be performed under non-denaturing conditions.[17][18][21] However, method development can be required to achieve optimal separation, and resolution may be challenging for very complex mixtures or when the label does not impart a significant change in hydrophobicity.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful technique that can provide detailed structural information and quantitative data.[22][23][24]
Principle of Causality: ¹H-NMR detects the signals from protons in a molecule. By integrating the signals from unique protons on the labeling reagent and comparing them to the integration of signals from the biomolecule, the ratio of the two can be determined.[25]
Experimental Protocol: ¹H-NMR for DOL Determination
-
Sample Preparation:
-
The bioconjugate must be exchanged into a suitable deuterated solvent (e.g., D₂O).
-
A known concentration of an internal standard may be added for absolute quantification.
-
-
Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Identify a well-resolved signal corresponding to a unique set of protons on the "this compound" moiety.
-
Identify a well-resolved signal from the biomolecule (e.g., from aromatic amino acid residues).
-
Integrate both signals.
-
The DOL is calculated from the ratio of the integrals, normalized by the number of protons each signal represents.
-
Trustworthiness and Limitations: ¹H-NMR can be a very accurate method for DOL determination. However, it generally requires higher sample concentrations compared to other techniques. For large biomolecules like antibodies, the broad signals from the protein can make it difficult to resolve and accurately integrate the signals from the much smaller label.
Conclusion and Recommendations
The choice of analytical technique for quantifying the degree of labeling with "this compound" is a critical decision that should be guided by the specific requirements of the project.
-
For rapid, routine analysis and process monitoring, UV-Vis spectrophotometry is a valuable tool, provided a suitable chromophore is present and its spectral properties are well-characterized.
-
For in-depth characterization, understanding heterogeneity, and as a gold standard for accuracy, Mass Spectrometry is unparalleled. It provides the most comprehensive picture of the labeled species distribution.[13][14][15]
-
For a robust, preparative, or analytical method that resolves species based on label number without denaturation, Hydrophobic Interaction Chromatography (HIC) is an excellent choice.[1][19]
-
For smaller biomolecules or when detailed structural confirmation is needed alongside quantification, ¹H-NMR can be a powerful, albeit more specialized, option.
In a drug development setting, a multi-pronged approach is often employed. For instance, HIC might be used for routine batch release testing, while MS is used for in-depth characterization and comparability studies. By understanding the principles, strengths, and limitations of each technique, researchers can confidently and accurately characterize their bioconjugates, ensuring the development of safe, effective, and reproducible products.
References
- Chen, T., et al. (2016). Antibody-Drug Conjugate Characterization by Chromatographic and Electrophoretic Techniques.
- Beck, A., et al. (2017). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855.
- Faso, C., et al. (2018). Analysis of ADCs by Native Mass Spectrometry. Methods in Molecular Biology, 1680, 149-165.
- Li, W., et al. (2023). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
- Wakankar, A., et al. (2011).
- Waters Corporation. (2020). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System.
- Pharma Focus America. (2023).
- BenchChem. (2025). Technical Support Center: Analytical Techniques for Bioconjugation Reaction Monitoring. BenchChem Technical Support.
- TA Instruments. (2021). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems.
-
Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]
- ADC Review. (2024). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.
- Pfaeffle, A. (2020). Difference Between RP HPLC and HIC. DifferenceBetween.com.
-
Kromasil. (n.d.). F.A.Q. - What is the difference between Reversed Phase (RP) HPLC and hydrophobic interaction chromatography (HIC)? Retrieved from [Link]
- Agilent. (2018). Micro-Volume Determination of Labeling Efficiency Using Spectral Scanning Analysis in a Standard Microplate Reader.
- Bell, D. (2019). Hydrophobic Interaction Chromatography (HIC) of Proteins.
- D'Hondt, M., et al. (2022). A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies.
-
Pacific BioLabs. (n.d.). UV/VIS Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). ~H-NMR assignment used for DP calculation. Retrieved from [Link]
- Leader, A. M., et al. (2015). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling.
- Wang, Y., et al. (2023). A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). Scientific Reports, 13(1), 8863.
-
Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Retrieved from [Link]
- Harriman, D., et al. (2022). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
- Simmler, C., et al. (2014). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.
-
YouTube. (2022). Determination of Degree of Polymerization using H-NMR | Part1. Retrieved from [Link]
- Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. International Journal of Pharmaceutical Sciences and Research, 25(3), 226-243.
- Kasson, P. M., et al. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 26(11), 3217.
- Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- De Nocker, P., et al. (2021). 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Chemical Science, 12(9), 3349-3356.
-
Mallak Specialties. (n.d.). N-(2-Hydroxyethyl) pyrrolidine. Retrieved from [Link]
- Yotova, Y., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 27(19), 6543.
Sources
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. waters.com [waters.com]
- 8. adcreview.com [adcreview.com]
- 9. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. agilent.com [agilent.com]
- 13. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. differencebetween.com [differencebetween.com]
- 18. FAQs on Analysis with Hydrophobic Interaction Chromatography | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [Kromasil®] F.A.Q. - What is the difference between Reversed Phase (RP) HPLC and hydrophobic interaction chromatography (HIC)? [kromasil.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
A Researcher's Guide to Linker Chemistry: Positioning 1-(2-Hydrazinylethyl)pyrrolidine in the Cleavable vs. Non-Cleavable Spectrum
Abstract
In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of both efficacy and safety. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, influencing the therapeutic window, off-target toxicity, and overall clinical outcome. This guide provides an in-depth comparison of these two linker paradigms, grounded in mechanistic principles and supported by experimental workflows. We will definitively classify linkers derived from precursors like 1-(2-Hydrazinylethyl)pyrrolidine , which form acid-labile hydrazone bonds, squarely within the cleavable category, and explore the strategic implications of this classification for drug development professionals.
Introduction: The Linker as the Linchpin of ADC Design
An Antibody-Drug Conjugate is a tripartite molecule: a highly specific antibody, a potent cytotoxic agent, and a chemical linker that joins them.[] While the antibody provides the targeting and the payload delivers the therapeutic effect, the linker is the intelligent design element that ensures the payload remains securely attached in systemic circulation and is released efficiently at the target site.[][2] The stability and release mechanism of the linker are paramount; premature release can lead to severe systemic toxicity, while inefficient release at the tumor site can render the therapeutic inert.[3] This fundamental choice in ADC design leads to two primary strategies: non-cleavable linkers that rely on antibody catabolism and cleavable linkers that respond to specific physiological triggers.[4]
Section 1: The Non-Cleavable Linker Paradigm: A Commitment to Stability
Non-cleavable linkers are characterized by their high stability in both plasma and the intracellular environment.[] The drug release mechanism is entirely dependent on the complete proteolytic degradation of the antibody carrier within the lysosome of the target cell.[4][5]
Mechanism of Action:
-
The ADC binds to the target antigen on the cancer cell surface.
-
The ADC-antigen complex is internalized, typically via endocytosis.
-
The endosome containing the complex fuses with a lysosome.
-
Lysosomal proteases degrade the antibody, releasing the payload still attached to its conjugating amino acid and a linker fragment.[2]
The most common non-cleavable linkers utilize a thioether bond, often formed from a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker.[2][5] Ado-trastuzumab emtansine (Kadcyla®), a highly successful ADC, employs this strategy.[2][5]
Advantages:
-
Enhanced Plasma Stability: This is the hallmark advantage, minimizing the risk of premature drug release and associated off-target toxicity.[2][3][4]
-
Predictable Metabolites: The degradation process yields a well-defined payload-linker-amino acid metabolite.
-
Improved Therapeutic Index: The high stability often leads to a better-tolerated therapeutic and a wider therapeutic window in many preclinical and clinical studies.[2][3]
Limitations:
-
Dependence on Lysosomal Degradation: The release mechanism is entirely reliant on the cell's natural protein degradation machinery.
-
No "Bystander Effect": The active drug metabolite is typically charged and less membrane-permeable, preventing it from diffusing out to kill adjacent, antigen-negative tumor cells.[4][5]
Section 2: The Cleavable Linker Strategy: Engineering for Controlled Release
Cleavable linkers are designed to be stable at the physiological pH of blood (~7.4) but to break apart in response to specific triggers present in the tumor microenvironment or within cancer cells.[3][6] This strategy allows for more rapid and varied mechanisms of drug release.
Key Chemistries and Mechanisms:
-
pH-Sensitive (Acid-Labile) Linkers: These exploit the lower pH of endosomal (pH 5.0-6.5) and lysosomal (pH 4.5-5.0) compartments.[6][] The most prominent example is the hydrazone bond , which undergoes acid-catalyzed hydrolysis to release the payload.[3][5][]
-
Protease-Sensitive Linkers: These incorporate a short peptide sequence (e.g., valine-citrulline) that is specifically recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[5]
-
Glutathione-Sensitive Linkers: These use a disulfide bond to connect the drug. The concentration of glutathione is significantly higher inside cells than in the plasma, leading to the reductive cleavage of the disulfide bond and release of the payload.[5]
Advantages:
-
Efficient Drug Release: Release is often faster and more complete once the ADC is internalized.
-
Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is a significant advantage in treating heterogeneous tumors.[5]
-
Versatility: The variety of cleavage mechanisms offers a broad toolkit for tuning drug release to specific cancer biologies.[4]
Limitations:
-
Potential for Instability: The primary challenge is ensuring the linker is stable enough to prevent premature drug release in circulation, which can cause systemic toxicity.[3] The balance between stability in plasma and lability at the target is a fine line to engineer.
Section 3: Focus on Hydrazones: Classifying this compound
The central question of this guide is where molecules like "this compound" fit. This molecule contains a terminal hydrazine group (-NHNH₂). In bioconjugation chemistry, hydrazines are reacted with aldehydes or ketones (often present on the payload molecule) to form a hydrazone bond (C=N-NH).[8][9]
This hydrazone bond is the functional component of the linker, and its chemical nature dictates its classification. The formation and cleavage of this bond are governed by equilibrium chemistry that is highly sensitive to pH.[10]
Mechanism of pH-Sensitivity:
-
At Neutral pH (Blood, ~7.4): The hydrazone bond is relatively stable, minimizing drug release during circulation.[8][]
-
At Acidic pH (Endosome/Lysosome, ~4.5-5.5): The equilibrium shifts. The nitrogen atoms in the hydrazone linkage become protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the hydrolysis (cleavage) of the bond, releasing the free drug.[12][13]
Therefore, This compound is a precursor for a pH-sensitive, cleavable linker system. Its hydrazine moiety is the reactive handle that forms the acid-labile hydrazone bond, which is the cornerstone of this drug release strategy.[14]
Section 4: Experimental Validation: A Comparative Stability Protocol
To empirically demonstrate the difference between a non-cleavable linker and a cleavable hydrazone-based linker, a comparative stability study is essential. This protocol serves as a self-validating system to confirm the intended release mechanism.
Experimental Workflow Diagram
Protocol 1: Comparative Linker Stability Assay
Objective: To quantify and compare the rate of payload release from a cleavable (hydrazone) and a non-cleavable ADC under physiological (pH 7.4) and acidic lysosomal-mimicking (pH 5.0) conditions.
Materials:
-
ADC with non-cleavable linker (ADC-NC)
-
ADC with cleavable hydrazone linker (ADC-C)
-
Human plasma (pooled, sterile-filtered)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Acetate Buffer, 100 mM, pH 5.0
-
Analytical standards of the free payload
-
Reverse-Phase HPLC (RP-HPLC) or LC-MS/MS system
Methodology:
-
Preparation: Dilute both ADC-NC and ADC-C to a final concentration of 1 mg/mL in both human plasma and the pH 5.0 acetate buffer. Prepare separate sets for each condition and each ADC.
-
Incubation: Place all samples in a 37°C incubator.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), withdraw an aliquot (e.g., 50 µL) from each sample.
-
Sample Quenching & Processing: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate the antibody and larger proteins. Vortex and centrifuge at >12,000 x g for 10 minutes.
-
Analysis: Carefully collect the supernatant and analyze for the presence of the free payload using a validated RP-HPLC or LC-MS/MS method.
-
Quantification: Create a standard curve using the analytical payload standard to quantify the concentration of released drug in each sample. Calculate the percentage of released payload relative to the total potential payload in the initial ADC concentration.
Expected Data and Interpretation
The results should be summarized in a table for clear comparison.
| Linker Type | Condition | 24h Release (%) | 48h Release (%) | 72h Release (%) |
| Non-Cleavable | Plasma (pH 7.4) | < 2% | < 3% | < 5% |
| Buffer (pH 5.0) | < 2% | < 3% | < 5% | |
| Cleavable (Hydrazone) | Plasma (pH 7.4) | < 5% | < 8% | < 10% |
| Buffer (pH 5.0) | > 60% | > 85% | > 95% |
Interpretation: The data would validate the linker mechanisms. The non-cleavable linker shows high stability regardless of pH. The cleavable hydrazone linker demonstrates acceptable stability at pH 7.4 but rapid and extensive hydrolysis at pH 5.0, confirming its acid-labile nature.
Section 5: Strategic Application: Making the Right Choice
The decision between a cleavable and non-cleavable linker is not trivial and depends on multiple factors related to the target, the payload, and the tumor biology.[4]
-
Choose a Cleavable Linker (e.g., Hydrazone) when:
-
A bystander effect is desired to overcome tumor heterogeneity.
-
The payload requires release from the linker to be fully active.
-
The target antigen has a very high internalization rate, allowing for rapid delivery to acidic compartments.
-
-
Choose a Non-Cleavable Linker when:
-
The payload is extremely potent, and minimizing off-target release is the highest priority.
-
The payload-linker-amino acid metabolite is known to be highly active and is not susceptible to efflux pumps.
-
A longer circulation half-life and maximum stability are required.[][15]
-
Conclusion
The distinction between cleavable and non-cleavable linkers is a foundational concept in the rational design of ADCs. Non-cleavable linkers offer a paradigm of supreme stability, releasing their payload only upon antibody degradation. In contrast, cleavable linkers are sophisticated systems engineered for controlled release in response to specific environmental cues.
Based on its fundamental chemistry, This compound is a building block for pH-sensitive cleavable linkers . The resulting hydrazone bond is designed to be hydrolyzed in the acidic environment of the endosomes and lysosomes, providing an effective mechanism for targeted intracellular drug release. Understanding this classification and the supporting experimental data is crucial for researchers and scientists aiming to harness the full potential of targeted drug delivery.
References
-
Huaxin Biotechnology. (2024, May 29). Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). Huaxin Biotechnology Co., Ltd. Retrieved from [Link]
-
Washington State University. (n.d.). pH-Sensitive Cleavable Linkers for Antibody Drug Conjugates. Washington State University. Retrieved from [Link]
-
Kong, S. D., & Yang, J. (2017). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central. Retrieved from [Link]
-
ADC Review. (2019, March 22). What are Stable Linkers? ADC Review / Journal of Antibody-drug Conjugates. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazone. Wikipedia. Retrieved from [Link]
-
Ekladious, I., et al. (2017). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PubMed Central. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Hydrolytic Stability of Hydrazones and Oximes. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PubMed Central. Retrieved from [Link]
Sources
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. adcreview.com [adcreview.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. Hydrazone - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. purepeg.com [purepeg.com]
Case studies of successful applications of "1-(2-Hydrazinylethyl)pyrrolidine" in research
An Expert Guide to the Synthetic Utility and Research Applications of the 1-(2-Hydrazinylethyl)pyrrolidine Scaffold
This guide provides an in-depth technical analysis of "this compound," a bifunctional heterocyclic building block. While direct, peer-reviewed case studies on this specific molecule are not extensively documented, its constituent moieties—the pyrrolidine ring and the ethylhydrazine side chain—are foundational in modern medicinal chemistry and bioconjugation. This document synthesizes established chemical principles and field-proven insights to project the compound's performance and utility in research, comparing it logically with common alternatives.
Part 1: Deconstructing the Scaffold - A Molecule of Duality
The research potential of this compound stems from its two distinct functional components:
-
The Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle, the pyrrolidine scaffold is considered a "privileged" structure in drug discovery.[1][2][3] Its non-planar, three-dimensional nature allows for efficient exploration of protein binding pockets, often leading to improved potency and selectivity compared to flat aromatic rings.[1] Found in numerous natural alkaloids (like nicotine) and blockbuster drugs, this ring system enhances aqueous solubility and provides a basic nitrogen center that can serve as a key pharmacophoric anchor.[4][5]
-
The Ethylhydrazine Chain: The terminal hydrazine group (-NHNH₂) is a potent nucleophile and a highly versatile synthetic handle. Its reactivity is distinct from a simple primary amine due to the "alpha effect," where the adjacent nitrogen atom enhances nucleophilicity. This moiety is a gateway to forming stable covalent bonds and constructing a variety of important heterocyclic systems, such as pyrazoles and pyridazines.[6][7]
The combination of these two features in a single molecule offers a unique tool for introducing a 3D-rich, basic scaffold onto a target molecule or for using it as a foundational piece in combinatorial library synthesis.
Part 2: Application Case Study - A Workflow for Kinase Inhibitor Library Synthesis
This section outlines a practical, albeit illustrative, research workflow demonstrating the application of this compound as a building block for a library of potential kinase inhibitors.
Objective: To synthesize a diverse library of N-substituted pyrrolidinyl-pyrazole derivatives for screening against a panel of cancer-associated kinases.
Scientific Rationale: The pyrazole ring is a well-established "hinge-binding" motif present in many FDA-approved kinase inhibitors. The hydrazine moiety of the title compound is an ideal precursor for pyrazole formation via cyclocondensation with a 1,3-dicarbonyl compound. The attached pyrrolidine ring serves as a "solvent-front" moiety, intended to improve solubility and provide a 3D vector that can be further functionalized to achieve selectivity.
Experimental Workflow Diagram
Caption: Synthetic workflow for a pyrrolidinyl-pyrazole library.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 1,3-diketone (1.0 eq) in absolute ethanol (0.2 M).
-
Addition of Reagents: Add this compound (1.1 eq) to the solution, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: Redissolve the crude residue in a minimal amount of dichloromethane (DCM). Purify the product by flash column chromatography on silica gel, eluting with a gradient of methanol in DCM (e.g., 0% to 10% MeOH).
-
Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Screening: Prepare a stock solution of the purified compound in DMSO for use in biological screening assays.
This self-validating protocol includes clear steps for purification and characterization, ensuring the identity and purity of the final compound before it proceeds to biological testing.
Part 3: Comparative Analysis with Alternative Building Blocks
The choice of a chemical building block is critical in research and development. The following table compares this compound with common alternatives, providing a clear basis for experimental design choices.
| Feature | This compound | 1-(2-Aminoethyl)pyrrolidine | Phenylhydrazine | Boc-Hydrazine |
| Core Scaffold | Saturated, 3D, Basic Heterocycle | Saturated, 3D, Basic Heterocycle | Flat, Aromatic Ring | Acyclic, Protected |
| Reactive Group | Hydrazine (-NHNH₂) | Primary Amine (-NH₂) | Hydrazine (-NHNH₂) | Boc-protected Hydrazine |
| Reactivity | High (Alpha Effect) | Moderate | Moderate (Aromatic Resonance) | Requires Deprotection Step |
| Key Applications | Heterocycle synthesis (pyrazoles), bioconjugation linkers. | Amide/sulfonamide formation, reductive amination. | Classic pyrazole/indole synthesis. | General hydrazine source after deprotection. |
| Solubility Profile | Likely high aqueous solubility due to two basic nitrogens. | Good aqueous solubility. | Poor aqueous solubility. | Variable; depends on solvent. |
| Advantages | Combines 3D scaffold with versatile hydrazine reactivity in one step. | Simpler reactivity, less prone to side reactions than hydrazine. | Well-documented reactivity, rigid scaffold. | Orthogonal protection allows for multi-step synthesis. |
| Disadvantages | More complex reactivity may require careful condition optimization. | Cannot form N-N bonded heterocycles like pyrazoles. | Introduces a flat, often greasy aromatic ring; potential toxicity. | Adds an extra deprotection step to the synthetic route. |
This comparison highlights the unique position of this compound as a tool for efficiently incorporating a 3D, drug-like scaffold into a molecule while simultaneously leveraging the versatile reactivity of a hydrazine group.
Part 4: Broader Applications in Bioconjugation
Beyond small molecule synthesis, the hydrazine moiety serves as a powerful tool in bioconjugation—the chemical linking of molecules to biomolecules like proteins or antibodies.[8][9]
Workflow: Antibody Conjugation via Hydrazone Linkage
The hydrazine group can be used to form a hydrazone bond with an aldehyde. This is particularly useful for site-specific antibody-drug conjugates (ADCs).
Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).
In this workflow, the pyrrolidine portion of the molecule would act as a hydrophilic spacer, potentially improving the pharmacokinetics of the resulting ADC.[8] This contrasts with more traditional, often hydrophobic, linkers.
Conclusion
While not a widely cited reagent in its own right, this compound represents a highly valuable and versatile building block for researchers in drug discovery and chemical biology. Its unique combination of a privileged, 3D-rich pyrrolidine scaffold and a synthetically powerful hydrazine handle provides a streamlined route to novel chemical entities with desirable pharmaceutical properties. The workflows and comparative data presented in this guide offer a robust framework for leveraging this compound's potential in the synthesis of new inhibitor libraries, complex molecular probes, and advanced bioconjugates.
References
- Vertex AI Search. (n.d.). 1-(2-Hydroxyethyl)pyrrolidine, 100ML - H0479-100ML - Lab Pro Inc.
- ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)pyrrolidine 97 2955-88-6.
- Home Sunshine Pharma. (n.d.). 1-(2-hydroxyethyl)pyrrolidine-2,5-dione CAS 18190-44-8.
- Chemodex. (n.d.). 1-(2-Hydroxyethyl)pyrrolidine - CAS-Number 2955-88-6.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone 3445-11-2.
- Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Authorea. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.
- Bioconjugate Chemistry. (1991). A novel bifunctional metabolizable linker for the conjugation of antibodies with radionuclides.
- PubMed. (2019). Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors.
- National Institutes of Health. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity.
- World Journal of Pharmaceutical Research. (2014). EMERGING PHARMACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES.
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- Wikipedia. (n.d.). Pyrrolidine.
- National Institutes of Health. (2025). Pyrrolidine synthesis via ring contraction of pyridines.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Fluorochem. (n.d.). Precision Crosslinkers & Spacers for Bioconjugation.
- Lumiprobe. (n.d.). Bioconjugation reagents.
- MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Journal of Applicable Chemistry. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives.
- TCI AMERICA. (n.d.). Bioconjugation Reagents.
- National Institutes of Health. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. lumiprobe.com [lumiprobe.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Hydrazinylethyl)pyrrolidine
Understanding the Hazards: A Cautious Approach
1-(2-Hydrazinylethyl)pyrrolidine combines the chemical properties of a pyrrolidine ring and a hydrazine functional group. This combination necessitates a cautious approach, as both parent structures contribute to its potential hazards. Hydrazine and its derivatives are known for their toxicity, potential carcinogenicity, and reactivity.[1][2][3] Therefore, it is prudent to handle this compound as a hazardous substance with the following potential risks:
-
Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin.[3]
-
Corrosivity: May cause severe skin burns and eye damage.
-
Carcinogenicity: Many hydrazine derivatives are suspected carcinogens.[2][3]
-
Flammability: The pyrrolidine component suggests it may be a flammable liquid and vapor.[4]
A summary of relevant hazard information for related compounds is presented below:
| Property | Pyrrolidine | 1-(2-Hydroxyethyl)pyrrolidine | Hydrazine |
| Primary Hazards | Highly flammable, Causes severe skin burns and eye damage, Harmful if swallowed or inhaled. | Flammable liquid and vapor.[4][5] | Toxic, Corrosive, Suspected carcinogen.[2][6] |
| GHS Pictograms | Flammable, Corrosive, Health Hazard | Flammable | Health Hazard, Corrosive, Environmental Hazard |
| Disposal Considerations | Dispose of contents/container to an approved waste disposal plant.[4] | Dispose of contents/container to an approved waste disposal plant.[4] | Classified as hazardous waste; requires special disposal methods like incineration or chemical treatment.[1][2] |
Prerequisites for Safe Handling and Disposal
Before beginning any disposal procedure, ensure the following safety measures are in place. This protocol is designed to be a self-validating system, where each step reinforces the safety of the overall process.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[7]
-
Eye Protection: Safety goggles with side shields or a face shield must be worn.[7][8]
-
Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.
-
Respiratory Protection: All handling of the compound should occur within a certified chemical fume hood to prevent inhalation of vapors.[3]
Engineering Controls:
-
Chemical Fume Hood: Essential for containing volatile and hazardous fumes.[3]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations. The following protocol is based on established best practices for hydrazine derivatives.[1][2][9]
Method 1: Incineration (Preferred Method)
Incineration in a licensed hazardous waste facility is the most effective and recommended method for the complete destruction of hydrazine derivatives.[1][2]
-
Waste Collection:
-
Carefully transfer the waste this compound into a designated, labeled, and sealed waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., Toxic, Corrosive, Flammable).
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and incineration.
-
Method 2: Chemical Neutralization (For Small Spills or Dilute Solutions)
For small quantities, chemical neutralization can be an effective disposal method. This should only be performed by trained personnel.
-
Dilution:
-
In a chemical fume hood, dilute the this compound waste with a large amount of water to a concentration of less than 5%.[9]
-
-
Oxidation:
-
Verification:
-
Test the resulting solution to ensure complete neutralization of the hydrazine. This can be done using a boiler water test kit that detects residual hydrazine.[6]
-
-
Final Disposal:
-
Once neutralization is confirmed, the solution may be further diluted and disposed of down the drain with copious amounts of water, in accordance with local regulations.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
Production, Import, Use, and Disposal of Hydrazines. Toxicological Profile for Hydrazines - NCBI Bookshelf. [Link]
-
Hydrazine (HSG 56, 1991). Inchem.org. [Link]
-
Safety and Handling of Hydrazine. DTIC. [Link]
-
Hydrazine Hydrate 7.5% Safety Data Sheet. [Link]
Sources
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hydrazine (HSG 56, 1991) [inchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-(2-Hydroxyethyl)pyrrolidine 97 2955-88-6 [sigmaaldrich.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nexchem.co.uk [nexchem.co.uk]
A Senior Application Scientist's Guide to Handling 1-(2-Hydrazinylethyl)pyrrolidine: Essential Safety Protocols
This guide is therefore a synthesis of established safety protocols for its highly hazardous parent compounds, hydrazine [1][2] and pyrrolidine [3]. The presence of the hydrazine moiety, in particular, elevates the risk profile significantly, demanding that we treat this compound with the utmost respect and caution. This protocol is designed to be a self-validating system, where the logic behind each step is grounded in the established chemistry of these functional groups.
Hazard Analysis: A Tale of Two Moieties
Understanding the "why" behind a safety protocol is critical. The hazards of 1-(2-Hydrazinylethyl)pyrrolidine are inferred from its constituent parts:
-
Hydrazine Moiety (-NHNH₂): This functional group is associated with high reactivity and severe physiological effects. Hydrazines are known to be corrosive, capable of causing severe damage to skin and eyes upon contact.[1] They are also recognized as potential carcinogens, sensitizers, and reproductive toxins.[1][2] Both acute and chronic exposure must be rigorously avoided.
-
Pyrrolidine Moiety (C₄H₈N-): This cyclic amine is classified as a highly flammable liquid and vapor.[3] It is also corrosive, causing severe skin burns and eye damage, and is harmful if swallowed or inhaled.[4]
Therefore, this compound must be handled as a substance that is corrosive, toxic, potentially carcinogenic, and flammable.
The Last Line of Defense: Personal Protective Equipment (PPE)
While PPE is crucial, it is the final barrier between you and the chemical. Its use must be preceded by robust engineering and administrative controls.
-
Primary Engineering Control: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[1] For procedures with a higher risk of aerosolization, a glove box may be necessary.[2]
-
Administrative Controls: Access to the area where this chemical is used should be restricted. All personnel must receive documented training on its specific hazards and the procedures outlined in this guide.[1]
The table below summarizes the minimum PPE required for handling this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with a chemical-resistant outer glove (e.g., Butyl Rubber or Neoprene ) and a standard nitrile inner glove.[2][5] | The hydrazine moiety necessitates high-resistance gloves. Butyl rubber is often the material of choice.[5] Always consult the glove manufacturer's resistance chart for specific breakthrough times. Never wear leather gloves. Change gloves immediately if contamination is suspected. |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield .[1][2] | Standard safety glasses are insufficient. The severe corrosivity of both parent compounds requires a complete seal around the eyes (goggles) and protection for the entire face (face shield) against splashes. |
| Skin & Body Protection | A flame-resistant lab coat is required. At a minimum, a 100% cotton lab coat must be worn.[2][6] Full-length pants and closed-toe shoes are mandatory.[2] For larger quantities (>50 mL), a chemical-resistant apron is also required.[5] | Synthetic materials can melt and adhere to skin in a fire.[6] Complete skin coverage is essential to prevent contact with this corrosive and readily absorbed substance. Do not allow wet or contaminated clothing to remain in contact with skin.[7] |
| Respiratory Protection | Not required for routine use within a functioning chemical fume hood. | A NIOSH-approved full-face respirator with appropriate cartridges (e.g., multi-purpose combination ABEK type) must be available for emergency situations like a spill or failure of engineering controls.[2][5] Use of respirators requires formal training and fit-testing.[2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, sequential workflow is paramount for minimizing risk.
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Clear the Area: Ensure the fume hood is uncluttered. Remove any incompatible materials, especially oxidizing agents, acids, and sources of ignition.[6][7]
-
Locate Safety Equipment: Confirm the unobstructed accessibility of the safety shower and eyewash station.[2]
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit. Inspect gloves for any signs of degradation or punctures before use.
-
Transport: Use a secondary container (such as a rubber or plastic bucket) to transport the chemical from its storage location to the fume hood.
-
Execution: Perform all manipulations (weighing, transferring, adding to a reaction) deep within the fume hood, at least 6 inches from the sash. Keep the container tightly sealed when not in immediate use.[6]
-
Grounding: When transferring from larger containers (>4 L), ensure both the source and receiving containers are bonded and grounded to prevent static discharge, a potential ignition source.[3][4]
-
Secure the Chemical: Tightly close the primary container and return it to its designated, segregated storage area. Corrosive and flammable materials should be stored in appropriate safety cabinets.[8][9]
-
Decontaminate: Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, inner gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[9]
Disposal and Emergency Plans
-
Waste Segregation: All waste contaminated with this compound, including pipette tips, wipes, and empty containers, is considered hazardous waste.[7]
-
Containerization: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Follow your institution's specific procedures for the disposal of corrosive, toxic, and flammable chemical waste. Contact your Environmental Health & Safety (EHS) department for guidance.
-
Spill: Do not attempt to clean up a spill. Evacuate the immediate area. Alert colleagues and call your institution's emergency number or EHS department immediately.[1]
-
Skin Exposure: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[3]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
-
Hydrazine Standard Operating Procedure Template . Environmental Health & Safety, University of New Mexico.
-
Hydrazine - Risk Management and Safety . University of Washington.
-
Best Practices: Emergency Medical Management to Hydrazine Exposure . CORE Scholar.
-
Performance Chemicals Hydrazine . Arxada.
-
Hydrazine . Wikipedia.
-
1-(2-Hydroxyethyl)pyrrolidine Safety Data Sheet . Santa Cruz Biotechnology.
-
Best Practices for Storing and Handling Corrosive Liquids in the Lab . CP Lab Safety.
-
Flammable Liquids . Division of Research Safety, University of Illinois.
-
Corrosives Hazard Class Standard Operating Procedure . Research Laboratory & Safety Services, University of Arizona.
-
Safe Handling of Corrosive Chemicals . The Chemistry Blog.
-
4 Essential Steps For Keeping Flammable Liquids In The Laboratory . Storemasta Blog.
-
1-(2-Hydroxyethyl)-2-pyrrolidone Safety Data Sheet . Santa Cruz Biotechnology.
-
N-(2-Hydroxyethyl)pyrrolidine Safety Data Sheet . Fisher Scientific.
-
Pyrrolidine Safety Data Sheet . Sigma-Aldrich.
-
1-(2-Hydroxyethyl)-2-pyrrolidinone PubChem Entry . National Center for Biotechnology Information.
-
Pyrrolidine Safety Data Sheet . Fisher Scientific.
-
Pyrrolidine Safety Data Sheet (UK) . Fisher Scientific.
-
Vinyl Pyrrolidone Safety Data Sheet . BASF.
Sources
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. arxada.com [arxada.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Hydrazine - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
